Product packaging for Macrocarpal N(Cat. No.:)

Macrocarpal N

Cat. No.: B8261535
M. Wt: 486.6 g/mol
InChI Key: KGPNGYABEKLGJP-UHFFFAOYSA-N
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Description

Macrocarpal N is a useful research compound. Its molecular formula is C28H38O7 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O7 B8261535 Macrocarpal N

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-[2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPNGYABEKLGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eucalyptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

172617-99-1
Record name Eucalyptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 - 147 °C
Record name Eucalyptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of Macrocarpal N from Eucalyptus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Macrocarpal N, a member of the phloroglucinol-terpene adduct class of natural products, has been identified and isolated from species of the Eucalyptus genus, notably Eucalyptus globulus. These compounds, characterized by a complex chemical architecture combining a phloroglucinol core with a sesquiterpene or diterpene moiety, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, drawing upon established methodologies for the broader family of macrocarpals. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to support further research and development efforts targeting this promising natural product.

Introduction

The genus Eucalyptus is a rich source of bioactive secondary metabolites.[1] Among these, the macrocarpals, a class of phloroglucinol-terpene adducts, have emerged as compounds of significant pharmacological interest.[1] The unique structure of these molecules, featuring a substituted phloroglucinol ring linked to a complex terpene skeleton, underpins their diverse biological activities, which include antibacterial, antifungal, and enzyme inhibitory properties.[2][3][4]

This compound has been identified as a constituent of Eucalyptus globulus leaves, co-occurring with other known macrocarpals such as D, I, L, and O.[5] While the body of literature specifically detailing this compound is nascent, the established protocols for the isolation and characterization of its analogues provide a robust framework for its study. This guide synthesizes the available information to present a detailed technical overview for researchers.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in Table 1. This data is essential for its detection, isolation, and characterization.

Table 1: Physicochemical Identifiers of this compound

PropertyValueSource
Molecular Formula C₂₈H₃₈O₇PubChem
Molecular Weight 486.6 g/mol PubChem
Canonical SMILES CC1=C(C(C(C(C1=O)O)CC(C)C(C)C)O)C(=O)C2=C(C(=C(C=C2O)O)C=O)OPubChem
InChI Key N/AN/A

Note: N/A indicates data not available in the cited sources.

Experimental Protocols

The following protocols are based on established methods for the isolation of macrocarpals from Eucalyptus species, particularly E. globulus and E. macrocarpa.[3][4][5]

Plant Material Collection and Preparation
  • Fresh leaves of Eucalyptus globulus are collected and authenticated.

  • The leaves are air-dried or freeze-dried to remove moisture content.

  • The dried leaves are ground into a fine powder to increase the surface area for extraction.

Extraction
  • The powdered leaf material is subjected to exhaustive extraction with an organic solvent. A common method involves refluxing with 80% acetone or 95% ethanol.[4][5] An alternative is maceration with methanol at room temperature.[3]

  • The resulting crude extract is filtered to remove solid plant debris.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Solvent Partitioning and Fractionation
  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or ethyl acetate, to separate compounds based on their polarity.[3][4]

  • The bioactivity of each fraction is typically assessed (e.g., antibacterial assay) to guide the isolation process. The macrocarpals are generally found in the moderately polar fractions (e.g., ethyl acetate or chloroform).[4]

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Silica Gel Column Chromatography: The active fraction is subjected to open column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with macrocarpals are further purified using size-exclusion chromatography on Sephadex LH-20 with methanol as the mobile phase. This step is effective in removing pigments and other polymeric materials.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 or C8 column.[3] A typical mobile phase is a gradient of methanol and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[3] Fractions corresponding to individual peaks are collected, and the solvent is removed to yield the pure compound.

Structural Elucidation Data

Table 2: Representative Spectroscopic Data for Macrocarpal Characterization (Example: Macrocarpal A)

TechniqueData TypeObserved Values (for Macrocarpal A)
¹H-NMR Chemical Shifts (δ) in CDCl₃Signals corresponding to aromatic protons, aldehydic protons, methyl groups, and methine protons on the terpene scaffold.
¹³C-NMR Chemical Shifts (δ) in CDCl₃Resonances for carbonyl carbons, aromatic carbons, and a complex set of signals for the terpene moiety.
Mass Spectrometry (MS) m/zMolecular ion peak and characteristic fragmentation patterns revealing the phloroglucinol and terpene components.
UV Spectroscopy λmax in EtOHAbsorption maxima characteristic of the substituted phloroglucinol chromophore (e.g., ~275 nm and ~393 nm).[6]
IR Spectroscopy Wavenumber (cm⁻¹) in KBrBands indicating hydroxyl groups (~3390 cm⁻¹), C-H stretching (~2940 cm⁻¹), and carbonyl groups (~1610 cm⁻¹).[6]

Biological Activity and Signaling Pathways

The biological activities of many macrocarpals have been investigated, revealing potent antibacterial and enzyme inhibitory effects. For instance, Macrocarpal C has been shown to inhibit the growth of the dermatophyte Trichophyton mentagrophytes. Its mechanism of action involves increasing fungal membrane permeability, leading to an influx of reactive oxygen species (ROS) and subsequent DNA fragmentation.[5] While the specific biological activities and signaling pathway interactions of this compound have not yet been extensively reported, it is plausible that it shares mechanisms with other members of its class due to structural similarities. The phloroglucinol core, common to all macrocarpals, is known to contribute to antispasmodic and anti-inflammatory effects through various mechanisms, including the inhibition of phosphodiesterases and modulation of ion channels.[7]

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Eucalyptus leaves.

G A Eucalyptus globulus Leaves B Drying and Grinding A->B C Solvent Extraction (e.g., 80% Acetone) B->C D Crude Extract C->D E Solvent Partitioning (e.g., n-Hexane, EtOAc, H2O) D->E F Bioactive Fraction (EtOAc) E->F G Silica Gel Column Chromatography F->G H Enriched Macrocarpal Fractions G->H I Sephadex LH-20 Chromatography H->I J Further Purified Fractions I->J K Reversed-Phase HPLC J->K L Pure this compound K->L

Caption: General workflow for the isolation of this compound.

Postulated Antifungal Signaling Pathway

This diagram depicts a generalized signaling pathway for the antifungal activity of macrocarpals, based on the known mechanism of Macrocarpal C.

G cluster_cell Fungal Cell Membrane Fungal Cell Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Disruption DNA DNA Fragmentation (Apoptosis) ROS->DNA Induces Macrocarpal This compound Macrocarpal->Membrane Targets

Caption: Postulated antifungal mechanism of action for this compound.

Conclusion

This compound represents a compelling target for natural product research and drug development. While specific data on its isolation yield, purity, and bioactivity are still forthcoming in dedicated studies, the established methodologies for the macrocarpal class provide a clear path forward for its investigation. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate and accelerate future research into this and other related compounds from the rich chemical diversity of the Eucalyptus genus. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Macrocarpal N: An In-depth Technical Guide on its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals, a class of phloroglucinol derivatives primarily isolated from Eucalyptus species, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of Macrocarpal N as an antimicrobial agent, with a focus on its effects on both bacterial and fungal pathogens. The information presented herein is intended to support further research and development of these promising natural compounds as novel antimicrobial therapeutics.

Data Presentation: Antimicrobial Activity of Macrocarpals

The antimicrobial efficacy of various macrocarpals has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against several microorganisms. The available data is summarized in the table below for comparative analysis.

MacrocarpalMicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Macrocarpal ABacillus subtilisGram-positive bacterium< 0.2[4]
Macrocarpal AStaphylococcus aureusGram-positive bacterium0.4[4]
Macrocarpals B-GBacillus subtilisGram-positive bacterium~0.78 - 3.13[2]
Macrocarpals B-GStaphylococcus aureusGram-positive bacterium~0.78 - 3.13[2]
Macrocarpals B-GMicrococcus luteusGram-positive bacterium~0.78 - 3.13[2]
Macrocarpals B-GMycobacterium smegmatisGram-positive bacterium~0.78 - 3.13[2]
Macrocarpal CTrichophyton mentagrophytesFungus (Dermatophyte)1.95[5]
Macrocarpals A, B, CPorphyromonas gingivalisGram-negative bacteriumGrowth strongly inhibited (specific MIC not stated)[1]
Macrocarpals A, B, CPrevotella intermediaGram-negative bacteriumGrowth inhibited[1]
Macrocarpals A, B, CPrevotella nigrescensGram-negative bacteriumGrowth inhibited[1]
Macrocarpals A, B, CTreponema denticolaBacterium (Spirochete)Growth inhibited[1]

Mechanism of Action: A Dual Approach

Macrocarpals exhibit distinct mechanisms of action against fungal and bacterial pathogens, highlighting their versatility as antimicrobial agents.

Antifungal Mechanism of Action: A Triad of Cellular Disruption

The antifungal activity of Macrocarpal C, particularly against the dermatophyte Trichophyton mentagrophytes, is characterized by a multi-pronged attack on cellular integrity.[5] The proposed signaling pathway involves:

  • Increased Membrane Permeability: Macrocarpal C treatment leads to a significant increase in the permeability of the fungal cell membrane. This disruption of the primary protective barrier of the cell is a critical initiating event in its antifungal action.[5]

  • Induction of Reactive Oxygen Species (ROS) Production: Following membrane damage, there is a notable increase in the intracellular production of ROS. This oxidative stress further damages cellular components, including proteins, lipids, and nucleic acids.[5]

  • DNA Fragmentation: The culmination of membrane damage and oxidative stress leads to DNA fragmentation, a hallmark of apoptosis or programmed cell death. This ultimately results in the inhibition of fungal growth.[5]

Antifungal_Mechanism cluster_0 Macrocarpal C Action cluster_1 Fungal Cell Response Macrocarpal_C Macrocarpal C Membrane_Permeability Increased Membrane Permeability Macrocarpal_C->Membrane_Permeability Induces ROS_Production ROS Production Membrane_Permeability->ROS_Production Leads to DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation Causes Fungal_Cell_Death Fungal Cell Death DNA_Fragmentation->Fungal_Cell_Death Results in

Antifungal signaling pathway of Macrocarpal C.
Antibacterial Mechanism of Action: Targeting Virulence Factors

The antibacterial activity of macrocarpals, particularly against periodontopathic bacteria such as Porphyromonas gingivalis, is primarily directed at inhibiting key virulence factors.[1][6] This mechanism involves:

  • Inhibition of Proteolytic Enzymes: Macrocarpals A, B, and C have been shown to inhibit the trypsin-like proteinase activity of P. gingivalis in a dose-dependent manner. These proteases are crucial for the bacterium's survival, nutrient acquisition, and tissue destruction in periodontal disease.[1][6]

  • Attenuation of Bacterial Adhesion: These compounds also significantly reduce the binding of P. gingivalis to surfaces, such as saliva-coated hydroxyapatite beads, which mimics the tooth surface.[1] By preventing adhesion, macrocarpals can inhibit the initial step of biofilm formation and colonization.

Antibacterial_Mechanism cluster_0 Bacterial Virulence Factors cluster_1 Pathogenic Processes Macrocarpals Macrocarpals (A, B, C) Proteases Trypsin-like Proteinases Macrocarpals->Proteases Inhibit Adhesion Bacterial Adhesion Macrocarpals->Adhesion Attenuate Tissue_Damage Tissue Damage & Nutrient Acquisition Proteases->Tissue_Damage Inhibition_Outcome Inhibition of Bacterial Pathogenesis Proteases->Inhibition_Outcome Biofilm_Formation Biofilm Formation Adhesion->Biofilm_Formation Adhesion->Inhibition_Outcome

Antibacterial mechanism of macrocarpals against P. gingivalis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for assessing the antimicrobial mechanism of action of this compound.

Antifungal Mechanism of Action Assays

The following protocols are adapted from studies on Macrocarpal C's effect on Trichophyton mentagrophytes.[5][7]

1. Fungal Membrane Permeability Assay (SYTOX® Green Uptake)

  • Objective: To determine the effect of this compound on fungal cell membrane integrity.

  • Principle: SYTOX® Green is a fluorescent dye that can only enter cells with compromised plasma membranes. An increase in fluorescence intensity is indicative of membrane damage.

  • Protocol:

    • Culture the fungal cells to the desired growth phase.

    • Prepare a suspension of fungal cells in a suitable buffer (e.g., PBS).

    • Treat the fungal suspension with varying concentrations of this compound (e.g., 0.25 x MIC, 0.5 x MIC, 1 x MIC) and a vehicle control.

    • Incubate the treated cells for a defined period (e.g., 24 hours) at an appropriate temperature (e.g., 37°C).

    • Add SYTOX® Green to the fungal suspensions to a final concentration of 0.5 µM.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer or a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Compare the fluorescence of treated samples to the control to determine the percentage increase in SYTOX® Green uptake.

2. Reactive Oxygen Species (ROS) Production Assay

  • Objective: To quantify the intracellular production of ROS following treatment with this compound.

  • Principle: 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

  • Protocol:

    • Culture fungal cells and treat with this compound at its MIC for various time points (e.g., 0.5, 1, and 3 hours).

    • After incubation, wash the cells and resuspend them in PBS.

    • Load the cells with 25 µM carboxy-H2DCFDA in PBS and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

    • Calculate the percentage increase in ROS production relative to the untreated control.

3. DNA Fragmentation Assay (TUNEL Assay)

  • Objective: To detect DNA fragmentation in fungal cells as an indicator of apoptosis.

  • Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA breaks by labeling the 3'-hydroxyl termini with labeled dUTP.

  • Protocol:

    • Treat fungal cells with this compound at its MIC for different durations.

    • Fix the cells according to the manufacturer's protocol for the chosen TUNEL assay kit.

    • Permeabilize the cells to allow entry of the labeling reagents.

    • Perform the TUNEL reaction by incubating the cells with terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP analog.

    • Wash the cells to remove unincorporated nucleotides.

    • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.

Antifungal_Workflow cluster_assays Mechanism of Action Assays Start Fungal Culture Treatment Treatment with this compound (Varying concentrations and times) Start->Treatment Membrane_Assay Membrane Permeability Assay (SYTOX® Green) Treatment->Membrane_Assay ROS_Assay ROS Production Assay (carboxy-H2DCFDA) Treatment->ROS_Assay DNA_Assay DNA Fragmentation Assay (TUNEL) Treatment->DNA_Assay Analysis Data Analysis (Fluorescence Measurement, Microscopy) Membrane_Assay->Analysis ROS_Assay->Analysis DNA_Assay->Analysis Conclusion Elucidation of Antifungal Mechanism Analysis->Conclusion

Experimental workflow for investigating the antifungal mechanism.
Antibacterial Mechanism of Action Assays

The following are generalized protocols based on the methodologies used to study the effects of macrocarpals on P. gingivalis.[1]

1. Protease Inhibition Assay (Spectrofluorophotometric Method)

  • Objective: To determine the inhibitory effect of this compound on bacterial protease activity.

  • Principle: This assay uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the protease. A decrease in the rate of fluorescence increase indicates enzyme inhibition.

  • Protocol:

    • Prepare a crude or purified protease extract from the bacterial culture supernatant or cell lysate.

    • In a microplate, pre-incubate the protease with various concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a fluorogenic substrate specific for the protease of interest (e.g., a substrate for trypsin-like proteases).

    • Monitor the increase in fluorescence over time using a spectrofluorophotometer.

    • Calculate the initial reaction velocities for each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

2. Bacterial Adhesion Assay

  • Objective: To assess the ability of this compound to inhibit bacterial binding to a relevant surface.

  • Principle: This assay quantifies the attachment of bacteria to a substrate that mimics a biological surface, such as hydroxyapatite beads coated with saliva.

  • Protocol:

    • Prepare saliva-coated hydroxyapatite beads by incubating hydroxyapatite beads with clarified human saliva.

    • Grow the bacterial strain of interest in a suitable medium, potentially with a radiolabel (e.g., [3H]-thymidine) for ease of quantification.

    • Wash and resuspend the bacterial cells in a buffer.

    • Pre-incubate the bacterial suspension with different concentrations of this compound.

    • Add the treated bacterial suspension to the saliva-coated hydroxyapatite beads and incubate to allow for adhesion.

    • Wash the beads several times with buffer to remove non-adherent bacteria.

    • Quantify the number of adherent bacteria. If radiolabeled, this can be done by scintillation counting. Alternatively, adherent bacteria can be detached and quantified by plating and colony counting.

    • Calculate the percentage inhibition of adhesion for each concentration of this compound compared to the untreated control.

Conclusion

This compound represents a promising class of natural antimicrobial agents with multifaceted mechanisms of action. Its ability to disrupt fungal cell integrity through a cascade of events leading to cell death, and its targeted inhibition of key bacterial virulence factors, make it a compelling candidate for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of macrocarpals as potential therapeutic agents to combat a range of microbial infections. Further research should focus on elucidating the specific molecular targets of macrocarpals and expanding the scope of their tested antimicrobial activity against a broader panel of clinically relevant pathogens.

References

A Comprehensive Technical Review of the Biological Activities of Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N, also known as Eucalyptone, is a naturally occurring formylated phloroglucinol compound (FPC) predominantly found in various species of the Eucalyptus genus. As a member of the macrocarpal family, it shares a characteristic structural motif consisting of a phloroglucinol dialdehyde moiety linked to a terpenoid component. This unique chemical architecture is believed to be the basis for the diverse biological activities observed within this class of compounds. While direct and extensive research on this compound is still emerging, studies on closely related macrocarpals and computational analyses provide significant insights into its therapeutic potential. This technical guide offers a comprehensive review of the known and predicted biological activities of this compound, including quantitative data from analogous compounds, detailed experimental methodologies, and a depiction of potential signaling pathways.

Quantitative Data on Biological Activities

Direct quantitative bioactivity data for this compound remains limited in publicly accessible literature. However, by examining the activities of structurally similar macrocarpals, we can infer its potential efficacy. The following table summarizes the available quantitative data for closely related macrocarpal compounds.

CompoundBiological ActivityAssayTarget Organism/Cell LineResult (IC₅₀/MIC)Reference
Macrocarpal CAntifungalBroth MicrodilutionTrichophyton mentagrophytesMIC: 1.95 µg/mL[1]
Macrocarpal I, Sildenafil, NeoandrographolideAnticancer (in silico)Molecular DockingColorectal Cancer (CRC) cell targets (PRL-3, CLIC4, THBS2, BGN)Not Applicable[2]
Eucalyptone (this compound)Anticancer (in silico)Molecular DockingKi-67 (proliferation marker)Binding Energy: -8.1 kcal/mol[3][4]

Note: The data for Macrocarpal I and Eucalyptone are from computational studies and indicate potential activity that requires experimental validation.

Biological Activities and Potential Mechanisms of Action

The macrocarpal family of compounds has been reported to exhibit a range of biological activities. Based on the available literature for this compound and its analogues, the following activities are of significant interest for further investigation.

1. Antimicrobial Activity

Macrocarpals have demonstrated notable activity against a spectrum of microbes.

  • Antibacterial: Macrocarpals A, B, and C have shown efficacy against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. They are also effective against periodontopathic bacteria, with Porphyromonas gingivalis being particularly sensitive.[5][6]

  • Antifungal: Macrocarpal C is a potent antifungal agent against dermatophytes such as Trichophyton mentagrophytes.[1] Its mechanism is believed to involve the disruption of the fungal cell membrane, leading to increased permeability, the generation of reactive oxygen species (ROS), and ultimately, apoptosis through DNA fragmentation.[1]

2. Anticancer Activity

In silico studies have highlighted the potential of macrocarpals as anticancer agents.

  • A molecular docking study identified Macrocarpal I as a potential inhibitor of several protein targets associated with the growth and metastasis of colorectal cancer cells. The proposed mechanism involves the modulation of kinase activity, disruption of the cytoskeleton, and interference with DNA repair processes.[2]

  • Another computational analysis predicted that Eucalyptone (this compound) could act as an inhibitor of Ki-67, a key protein marker for cell proliferation.[3][4] This suggests a potential role for this compound in controlling the growth of cancer cells.

3. Anti-inflammatory Activity

While direct evidence for this compound is pending, extracts from plants containing macrocarpals have shown anti-inflammatory properties. The proposed mechanism involves the suppression of key inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2).

4. Enzyme Inhibitory Activity

Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in the regulation of glucose metabolism.[7] This finding suggests a potential application for macrocarpals in the management of type 2 diabetes.

Experimental Protocols

The following are detailed methodologies for key experiments that have been or could be used to evaluate the biological activities of this compound.

1. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is adapted from studies on other macrocarpals to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: A fresh culture of the target microorganism (e.g., Trichophyton mentagrophytes) is grown on an appropriate agar medium. A suspension is prepared in sterile saline or broth and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate culture broth to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate also includes a positive control (microorganism with no compound) and a negative control (broth only). The plate is then incubated under optimal conditions for the specific microorganism (e.g., 28°C for 72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

2. Anticancer Activity (MTT Assay for Cytotoxicity)

This assay is a standard colorimetric method to assess cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., colorectal or breast cancer lines) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

3. Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading and Analysis: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Based on existing research on macrocarpals and related compounds, the following diagrams illustrate potential signaling pathways and a general workflow for the investigation of this compound's biological activities.

Antifungal_Mechanism_of_Macrocarpal_C cluster_0 This compound (Predicted) cluster_1 Fungal Cell Macrocarpal_N This compound Membrane Cell Membrane Macrocarpal_N->Membrane Disruption ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS Permeability Increase DNA_Frag DNA Fragmentation ROS->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Predicted antifungal mechanism of this compound based on Macrocarpal C data.

Anticancer_Mechanism_of_Macrocarpal_N cluster_0 This compound (Predicted) cluster_1 Cancer Cell Macrocarpal_N This compound Ki67 Ki-67 Inhibition Macrocarpal_N->Ki67 Kinase Kinase Activity Modulation Macrocarpal_N->Kinase Cytoskeleton Cytoskeleton Disruption Macrocarpal_N->Cytoskeleton DNA_Repair DNA Repair Inhibition Macrocarpal_N->DNA_Repair Proliferation ↓ Cell Proliferation Ki67->Proliferation Kinase->Proliferation Apoptosis ↑ Apoptosis Cytoskeleton->Apoptosis DNA_Repair->Apoptosis

Caption: Predicted anticancer mechanism of this compound from in silico studies.

Anti_inflammatory_Mechanism_of_Macrocarpals cluster_0 This compound (Predicted) cluster_1 Macrophage Macrocarpal_N This compound NFkB NF-κB Pathway Macrocarpal_N->NFkB Inhibition COX2 COX-2 Pathway Macrocarpal_N->COX2 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->COX2 Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, etc.) NFkB->Inflammatory_Mediators COX2->Inflammatory_Mediators

Caption: Predicted anti-inflammatory mechanism of this compound.

Experimental_Workflow_for_Macrocarpal_N cluster_0 Phase 1: Discovery & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanism of Action & Preclinical Extraction Extraction from Eucalyptus spp. Isolation Isolation & Purification (HPLC) Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Antimicrobial Antimicrobial Assays (MIC) Structure->Antimicrobial Anticancer Anticancer Assays (IC50) Structure->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO inhibition) Structure->Anti_inflammatory Enzyme Enzyme Inhibition Assays (e.g., DPP-4) Structure->Enzyme Pathway Signaling Pathway Analysis Antimicrobial->Pathway Anticancer->Pathway Anti_inflammatory->Pathway Enzyme->Pathway In_Vivo In Vivo Animal Models Pathway->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound holds considerable promise as a bioactive natural product. While current knowledge is largely inferred from studies on its chemical relatives and computational models, the existing evidence strongly suggests potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. Future research should prioritize the isolation of pure this compound to facilitate comprehensive in vitro and in vivo studies. Elucidating its precise mechanisms of action and evaluating its safety and efficacy in preclinical models will be crucial steps in translating the therapeutic potential of this fascinating molecule into clinical applications.

References

Unveiling the Structural Architecture of Macrocarpals: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

While specific spectroscopic data for a compound designated as "Macrocarpal N" is not extensively available in the public domain, its isolation from Eucalyptus globulus has been reported.[1] This guide focuses on the detailed spectroscopic data and structural elucidation methodologies for closely related and well-characterized macrocarpals, providing a foundational understanding that can be extrapolated to newer members of this class, such as this compound. The primary techniques underpinning the structural determination of these complex natural products are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][4][5]

Spectroscopic Data of Key Macrocarpals

The structural elucidation of macrocarpals is heavily reliant on one- and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry.[2][3][4][5] The following tables summarize the ¹H and ¹³C NMR spectral data for Macrocarpals B, D, and G, which have been comprehensively analyzed.[6]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal B (in CD₃OD) [6]

Carbon No.δC (ppm)δH (ppm) (J in Hz)
1193.810.07 (s)
2193.810.07 (s)
3172.2-
4172.1-
5171.0-
6154.2-
7123.45.64 (s)
8110.4-
9107.4-
1059.01.96
1141.51.26, 0.91
1250.91.13
1345.91.61, 1.43
1442.81.13
1541.51.26, 0.91
1637.52.32, 1.26
1731.50.56
1929.00.56
2027.90.49
2125.81.51
2422.11.07, 0.91

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal D (in CD₃OD) [6]

Carbon No.δC (ppm)δH (ppm) (J in Hz)
1193.810.07 (s)
2193.810.07 (s)
3172.2-
4172.1-
5171.0-
6154.2-
7123.45.64 (s)
8110.4-
9107.4-

Note: A complete data table for Macrocarpal D was not available in the provided search results. The available data for the phloroglucinol core is presented.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Macrocarpal G (in CD₃OD) [6]

Carbon No.δC (ppm)δH (ppm) (J in Hz)
1195.010.10 (s)
2194.810.08 (s)
3172.4-
4172.0-
5171.2-
6155.0-
7124.05.70 (s)
8110.5-
9107.6-

¹H-NMR spectra for Macrocarpals A, B, and C in a buffered DMSO solution have also been reported, showing characteristic signals for their methyl groups between 0.5–1.5 ppm.[7]

Experimental Protocols

The isolation and structural elucidation of macrocarpals follow a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.

1. Isolation of Macrocarpals

A common procedure for the isolation of macrocarpals from Eucalyptus species is as follows:[6]

  • Extraction: The plant material (e.g., leaves) is extracted with a solvent such as 80% acetone.[6]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, an acetone extract can be fractionated with ethyl acetate.[6] The resulting fractions are often tested for biological activity to guide the isolation process.[8][9]

  • Chromatographic Separation: The active fraction is further purified using a combination of chromatographic techniques:

    • Silica Gel Column Chromatography: Used for initial separation of compounds based on polarity.[6]

    • Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.[6]

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of individual macrocarpals.[6][10]

2. Structural Elucidation

The purified macrocarpals are then subjected to a suite of spectroscopic analyses to determine their chemical structure:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[4] Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which helps in identifying structural motifs.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments is crucial for elucidating the complete chemical structure.[2][3][5]

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.[2]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of macrocarpals.

Macrocarpal_Elucidation_Workflow cluster_isolation Isolation and Purification cluster_elucidation Structural Elucidation Plant_Material Eucalyptus Plant Material (Leaves) Extraction Solvent Extraction (e.g., Acetone) Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation (e.g., Ethyl Acetate) Extraction->Fractionation Silica_Gel Silica Gel Column Chromatography Fractionation->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_Macrocarpal Purified Macrocarpal HPLC->Pure_Macrocarpal HRMS High-Resolution Mass Spectrometry (HRMS) Pure_Macrocarpal->HRMS MS_MS Tandem Mass Spectrometry (MS/MS) Pure_Macrocarpal->MS_MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Macrocarpal->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Macrocarpal->NMR_2D Structure Final Structure HRMS->Structure MS_MS->Structure NMR_1D->Structure NMR_2D->Structure

General workflow for the isolation and structural elucidation of macrocarpals.

References

Navigating the Challenges of Macrocarpal N: A Technical Guide to its Anticipated Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide addresses the solubility and stability of Macrocarpal N, a phloroglucinol dialdehyde diterpene derivative. As a member of the macrocarpal family of compounds isolated from Eucalyptus species, its physicochemical properties are of significant interest to researchers in drug discovery and natural product chemistry. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive overview of the anticipated characteristics based on the well-documented behavior of structurally related macrocarpals, such as Macrocarpal A, B, and C.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding to inform experimental design, formulation development, and analytical method validation.

Introduction to Macrocarpals

Macrocarpals are a class of complex phloroglucinol-diterpenoid adducts known for their diverse biological activities, including antibacterial and anti-inflammatory properties.[1] Structurally, they consist of a phloroglucinol core, which imparts polarity, and a larger, more nonpolar diterpene moiety. This amphipathic nature governs their solubility and stability. This compound, with a molecular formula of C₂₈H₃₈O₇ and a molecular weight of 486.6 g/mol , is expected to share these foundational traits.[2][3][4][5]

Predicted Solubility Profile of this compound

The solubility of macrocarpals is dictated by the "like dissolves like" principle, where the large nonpolar diterpene tail suggests good solubility in organic solvents, while the polar phloroglucinol head allows for some interaction with more polar solvents.[6][7][8][9] Based on extraction and chromatographic procedures for related macrocarpals, the following solubility characteristics can be inferred.

Table 1: Anticipated Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventsExpected SolubilityRationale/Supporting Evidence
Nonpolar Organic n-HexaneLow to ModerateUsed in partitioning, suggesting some solubility.[1]
Moderately Polar Organic Chloroform, Dichloromethane, Ethyl AcetateHighCommonly used as eluents in silica gel chromatography for macrocarpals.[1][10]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighAcetone is used for initial extraction from plant material.[1] DMSO and DMF are common solvents for preparing stock solutions of polar compounds.
Polar Protic Methanol, EthanolModerate to HighMethanol is used in recrystallization and as a mobile phase component in HPLC.[1][10][11]
Aqueous Solutions Water, Buffered SolutionsLow to Sparingly SolubleThe large hydrophobic diterpene moiety limits aqueous solubility. Aggregation of macrocarpals has been observed in aqueous/DMSO mixtures.[12][13]

Stability Characteristics and Degradation Pathways

The stability of macrocarpals is influenced by the phloroglucinol core, which is susceptible to certain degradation pathways. Forced degradation studies on phloroglucinol itself have shown susceptibility to oxidative and alkaline conditions.[14]

Table 2: Predicted Stability Profile of this compound

ConditionExpected StabilityPotential Degradation ProductsRationale/Supporting Evidence
Thermal Stress (Dry Heat) Likely StableMinimal degradationPhloroglucinol is relatively stable under dry heat conditions.[14]
Acidic Hydrolysis Likely StableMinimal degradationPhloroglucinol shows stability in acidic conditions.[14]
Alkaline Hydrolysis Susceptible to DegradationRing-opened or rearranged structuresThe phloroglucinol ring is known to be susceptible to degradation under alkaline conditions.[14]
Oxidative Stress (e.g., H₂O₂) Susceptible to DegradationOxidized derivatives of the phloroglucinol ringPhloroglucinol is susceptible to oxidation.[14]
Photolytic Stress (UV/Vis Light) Moderately StablePotential for chromophore degradationMacrocarpals possess a UV-absorbing chromophore which could be susceptible to photodegradation over extended exposure.[1]

Long-Term Storage Recommendations: For solid this compound, long-term storage at -20°C in a dry, dark environment is recommended to minimize degradation.[3] Stock solutions in organic solvents should be stored at -80°C and used promptly.[3]

Experimental Protocols

The following are generalized experimental protocols for the extraction, purification, and analysis of macrocarpals, which can be adapted for this compound.

Extraction and Isolation
  • Extraction: Macerate dried and powdered Eucalyptus leaves with 80% acetone.[1]

  • Solvent Partitioning: Concentrate the acetone extract and partition it with ethyl acetate to separate compounds based on polarity.[1]

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Utilize a step gradient of chloroform and methanol to fractionate the ethyl acetate extract.[10]

    • Sephadex LH-20 Column Chromatography: Further purify fractions using methanol as the eluent.[10]

    • High-Performance Liquid Chromatography (HPLC): Employ reversed-phase HPLC with a mobile phase of methanol, water, and acetic acid for final purification.[1]

Analytical Methods for Stability Assessment
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water with a small percentage of acetic or phosphoric acid to ensure good peak shape.[1][14]

    • Detection: UV detection at the λmax of the phloroglucinol chromophore (around 275 nm).[10]

    • Forced Degradation Analysis: Subject a solution of the macrocarpal to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting mixture by HPLC to separate the parent compound from any degradants.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation and can be employed to characterize degradation products.[1][10][11][12]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the parent compound and its degradation products.[1][12]

Visualizing Experimental and Logical Workflows

To aid in the practical application of this guide, the following diagrams illustrate key processes.

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant Eucalyptus Leaves extraction 80% Acetone Extraction plant->extraction partition Ethyl Acetate Partitioning extraction->partition silica Silica Gel Chromatography (Chloroform/Methanol) partition->silica Crude Extract sephadex Sephadex LH-20 (Methanol) silica->sephadex hplc Reversed-Phase HPLC (Methanol/Water/Acid) sephadex->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms

Caption: General workflow for the isolation and characterization of macrocarpals.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions start This compound Solution acid Acidic Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterization of Degradants (LC-MS, NMR) analysis->characterization If Degradation > Threshold

Caption: Experimental workflow for assessing the stability of this compound.

Conclusion

While specific data for this compound remains to be fully elucidated, the extensive research on related macrocarpals provides a robust framework for predicting its solubility and stability. It is anticipated to be soluble in a range of organic solvents and show susceptibility to degradation under oxidative and alkaline conditions. The experimental protocols and workflows presented here offer a starting point for researchers to develop and validate methods for the handling, formulation, and analysis of this promising natural product. Further studies are warranted to confirm these predicted characteristics for this compound.

References

The Enigmatic Pathway: An In-depth Technical Guide to the Biosynthesis of Macrocarpal N in Eucalyptus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N, a complex phloroglucinol-sesquiterpene adduct found in Eucalyptus species, belongs to a class of specialized metabolites known as formylated phloroglucinol compounds (FPCs). These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive exploration of the proposed biosynthetic pathway of this compound, methodologies for its elucidation, and quantitative analysis. While the complete enzymatic cascade remains to be fully characterized, this document synthesizes current knowledge to present a putative pathway and a detailed roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through the convergence of two major metabolic pathways: the phloroglucinol pathway and the terpenoid biosynthetic pathway. The final key step is believed to be a Diels-Alder cycloaddition reaction.

Phloroglucinol Moiety Biosynthesis

The phloroglucinol core is likely derived from the acetate pathway. The key steps are proposed as follows:

  • Activation of Acetyl-CoA: Acetyl-CoA is carboxylated to Malonyl-CoA.

  • Polyketide Synthesis: A type III polyketide synthase (PKS) catalyzes the condensation of one molecule of a starter CoA-ester (e.g., isovaleryl-CoA) with three molecules of malonyl-CoA to form a linear tetraketide intermediate.

  • Cyclization and Aromatization: The tetraketide undergoes intramolecular C-acylation (Claisen condensation) followed by aromatization to yield the phloroglucinol scaffold.

  • Formylation and other modifications: Formyltransferases and other modifying enzymes are proposed to act on the phloroglucinol ring to generate the specific substituted phloroglucinol precursor required for this compound synthesis.

Sesquiterpene Moiety Biosynthesis

The C15 sesquiterpene portion of this compound is synthesized via the mevalonate (MVA) pathway in the cytosol:

  • Synthesis of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted through a series of enzymatic steps to the five-carbon building blocks, IPP and DMAPP.

  • Formation of Farnesyl Pyrophosphate (FPP): Geranyl pyrophosphate (GPP) synthase and farnesyl pyrophosphate synthase (FPPS) catalyze the sequential condensation of IPP and DMAPP to form the C15 precursor, FPP.

  • Sesquiterpene Synthesis: A specific sesquiterpene synthase (TPS) catalyzes the cyclization of FPP to form the unique sesquiterpene scaffold of this compound. The exact structure of this sesquiterpene precursor is yet to be definitively identified.

The Convergent Step: A Putative Diels-Alder Cycloaddition

The final step in the biosynthesis of this compound is proposed to be an enzyme-catalyzed [4+2] cycloaddition (Diels-Alder reaction) between the activated phloroglucinol derivative (acting as the dienophile) and the sesquiterpene (acting as the diene). The existence of a specific "Diels-Alderase" enzyme in Eucalyptus for this reaction is a key hypothesis that requires experimental validation.[1][2][3][4][5]

Data Presentation

Currently, there is a lack of specific quantitative data for this compound in the literature. However, methods for the quantification of other FPCs in Eucalyptus have been established and can be adapted for this compound. The following table outlines the type of quantitative data that should be collected.

Table 1: Quantitative Analysis of this compound and its Precursors in Eucalyptus spp.

AnalytePlant TissueSpeciesDevelopmental StageConcentration (µg/g dry weight)Analytical MethodReference
This compoundLeaves, Bark, BudsE. globulus, E. camaldulensis, etc.Young, MatureTo be determinedUHPLC-DAD-ESI-Q-TOF-MS/MS[6][7]
Putative Phloroglucinol PrecursorLeavesE. globulusYoungTo be determinedLC-MS/MS
Putative Sesquiterpene PrecursorLeavesE. globulusYoungTo be determinedGC-MS or LC-MS/MS

Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires a multi-faceted approach. The following protocols outline the key experiments.

Protocol 1: Isolation and Structural Elucidation of this compound and Biosynthetic Intermediates
  • Plant Material: Collect fresh leaves of a Eucalyptus species known to produce macrocarpals (e.g., Eucalyptus globulus).

  • Extraction: Macerate the dried and ground leaves with 95% ethanol at room temperature. Concentrate the extract under reduced pressure.[8]

  • Fractionation: Partition the crude extract between n-hexane and methanol to separate compounds based on polarity.

  • Chromatographic Purification: Subject the methanol fraction to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound and potential precursors.

  • Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).[9]

Protocol 2: Gene Discovery for Phloroglucinol and Sesquiterpene Biosynthesis
  • Transcriptome Analysis: Perform RNA-sequencing on different tissues (leaves, bark, buds) and developmental stages of the selected Eucalyptus species to identify candidate genes involved in the biosynthesis of the phloroglucinol and sesquiterpene precursors. Look for co-expression patterns of candidate genes with the accumulation of this compound.

  • Candidate Gene Identification: Identify putative polyketide synthases (PKSs), acyl-activating enzymes, formyltransferases, terpene synthases (TPSs), and cytochrome P450s based on sequence homology to known biosynthetic genes.

  • Functional Characterization:

    • Heterologous Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli or Saccharomyces cerevisiae) to produce the corresponding enzymes.

    • Enzyme Assays: Perform in vitro assays with the purified recombinant enzymes and hypothesized substrates to confirm their function. For example, provide a putative starter CoA-ester and malonyl-CoA to a candidate PKS to verify the formation of the phloroglucinol scaffold. Similarly, provide FPP to a candidate TPS to identify the sesquiterpene product.

Protocol 3: Identification of the Putative Diels-Alderase
  • Protein Extraction: Extract total protein from young Eucalyptus leaves, the tissue with the highest predicted accumulation of this compound.

  • In Vitro Assay: Incubate the protein extract with the biosynthesized or chemically synthesized phloroglucinol and sesquiterpene precursors.

  • Product Analysis: Analyze the reaction mixture using LC-MS/MS to detect the formation of this compound.

  • Enzyme Purification: If the formation of this compound is observed, purify the responsible enzyme using a combination of protein chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography).

  • Protein Identification: Identify the purified protein using proteomics techniques (e.g., LC-MS/MS-based peptide sequencing).

  • Gene Cloning and Functional Verification: Based on the protein sequence, clone the corresponding gene and verify its function through heterologous expression and in vitro assays as described in Protocol 2.

Mandatory Visualization

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Elucidating this compound Biosynthesis

Experimental Workflow start Start: Hypothesis Generation step1 Isolation & Structural Elucidation of this compound & Intermediates start->step1 step2 Transcriptome Analysis (Gene Discovery) start->step2 sub1_1 Extraction & Chromatography step1->sub1_1 sub2_1 RNA-Seq & Co-expression Analysis step2->sub2_1 step3 Functional Characterization of Candidate Genes (PKS, TPS, etc.) sub3_1 Heterologous Expression step3->sub3_1 step4 Identification & Characterization of Putative Diels-Alderase sub4_1 Protein Extraction & In Vitro Assay step4->sub4_1 step5 Pathway Reconstruction in Heterologous Host sub5_1 Co-expression of all pathway genes step5->sub5_1 sub1_2 NMR & MS Analysis sub1_1->sub1_2 sub1_2->step3 sub2_1->step3 sub3_2 In Vitro Enzyme Assays sub3_1->sub3_2 sub3_2->step4 sub4_2 Enzyme Purification & Proteomics sub4_1->sub4_2 sub4_2->step5 end Complete Pathway Elucidation sub5_1->end

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound in Eucalyptus plants presents a fascinating example of the convergence of major metabolic pathways to create a complex and bioactive natural product. While the proposed pathway provides a logical framework, significant experimental work is required for its complete elucidation. The identification and characterization of the enzymes involved, particularly the putative Diels-Alderase, will be a landmark achievement in the field of plant biochemistry and will open avenues for the biotechnological production of these valuable compounds for pharmaceutical applications. The protocols and workflows outlined in this guide provide a robust starting point for researchers embarking on this exciting scientific journey.

References

The Natural Occurrence of Macrocarpal N Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol meroterpenoids, hybrid natural products characterized by a phloroglucinol core linked to a terpenoid moiety. First discovered in Eucalyptus species, these compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the identification of Macrocarpal N analogues and derivatives in nature, with a focus on their sources, isolation methodologies, structural elucidation, and known biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Natural Sources of Macrocarpal Analogues and Derivatives

The primary natural sources of macrocarpals are various species of the Eucalyptus genus, a diverse group of flowering trees and shrubs in the myrtle family, Myrtaceae. Specific species that have been identified as producers of these compounds are detailed in Table 1.

Table 1: Natural Sources of Identified Macrocarpal Analogues and Derivatives
CompoundNatural Source(s)Reference(s)
Macrocarpal AEucalyptus macrocarpa, Eucalyptus globulus[1][2]
Macrocarpal BEucalyptus macrocarpa, Eucalyptus globulus[3]
Macrocarpal CEucalyptus globulus[2][3]
Macrocarpal DEucalyptus macrocarpa[4]
Macrocarpal EEucalyptus macrocarpa[4]
Macrocarpal GEucalyptus macrocarpa[3]
Macrocarpal HEucalyptus globulus[4]
Macrocarpal IEucalyptus globulus[4][5]
Macrocarpal JEucalyptus globulus[4]
This compoundNot explicitly stated in the provided search results, but related compounds are from Eucalyptus species.[6]
Eurobusones A-DEucalyptus robusta[3]

Experimental Protocols for Isolation and Identification

The isolation and structural elucidation of macrocarpals from their natural sources typically involve a series of chromatographic and spectroscopic techniques. The general workflow for these processes is outlined below.

General Experimental Workflow for Macrocarpal Isolation

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Eucalyptus leaves) extraction Solvent Extraction (e.g., Methanol or 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Yields partitioning Solvent Partitioning (e.g., n-hexane, chloroform) crude_extract->partitioning fractions Active Fractions partitioning->fractions Separates based on polarity silica_gel Silica Gel Column Chromatography fractions->silica_gel prep_tlc Preparative TLC silica_gel->prep_tlc hplc Reversed-Phase HPLC prep_tlc->hplc isolated_compound Isolated Macrocarpal hplc->isolated_compound Pure compound nmr NMR Spectroscopy (1H, 13C, 2D) isolated_compound->nmr ms Mass Spectrometry (MS) isolated_compound->ms xray X-ray Crystallography isolated_compound->xray G cluster_macrocarpal_c Macrocarpal C cluster_fungal_cell Fungal Cell (T. mentagrophytes) macrocarpal_c Macrocarpal C membrane_permeability Increased Membrane Permeability macrocarpal_c->membrane_permeability Induces ros_production Increased Intracellular ROS Production macrocarpal_c->ros_production Induces dna_fragmentation DNA Fragmentation macrocarpal_c->dna_fragmentation Induces cell_death Fungal Cell Death membrane_permeability->cell_death ros_production->cell_death dna_fragmentation->cell_death G cluster_inhibition DPP-4 Inhibition macrocarpal_c Macrocarpal C aggregation Self-Aggregation macrocarpal_c->aggregation At higher concentrations dpp4 DPP-4 Enzyme aggregation->dpp4 Binds to and inhibits inhibition Inhibition of DPP-4 Activity dpp4->inhibition

References

The Role of Macrocarpals in the Chemical Ecology of Eucalyptus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Eucalyptus is a cornerstone of many terrestrial ecosystems, largely due to its unique chemical profile. Among the myriad of secondary metabolites produced by these plants, macrocarpals have emerged as a significant class of compounds with potent biological activities. This technical guide provides a comprehensive overview of the role of macrocarpals in the chemical ecology of Eucalyptus. It details their chemical diversity, biological functions as antimicrobial and antiherbivore agents, and the experimental methodologies used for their study. Quantitative data on their bioactivity is presented in a structured format, and key processes, including experimental workflows and mechanisms of action, are visualized through detailed diagrams. This document serves as a critical resource for researchers and professionals engaged in natural product chemistry, chemical ecology, and drug discovery.

Note on "Macrocarpal N": Initial database searches for "this compound" did not yield a specifically named compound. Scientific literature extensively documents a class of compounds known as macrocarpals, designated with letters such as A, B, C, and so on. It is presumed that the query refers to this broader class of phloroglucinol-terpene adducts, which will be the focus of this guide.

Introduction to Macrocarpals in Eucalyptus

Macrocarpals are a class of formylated phloroglucinol compounds (FPCs) that are characteristic secondary metabolites of many Eucalyptus species.[1] These compounds are adducts of a phloroglucinol derivative and a terpene moiety, resulting in a diverse array of complex structures.[2] Their presence in Eucalyptus foliage and other tissues plays a crucial role in the plant's defense mechanisms against a variety of environmental pressures, including microbial pathogens and herbivores.[1][3] The unique chemical architecture of macrocarpals has also attracted significant interest from the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities.

Chemical Diversity of Macrocarpals

Macrocarpals are structurally diverse, with variations arising from the nature of both the phloroglucinol and terpene precursors. The phloroglucinol core is typically acylated and formylated, while the terpene component can be a monoterpene or a sesquiterpene, leading to a wide range of congeners. Several macrocarpals have been isolated and characterized from various Eucalyptus species, including E. macrocarpa and E. globulus.[4][5][6]

Known macrocarpals include, but are not limited to:

  • Macrocarpal A[4]

  • Macrocarpal B[5]

  • Macrocarpal C[5][7]

  • Macrocarpal D[5]

  • Macrocarpal E[8]

  • Macrocarpal G[5]

  • Macrocarpals H, I, and J[6]

  • Macrocarpals P and Q[9]

The structural elucidation of these compounds has been primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][9]

Role in Chemical Ecology

The primary ecological role of macrocarpals is defensive. They contribute significantly to the chemical arsenal that Eucalyptus employs to deter herbivores and inhibit the growth of microbial pathogens.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial properties of macrocarpals against a range of bacteria and fungi. They are particularly effective against Gram-positive bacteria.[4] For instance, Macrocarpal A has shown significant inhibitory activity against Bacillus subtilis and Staphylococcus aureus.[4][10] Macrocarpals A, B, and C have also been shown to inhibit the growth of periodontopathic bacteria, with Porphyromonas gingivalis being particularly susceptible.[11][12][13]

The antifungal activity of macrocarpals is also well-documented. Macrocarpal C, isolated from Eucalyptus globulus, has demonstrated significant antifungal activity against the dermatophyte Trichophyton mentagrophytes.[14]

Anti-herbivore Defense

Macrocarpals, as part of the broader group of FPCs, are key feeding deterrents for various herbivores.[3] The concentration of these compounds in Eucalyptus leaves can significantly influence the foraging behavior of specialist folivores such as the koala (Phascolarctos cinereus).[3] The bitter taste and potential toxicity of macrocarpals are thought to be the primary mechanisms of deterrence.[15] This chemical defense is a critical factor in the survival and regeneration of Eucalyptus forests, particularly in environments with high herbivore pressure.

Quantitative Bioactivity Data

The following tables summarize the reported minimum inhibitory concentrations (MICs) of various macrocarpals against different microorganisms, providing a quantitative measure of their antimicrobial potency.

MacrocarpalMicroorganismMIC (µg/mL)Reference
Macrocarpal A Bacillus subtilis PCI219< 0.2[4]
Staphylococcus aureus FDA209P0.4[4]
Porphyromonas gingivalis ATCC 332771[12]
Porphyromonas gingivalis W505[12]
Macrocarpal B Porphyromonas gingivalis ATCC 332771[12]
Porphyromonas gingivalis W505[12]
Macrocarpal C Porphyromonas gingivalis ATCC 332770.5[12]
Porphyromonas gingivalis W501[12]
Trichophyton mentagrophytes1.95[14]
Macrocarpals (H, I, J) Oral pathogenic microorganisms0.20 - 6.25[6]

Table 1: Antibacterial and Antifungal Activity of Macrocarpals.

Experimental Protocols

The study of macrocarpals involves a series of established experimental procedures for their extraction, isolation, and characterization, as well as for the evaluation of their biological activities.

Extraction and Isolation of Macrocarpals

A general protocol for the extraction and isolation of macrocarpals from Eucalyptus leaves is as follows:

  • Plant Material Collection and Preparation: Fresh or dried leaves of the target Eucalyptus species are collected. The leaves are typically ground into a fine powder to increase the surface area for extraction.[5][14]

  • Solvent Extraction: The powdered leaf material is extracted with an appropriate organic solvent. Common solvents used include acetone, ethanol, or methanol, often in aqueous solutions.[5][14][16] Extraction can be performed at room temperature or under reflux.[14]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., aqueous ethanol or methanol).[14]

  • Chromatographic Purification: The fraction containing the macrocarpals is further purified using various chromatographic techniques. This typically involves a combination of:

    • Silica Gel Column Chromatography: For initial separation based on polarity.[5]

    • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography.[5]

    • High-Performance Liquid Chromatography (HPLC): Often using a reversed-phase column (e.g., C18) for final purification of individual macrocarpals.[5]

  • Structure Elucidation: The purified compounds are identified and their structures elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and MS (ESI, HRMS).[5][9]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of purified macrocarpals against various microorganisms is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Macrocarpals: The purified macrocarpal is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[14]

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.[14]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism.[14]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of Macrocarpals

The biosynthesis of macrocarpals is believed to proceed through the convergence of two major metabolic pathways: the polyketide pathway for the phloroglucinol core and the terpene biosynthetic pathway (mevalonate or MEP pathway) for the terpene moiety.[9][10] While the specific enzymes involved in the final condensation step in Eucalyptus are yet to be fully elucidated, a plausible pathway can be proposed.

Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpene Terpene Pathway (MEP/MVA) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PolyketideSynthase Polyketide Synthase MalonylCoA->PolyketideSynthase PhloroglucinolCore Acyl-Phloroglucinol Core PolyketideSynthase->PhloroglucinolCore Condensation Condensation/ Cyclization PhloroglucinolCore->Condensation IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP TerpeneSynthase Terpene Synthase DMAPP->TerpeneSynthase TerpeneMoiety Diterpene/ Sesquiterpene TerpeneSynthase->TerpeneMoiety TerpeneMoiety->Condensation Macrocarpal Macrocarpal Condensation->Macrocarpal

Caption: Proposed biosynthetic pathway of macrocarpals in Eucalyptus.

Experimental Workflow for Macrocarpal Isolation and Identification

The process of isolating and identifying macrocarpals from Eucalyptus leaves follows a systematic workflow, from plant material to pure compound.

Workflow Start Eucalyptus Leaves Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., 80% Acetone) Grinding->Extraction Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning CrudeExtract Crude Extract Partitioning->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractions Active Fractions SilicaGel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex PurifiedFractions Purified Fractions Sephadex->PurifiedFractions HPLC Reversed-Phase HPLC PurifiedFractions->HPLC PureCompound Pure Macrocarpal HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Bioassays Biological Activity Testing PureCompound->Bioassays Antifungal_Mechanism MacrocarpalC Macrocarpal C FungalCell Fungal Cell Membrane MacrocarpalC->FungalCell ROS Increased Intracellular Reactive Oxygen Species (ROS) MacrocarpalC->ROS DNA_Fragmentation DNA Fragmentation MacrocarpalC->DNA_Fragmentation Permeability Increased Membrane Permeability FungalCell->Permeability CellDeath Fungal Cell Death Permeability->CellDeath ROS->CellDeath Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Apoptosis->CellDeath

References

A Technical Guide to the Preliminary Cytotoxic Evaluation of Macrocarpals on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the request for information on the preliminary cytotoxic evaluation of "Macrocarpal N." While this compound is a known natural product isolated from Eucalyptus species[1], a comprehensive search of published literature did not yield specific studies detailing its cytotoxic effects on cell lines. To provide a relevant and structured technical guide as requested, this document utilizes data and methodologies from studies on closely related and well-researched compounds, Macrocarpal C and Macrocarpal I. The experimental protocols and data presented herein should therefore be considered as illustrative examples of how a cytotoxic evaluation of this compound could be designed and reported.

Introduction to Macrocarpals

Macrocarpals are a class of formylated phloroglucinol compounds (FPCs) found in plant species of the Myrtaceae family, particularly within the genus Eucalyptus[1]. These compounds are characterized by a phloroglucinol dialdehyde moiety linked to a terpenoid domain[1]. Various macrocarpals, including Macrocarpal C and Macrocarpal I, have been investigated for their diverse biological activities, including antifungal and anticancer properties[1][2][3][4]. This guide focuses on the methodologies and data presentation relevant to assessing the cytotoxic potential of these compounds against cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of macrocarpals are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 data for Macrocarpal B, a related compound, on different cell lines.

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
Macrocarpal BA549SRB Assay72 hrs< 10 µM
Macrocarpal BHL-60MTT Assay72 hrs< 10 µM

Experimental Protocols

A thorough cytotoxic evaluation involves a series of well-defined experimental protocols. The following sections detail the methodologies commonly employed in such studies.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines, such as colorectal cancer cells (e.g., SW620, DLD1) and breast cancer cells, are commonly used. Non-cancerous cell lines may also be included to assess selectivity.

  • Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assays

The assessment of cell viability and proliferation is a cornerstone of cytotoxic evaluation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the macrocarpal compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

  • SRB (Sulphorhodamine B) Assay:

    • Follow steps 1 and 2 of the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB solution.

    • Wash the plate to remove unbound dye.

    • Solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm).

    • Calculate the percentage of cell viability.

Apoptosis Assays

To determine if the cytotoxic effect is due to programmed cell death, apoptosis assays are performed.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with the macrocarpal compound at its IC50 concentration for a defined period.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of apoptosis.

    • Treat cells with the macrocarpal compound.

    • Fix and permeabilize the cells.

    • Incubate the cells with a reaction mixture containing TdT and BrdUTP.

    • Add an anti-BrdU-FITC antibody to detect the incorporated BrdUTP.

    • Analyze the cells by flow cytometry or fluorescence microscopy.[3]

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the cytotoxic evaluation of a novel compound.

G Experimental Workflow for Cytotoxic Evaluation A Cell Seeding B Compound Treatment (e.g., this compound) A->B C Incubation (24, 48, 72 hours) B->C D Cytotoxicity Assay (MTT or SRB) C->D E Apoptosis Assay (Annexin V/PI) C->E F Signaling Pathway Analysis (Western Blot) C->F G Data Analysis D->G E->G F->G H Results G->H

Caption: A flowchart of the experimental process for assessing the cytotoxicity of a compound.

Signaling Pathways

Macrocarpals have been shown to induce apoptosis through the modulation of specific signaling pathways.

Studies on related compounds suggest that macrocarpals can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins.

G Intrinsic Apoptosis Pathway A Macrocarpal B Bcl-2 (Anti-apoptotic) A->B C Bax (Pro-apoptotic) A->C D Mitochondrial Disruption B->D C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: The intrinsic apoptosis pathway induced by macrocarpals.

Macrocarpal I has been shown to induce immunogenic cell death by activating the PERK/eIF2α/ATF4/CHOP signaling pathway, which is a downstream effector of endoplasmic reticulum (ER) stress.[4]

G PERK/eIF2α/ATF4/CHOP Pathway A Macrocarpal I B ER Stress A->B C PERK Activation B->C D eIF2α Phosphorylation C->D E ATF4 Translation D->E F CHOP Expression E->F G Apoptosis F->G

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays to Determine the Biological Activity of Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of formylated phloroglucinol meroterpenoids found in various species of the Eucalyptus genus. These compounds have garnered scientific interest due to their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory effects. While several macrocarpals, such as A and C, have been the subject of study, specific data on Macrocarpal N is limited in publicly available scientific literature. However, based on information from commercial suppliers of natural compounds, this compound is suggested to possess anti-inflammatory properties, likely through the modulation of key signaling pathways such as NF-κB and MAPK.

These application notes provide a comprehensive overview of standard in vitro assays to characterize the anti-inflammatory and antioxidant activities of this compound. Detailed protocols are provided to guide researchers in evaluating its biological effects. Due to the limited availability of specific quantitative data for this compound, the data presented in the summary tables are derived from studies on closely related macrocarpals or extracts from plants known to contain these compounds, such as Phaleria macrocarpa and Eucalyptus species. This information serves as a valuable reference for initiating studies on this compound.

Data Presentation: Summary of Quantitative Biological Activity

The following tables summarize quantitative data for the biological activities of macrocarpal-containing extracts and related compounds. This data can be used as a benchmark for evaluating the potency of this compound.

Table 1: Antioxidant Activity

AssayTest SubstanceIC50 Value / ActivityReference CompoundIC50 Value / Activity
DPPH Radical ScavengingPhaleria macrocarpa ethanolic extract46.11 ± 1.54 µg/mLAscorbic Acid8.29 ± 0.13 µg/mL
Ferric Reducing Antioxidant Power (FRAP)Phaleria macrocarpa ethanolic extract54.29 ± 1.14 mg AAE/g--
Nitric Oxide (NO) ScavengingPhaleria macrocarpa pericarp extractIC50 > 400 µg/mLGallic AcidIC50 = 25.3 µg/mL

Table 2: Anti-inflammatory Activity

AssayTest SubstanceIC50 Value / % InhibitionPositive ControlIC50 Value / % Inhibition
Nitric Oxide (NO) Production Inhibition in RAW 264.7 cellsPhaleria macrocarpa mesocarp extract69.5 ± 1.4% inhibition at 100 µg/mLL-NAME-
COX-2 Enzyme Inhibition7-O-methyl aromadendrin (from Eucalyptus)Moderate InhibitionCelecoxibIC50 = 1.2 ± 0.00 µg/mL[1]
NF-κB Inhibition1,6-dicinnamoyl-O-α-D-glucopyranoside (from Eucalyptus)IC50 = 6.07 ± 0.07 pg/mLCurcuminIC50 = 7.80 ± 0.03 pg/mL[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the cytotoxic concentration range of this compound and to ensure that observed effects in other assays are not due to cell death.

Materials:

  • This compound

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293T)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete DMEM.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.[2]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Antioxidant Activity Assays

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol or ethanol)[3]

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

  • Prepare serial dilutions of the this compound stock solution and the positive control.

  • In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL) to the wells.

  • Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.[3]

  • Include a blank control containing the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm.[3]

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[4] Warm the solution to 37°C before use.

  • Prepare serial dilutions of this compound and the standard.

  • Add a small volume of the sample or standard (e.g., 20 µL) to the wells of a 96-well plate.

  • Add the FRAP working solution (e.g., 150 µL) to each well.[4]

  • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.[4]

  • Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.

  • Calculate the FRAP value of this compound, expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Anti-inflammatory Activity Assays

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete DMEM

  • Lipopolysaccharide (LPS)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve of sodium nitrite in culture medium.

  • Mix equal volumes of Griess Reagent A and B immediately before use.

  • Add 50 µL of the mixed Griess reagent to each 50 µL of supernatant and standard in a new 96-well plate.[5]

  • Incubate at room temperature for 10-15 minutes in the dark.[5]

  • Measure the absorbance at 540 nm.[5]

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the percentage of NO production inhibition by this compound.

This protocol allows for the assessment of this compound's effect on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat RAW 264.7 cells with this compound and/or LPS as described in the NO inhibition assay.

  • Lyse the cells with lysis buffer and determine the protein concentration.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Analysis

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α or LPS (as an inducer of NF-κB activation)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-8 hours.

  • Lyse the cells using the passive lysis buffer provided in the assay kit.[6]

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[6]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Determine the effect of this compound on NF-κB transcriptional activity.

This protocol assesses the effect of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by detecting the phosphorylated forms of key kinases (p38, ERK1/2, JNK).

Materials:

  • Same as for iNOS/COX-2 Western Blot, with the following additions:

  • Primary antibodies against phosphorylated and total p38, ERK1/2, and JNK.

Procedure:

  • Treat cells with this compound and a stimulant (e.g., LPS) for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.

  • Follow the Western blot procedure as described for iNOS and COX-2.

  • Use primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK.

  • After imaging, the membranes can be stripped and re-probed with antibodies for the total forms of these kinases to ensure equal protein loading.

  • Quantify the ratio of phosphorylated to total protein for each MAPK.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by this compound.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis raw_cells RAW 264.7 Cells treatment Treat with this compound raw_cells->treatment stimulation Stimulate with LPS treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay western_blot Western Blot (iNOS, COX-2, p-MAPKs) stimulation->western_blot luciferase_assay NF-κB Reporter Assay (in transfected cells) stimulation->luciferase_assay ic50 Calculate IC50 no_assay->ic50 protein_quant Quantify Protein Expression western_blot->protein_quant nfkb_activity Measure NF-κB Activity luciferase_assay->nfkb_activity

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_active->Genes Transcription Nucleus Nucleus MacrocarpalN This compound MacrocarpalN->IKK Inhibits? MacrocarpalN->NFkB_active Inhibits Nuclear Translocation?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKK3/6, MKK4/7 TAK1->MKKs MEK12 MEK1/2 TAK1->MEK12 p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK ERK1/2 MEK12->ERK ERK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes MacrocarpalN This compound MacrocarpalN->TAK1 Inhibits? MacrocarpalN->MKKs Inhibits? MacrocarpalN->MEK12 Inhibits?

Caption: Potential inhibitory effects of this compound on the MAPK signaling pathway.

References

Application Notes and Protocols: Experimental Design for Antibacterial Testing of Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N, a novel phloroglucinol dialdehyde diterpene derivative isolated from Eucalyptus species, represents a promising candidate for the development of new antibacterial agents. Preliminary studies on related macrocarpal compounds have demonstrated significant activity, particularly against Gram-positive bacteria.[1][2][3][4] This document provides a comprehensive set of protocols for the systematic evaluation of the antibacterial properties of this compound, from initial screening to preliminary mechanism of action studies. The provided methodologies are based on established standards to ensure reproducibility and comparability of results.

Preliminary Antibacterial Susceptibility Testing

The initial phase of testing aims to determine the spectrum of activity of this compound against a panel of clinically relevant bacteria. Based on the known activity of other macrocarpals, it is recommended to include a range of Gram-positive and a limited number of Gram-negative bacteria.[1][2][5]

Recommended Bacterial Strains:

Gram-Positive BacteriaATCC NumberGram-Negative BacteriaATCC Number
Staphylococcus aureus25923Escherichia coli25922
Bacillus subtilis6633Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Methicillin-resistant Staphylococcus aureus (MRSA)43300
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be determined based on preliminary screening, but a common starting range is 0.125 to 128 µg/mL.

  • Inoculum Preparation:

    • From an overnight culture, inoculate fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (OD600 of 0.08-0.1).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL per well.

    • Include a growth control (bacteria in CAMHB without this compound) and a sterility control (CAMHB only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Data Presentation:

Summarize the MIC values in a table for clear comparison across different bacterial strains.

Bacterial StrainMIC (µg/mL) of this compound
Staphylococcus aureus
Bacillus subtilis
Enterococcus faecalis
MRSA
Escherichia coli
Pseudomonas aeruginosa

Determination of Bactericidal Activity

Following the determination of the MIC, it is crucial to ascertain whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][11][12]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating:

    • Spot-inoculate the 10 µL aliquots onto separate sections of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus
Bacillus subtilis
Enterococcus faecalis
MRSA

Note: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

Time-Dependent Antibacterial Activity

To understand the dynamics of bacterial killing by this compound, a time-kill kinetics assay is performed.

Protocol: Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[13][14][15][16][17]

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound at concentrations of 0.5x, 1x, 2x, and 4x MIC

  • Sterile saline for serial dilutions

  • MHA plates

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with this compound at the desired concentrations (0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions in sterile saline and plate onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation:

Present the time-kill curve data in a table.

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
6
8
24

Preliminary Mechanism of Action Studies

To elucidate how this compound exerts its antibacterial effect, several assays can be performed to investigate its impact on bacterial structures and processes.

Protocol: Bacterial Membrane Permeability Assay

This assay determines if this compound disrupts the bacterial cell membrane. The uptake of fluorescent dyes that are typically excluded by intact membranes is a common method.[18][19][20][21][22]

Materials:

  • Bacterial suspension

  • Propidium Iodide (PI) stock solution

  • N-Phenyl-1-naphthylamine (NPN) stock solution

  • Fluorometer or fluorescence microscope

Procedure (using Propidium Iodide):

  • Bacterial Preparation:

    • Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., PBS).

  • Treatment:

    • Treat the bacterial suspension with various concentrations of this compound (e.g., 1x and 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (untreated cells).

  • Staining:

    • Add PI to each sample to a final concentration of 2 µM.

  • Incubation:

    • Incubate in the dark for 10-15 minutes at room temperature.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates membrane damage.

Data Presentation:

TreatmentFluorescence Intensity (Arbitrary Units)
Untreated Control
This compound (1x MIC)
This compound (2x MIC)
Positive Control
Protocol: Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of bacterial biofilms.[23][24][25][26][27]

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for some bacteria)

  • Bacterial culture

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Plate Preparation:

    • Add 100 µL of TSB containing serial dilutions of this compound to the wells of a 96-well plate.

  • Inoculation:

    • Add 100 µL of a diluted overnight bacterial culture (adjusted to OD600 of 0.1) to each well. Include a growth control without the compound.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Gently wash the wells with PBS to remove planktonic bacteria.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

    • Wash the wells again to remove excess stain.

  • Quantification:

    • Solubilize the stained biofilm with 200 µL of 95% ethanol or 30% acetic acid.

    • Measure the absorbance at 570 nm.

Data Presentation:

Concentration of this compound (µg/mL)Absorbance at 570 nm (Biofilm Mass)% Biofilm Inhibition
0 (Control)0
...
...

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_kinetics Activity Dynamics cluster_moa Mechanism of Action MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Determine bactericidal concentration TimeKill Time-Kill Kinetics MIC->TimeKill Investigate killing rate at different MIC multiples Membrane Membrane Permeability TimeKill->Membrane Explore potential mechanisms Biofilm Biofilm Inhibition Membrane->Biofilm Start This compound Start->MIC Test against bacterial panel Antibacterial_Mechanisms cluster_compound This compound cluster_targets Potential Bacterial Targets MacrocarpalN This compound CellWall Cell Wall Synthesis MacrocarpalN->CellWall Inhibition ProteinSynth Protein Synthesis MacrocarpalN->ProteinSynth Inhibition DNASynth DNA/RNA Synthesis MacrocarpalN->DNASynth Inhibition Metabolism Metabolic Pathways MacrocarpalN->Metabolism Interference CellMembrane Cell Membrane Integrity MacrocarpalN->CellMembrane Disruption

References

Application Notes & Protocols for the Quantification of Macrocarpal N in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N belongs to a class of bioactive compounds known as phloroglucinol-diterpene adducts, which are predominantly found in plants of the Eucalyptus species. These compounds have garnered significant interest due to their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the quantification of this compound in extracts using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

The quantification of this compound in complex botanical extracts presents analytical challenges due to the presence of numerous structurally related compounds. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable results.

  • High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytochemicals. When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it offers a robust and cost-effective method for routine analysis.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometer (MS/MS), provides superior selectivity and sensitivity, making it the gold standard for trace-level quantification and confirmation of identity in complex matrices.[2]

Data Presentation: Quantitative Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes typical validation parameters for the quantification of structurally similar phloroglucinol derivatives in plant extracts, which can be expected for a validated this compound method.

ParameterHPLC-UVLC-MS/MSReference
**Linearity (R²) **> 0.999> 0.999[3][4]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL[3][5]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 5 ng/mL[3][5]
Accuracy (% Recovery) 98 - 102%95 - 105%[3]
Precision (% RSD) < 2%< 15%[3]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in Eucalyptus leaf extracts using HPLC with UV detection. Method optimization and validation are essential for each specific matrix and instrument.

1. Sample Preparation: Extraction

  • Objective: To efficiently extract this compound from the plant matrix while minimizing the co-extraction of interfering substances.

  • Procedure:

    • Weigh 1.0 g of dried and powdered Eucalyptus leaf material.

    • Add 20 mL of 80% methanol (MeOH) in water.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 80% MeOH.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 5 mL of methanol.

    • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% to 100% B

      • 30-35 min: 100% B

      • 35-40 min: 100% to 30% B

      • 40-45 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 280 nm (or the specific λmax of this compound if determined).

3. Calibration and Quantification

  • Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound, suitable for complex matrices or low concentration samples.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Objective: To extract this compound and remove interfering matrix components that can cause ion suppression in the mass spectrometer.

  • Procedure:

    • Perform the initial extraction as described in Protocol 1 (steps 1-7).

    • Reconstitute the dried extract in 2 mL of 50% methanol.

    • SPE Cleanup:

      • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

      • Load the reconstituted extract onto the SPE cartridge.

      • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

      • Elute this compound with 5 mL of 90% methanol in water.

    • Evaporate the eluate to dryness.

    • Reconstitute in 1 mL of the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter.

2. LC-MS/MS Method

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient Program: (A faster gradient can be used with UHPLC)

      • 0-1 min: 20% B

      • 1-8 min: 20% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 20% B

      • 10.1-12 min: 20% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion ([M-H]⁻ or [M+H]⁺) for this compound needs to be determined by direct infusion of a standard.

      • At least two characteristic product ions should be selected for quantification (quantifier) and confirmation (qualifier).

    • Source Parameters: (Instrument-specific, to be optimized)

      • Capillary Voltage: e.g., 3.5 kV

      • Source Temperature: e.g., 150 °C

      • Desolvation Gas Flow and Temperature: To be optimized.

    • Collision Energy (CE) and other MS parameters: To be optimized for each MRM transition to achieve maximum signal intensity.

3. Calibration and Quantification

  • Prepare a stock solution of purified this compound standard and an internal standard (IS) (e.g., a structurally similar compound not present in the sample).

  • Prepare matrix-matched calibration standards by spiking known concentrations of this compound and a fixed concentration of the IS into blank matrix extract.

  • Analyze the calibration standards and the samples with the developed LC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the matrix-matched calibration curve.

Mandatory Visualizations

Experimental_Workflow_HPLC_UV cluster_extraction Sample Preparation cluster_analysis HPLC-UV Analysis start Dried Eucalyptus Leaves extraction Solvent Extraction (80% Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc Inject uv UV Detection (280 nm) hplc->uv quantification Quantification (External Standard) uv->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental_Workflow_LC_MSMS cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis start Dried Eucalyptus Leaves extraction Solvent Extraction start->extraction spe SPE Cleanup (C18 Cartridge) extraction->spe filtration Filtration (0.22 µm) spe->filtration lc UHPLC Separation (C18 Column) filtration->lc Inject msms Tandem MS Detection (MRM Mode) lc->msms quantification Quantification (Internal Standard/ Matrix-Matched) msms->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Method_Validation_Relationship cluster_validation Method Validation Parameters (ICH Guidelines) Method Analytical Method for This compound Quantification Specificity Specificity Method->Specificity ensures Linearity Linearity Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision (Repeatability, Intermediate) Method->Precision assesses LOD Limit of Detection (LOD) Method->LOD determines sensitivity LOQ Limit of Quantification (LOQ) Method->LOQ determines sensitivity Robustness Robustness Method->Robustness evaluates reliability Range Range Linearity->Range defines

Caption: Relationship of key validation parameters for an analytical method.

References

Application Notes and Protocols: Development of Drug Delivery Systems for In Vivo Studies of Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal N belongs to the macrocarpal family of compounds, which have demonstrated significant therapeutic potential, including antibacterial, anti-inflammatory, and dipeptidyl peptidase 4 (DPP-4) inhibitory activities. However, like many natural products, the clinical translation of macrocarpals is often hindered by challenges such as poor aqueous solubility, low stability, and limited bioavailability. This document provides detailed application notes and protocols for the development and in vivo evaluation of drug delivery systems for this compound, aiming to overcome these limitations and facilitate preclinical research.

Physicochemical Characterization of this compound

Prior to the development of a drug delivery system, a thorough physicochemical characterization of this compound is imperative. The following table outlines the essential parameters to be determined.

Table 1: Physicochemical Properties of this compound

ParameterMethodPurpose
Molecular WeightMass Spectrometry (e.g., LC-MS)To determine the exact mass for formulation calculations.
Aqueous SolubilityShake-flask method followed by HPLCTo quantify the extent of insolubility and the need for a delivery system.
LogP (Octanol/Water Partition Coefficient)HPLC methodTo assess the lipophilicity and predict membrane permeability.
Stability (pH, temperature, light)HPLC-based degradation studiesTo identify optimal storage and formulation conditions.
Crystalline StructureX-ray Diffraction (XRD)To understand the solid-state properties.

Recommended Drug Delivery Systems for this compound

Given the likely polyphenolic or terpenoid structure of this compound, several nano-drug delivery systems (NDDS) are suitable for enhancing its solubility and bioavailability for in vivo studies.[1][2] These systems can protect the compound from degradation and facilitate targeted delivery.[2]

Table 2: Comparison of Recommended Nano-Drug Delivery Systems for this compound

Delivery SystemDescriptionAdvantages for this compoundKey Formulation Components
Liposomes Vesicular structures composed of a lipid bilayer enclosing an aqueous core.[3]Encapsulation of both hydrophilic and lipophilic compounds, biocompatible, can be surface-modified for targeting.[3]Phospholipids (e.g., soy lecithin, DMPC), Cholesterol.
Solid Lipid Nanoparticles (SLNs) Nanoparticles made from solid lipids, offering a stable matrix for drug incorporation.High stability, controlled release, potential for oral and parenteral delivery.Solid lipids (e.g., tristearin, glyceryl monostearate), Surfactants (e.g., Poloxamer 188, Tween 80).
Polymeric Nanoparticles Nanoparticles fabricated from biodegradable polymers.High drug loading capacity, sustained release, surface functionalization for targeting.[4]Polymers (e.g., PLGA, PLA, Chitosan).

Experimental Protocols

Formulation of this compound-Loaded Nanoparticles (Example: SLNs)

This protocol describes the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Organic solvent (if necessary for initial drug solubilization, e.g., ethanol)

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve this compound in the molten lipid. If necessary, first dissolve this compound in a minimal amount of a suitable organic solvent before adding it to the lipid.

  • Preparation of Aqueous Phase: Heat the surfactant solution (e.g., 2% w/v Tween 80 in PBS) to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse emulsion.

  • Ultrasonication: Immediately subject the hot emulsion to high-power probe ultrasonication for 10 minutes to reduce the particle size.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: Centrifuge the SLN dispersion to remove any un-encapsulated drug and excess surfactant. Resuspend the pellet in fresh PBS.

  • Characterization:

    • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)

    • Entrapment Efficiency (%EE): Quantify the amount of un-encapsulated drug in the supernatant using HPLC and calculate using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL): %DL = [(Weight of Drug in SLNs) / (Weight of SLNs)] x 100

In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in a rodent model (e.g., rats).

Materials:

  • This compound-loaded nanoparticles

  • Free this compound (solubilized in a suitable vehicle, e.g., DMSO/Cremophor EL/saline)

  • Sprague-Dawley rats (male, 200-250 g)

  • Cannulated jugular veins (for serial blood sampling)

  • Heparinized syringes

  • Centrifuge

  • HPLC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dosing: Divide rats into two groups (n=5 per group):

    • Group 1: Administer free this compound intravenously (e.g., 5 mg/kg).

    • Group 2: Administer this compound-loaded nanoparticles intravenously at the same dose.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from plasma samples and analyze the concentration using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software (e.g., WinNonlin).

Table 3: Key Pharmacokinetic Parameters to Evaluate

ParameterDescriptionExpected Outcome with NDDS
AUC (Area Under the Curve) Total drug exposure over time.Increased
t1/2 (Half-life) Time taken for the drug concentration to reduce by half.Increased
CL (Clearance) Volume of plasma cleared of the drug per unit time.Decreased
Vd (Volume of Distribution) Theoretical volume that the drug would have to occupy to provide the same concentration as in blood plasma.Altered, depending on tissue distribution
Cmax (Maximum Concentration) The highest concentration of the drug in the blood.May be lower for sustained-release formulations
Tmax (Time to Cmax) Time at which Cmax is reached.May be delayed
In Vivo Biodistribution Study

This protocol describes how to assess the tissue distribution of the formulated this compound.

Materials:

  • Fluorescently labeled this compound-loaded nanoparticles (e.g., using a near-infrared dye like Cy5.5)

  • In vivo imaging system (IVIS)

  • Mice (e.g., BALB/c)

Procedure:

  • Dosing: Administer the fluorescently labeled nanoparticles intravenously to mice (n=3 per time point).

  • In Vivo Imaging: At various time points (e.g., 1, 4, 12, 24 h), anesthetize the mice and acquire whole-body fluorescence images using an IVIS.

  • Ex Vivo Imaging: At the final time point, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, and tumor if applicable). Image the excised organs using the IVIS.

  • Quantification: Quantify the fluorescence intensity in each organ to determine the relative accumulation of the nanoparticles.[5]

In Vivo Efficacy Studies

The choice of the in vivo model will depend on the therapeutic activity of this compound being investigated.

Model: Create a full-thickness excisional wound on the back of mice and infect it with a clinically relevant bacterial strain (e.g., Staphylococcus aureus).[6]

Treatment Groups (n=10 per group):

  • Group 1: Saline control

  • Group 2: Placebo nanoparticles

  • Group 3: Topical application of free this compound

  • Group 4: Topical application of this compound-loaded nanoparticles

Evaluation:

  • Monitor wound healing and size over time.

  • Determine the bacterial load (CFU/mL) in the wound tissue at the end of the study.[6]

Model: Induce acute inflammation by injecting carrageenan into the hind paw of rats.[7]

Treatment Groups (n=6 per group):

  • Group 1: Saline control

  • Group 2: Free this compound (intraperitoneal or oral administration)

  • Group 3: this compound-loaded nanoparticles (same route and dose)

  • Group 4: Positive control (e.g., Indomethacin)

Evaluation:

  • Measure the paw volume at regular intervals using a plethysmometer.

  • At the end of the study, collect paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6).

Model: Use a diabetic mouse model (e.g., db/db mice or high-fat diet-induced diabetic mice).[8]

Treatment Groups (n=8 per group):

  • Group 1: Vehicle control

  • Group 2: Free this compound (oral administration)

  • Group 3: this compound-loaded nanoparticles (oral administration)

  • Group 4: Positive control (e.g., Sitagliptin)

Evaluation:

  • After a period of treatment, perform an oral glucose tolerance test (OGTT).

  • Measure blood glucose levels at different time points after glucose administration.

  • Measure plasma DPP-4 activity and active GLP-1 levels.[9]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcome prep This compound-NDDS Formulation char Physicochemical Characterization (Size, Zeta, %EE, %DL) prep->char pk Pharmacokinetic Studies char->pk bd Biodistribution Studies char->bd eff Efficacy Studies (Antibacterial/Anti-inflammatory/DPP-4) pk->eff bd->eff analysis Data Analysis eff->analysis outcome Optimized Delivery System for this compound analysis->outcome

Caption: Workflow for the development and in vivo evaluation of this compound drug delivery systems.

Proposed Signaling Pathways for this compound

Terpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

G cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK This compound This compound This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IκBα->Ubiquitination &\nDegradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2) Gene Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Polyphenolic compounds can exert antibacterial effects by disrupting the bacterial cell wall and inhibiting essential cellular processes.[10]

G cluster_bacterium Bacterial Cell This compound This compound Cell Wall Cell Wall This compound->Cell Wall Disruption DNA/RNA Synthesis DNA/RNA Synthesis This compound->DNA/RNA Synthesis Inhibition Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibition Cell Death Cell Death Cell Wall->Cell Death DNA/RNA Synthesis->Cell Death Protein Synthesis->Cell Death

Caption: Proposed antibacterial mechanisms of this compound.

DPP-4 inhibitors prevent the degradation of incretin hormones, leading to improved glycemic control.[11]

G Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreas (β-cells) Pancreas (β-cells) Incretins (GLP-1, GIP)->Pancreas (β-cells) Stimulates This compound This compound This compound->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreas (β-cells)->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose

Caption: Mechanism of DPP-4 inhibition by this compound for glycemic control.

References

Application of Macrocarpal N in Cell Culture: A Research Tool Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the application of Macrocarpal N in cell culture as a research tool is limited. The following application notes and protocols are constructed based on the known biological activities of closely related macrocarpal compounds and extracts from their natural sources, primarily Eucalyptus and Phaleria species. These protocols should be considered as a starting point and require optimization and validation for this compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid compound that has been isolated from plants of the Eucalyptus genus, including the twigs and leaves of Eucalyptus globulus and the flowers of Eucalyptus torquata.[1][2][3] Its chemical formula is C28H38O7, with a molecular weight of 486.60 g/mol .[4][5] While specific bioactivity studies on this compound are not extensively documented, related macrocarpals and extracts from their source plants have demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][] This suggests that this compound holds potential as a valuable research tool for investigating various cellular processes.

These application notes provide a framework for utilizing this compound in cell culture to explore its potential cytotoxic, anti-proliferative, and pro-apoptotic effects, primarily in the context of cancer research. The methodologies are based on established protocols for similar natural products.

Application Notes

This compound can be employed as a research tool to investigate its effects on various aspects of cell biology, particularly in the field of oncology. Based on the activities of related compounds, its potential applications in cell culture include:

  • Induction of Apoptosis: Investigating the ability of this compound to trigger programmed cell death in cancer cell lines. This can be explored through the analysis of key apoptotic markers and signaling pathways.

  • Cell Cycle Analysis: Determining if this compound can cause cell cycle arrest at specific checkpoints, thereby inhibiting cancer cell proliferation.

  • Modulation of Signaling Pathways: Elucidating the molecular mechanisms of action by examining the effect of this compound on critical signaling pathways involved in cell survival, proliferation, and apoptosis, such as the Bax/Bcl-2 pathway.

  • Anti-proliferative and Cytotoxicity Screening: Assessing the dose-dependent effects of this compound on the viability and proliferation of various cell lines.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from studies on related macrocarpals and plant extracts containing these compounds. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Related Compounds

Compound/ExtractCell LineAssayIC50 ValueReference
Phaleria macrocarpa leaf extractT47D (Breast Cancer)WST-1Potent antiproliferative activity[7]
Phalerin (from P. macrocarpa)MyelomaCytotoxicity Assay83 µg/mL[8]
Macrocarpal AHuman Keratinocytes-Dose-dependent increase in ceramide[9]

Table 2: Apoptotic Effects of Related Compounds

Compound/ExtractCell LineEffectMechanismReference
P. macrocarpa leaf extractT47D (Breast Cancer)Increased apoptosisUpregulation of Bax, downregulation of Bcl-2, activation of caspase-3[7][10]
Macrocarpal CT. mentagrophytesIncreased apoptosisDNA fragmentation[1][11]

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Proliferation (WST-1 Assay)

Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.

Materials:

  • This compound

  • Target cell line (e.g., T47D breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.

Visualizations

Signaling Pathways

Apoptosis_Pathway cluster_treatment Cellular Stress cluster_bcl2_family Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade Macrocarpal_N This compound Bax Bax (Pro-apoptotic) Macrocarpal_N->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Macrocarpal_N->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat with this compound (Dose-response) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., WST-1) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubate->Cell_Cycle_Analysis Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Analysis->Data_Acquisition Statistical_Analysis Statistical Analysis (IC50, % Apoptosis) Data_Acquisition->Statistical_Analysis Conclusion Conclusion on Bioactivity Statistical_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound bioactivity.

Conclusion

This compound represents a promising natural product for cell culture-based research, particularly in the exploration of novel anti-cancer agents. While direct experimental data for this specific compound is currently scarce, the established bioactivities of related macrocarpals provide a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a guide for researchers to begin exploring the biological effects of this compound. Further studies are essential to elucidate its precise mechanisms of action and to validate its potential as a therapeutic lead or a valuable research tool.

References

Application Notes and Protocols for Target Identification of Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal N is a phloroglucinol derivative found in plants of the Eucalyptus genus. As a member of the macrocarpal family of compounds, it holds potential for various biological activities. Identifying the molecular targets of this compound is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. This document provides detailed methodologies for the target identification of this compound, focusing on both established and emerging techniques. The protocols are designed to be adaptable for researchers with access to standard cell biology and proteomics facilities. While specific data for this compound is limited, the methodologies outlined here are based on established practices for natural product target deconvolution.[1][2][3]

Methodologies for Target Identification

A multi-pronged approach is recommended for the robust identification of this compound's cellular targets. This involves a combination of in silico, in vitro, and cell-based methods.

1.1. In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of this compound, guiding subsequent experimental validation.[4][5] These approaches leverage the chemical structure of the compound to predict its binding affinity to known protein structures or to identify similarities to ligands with known targets.

Key Techniques:

  • Molecular Docking: Predicts the preferred orientation of this compound when bound to a protein target.

  • Pharmacophore Modeling: Identifies the essential 3D features of this compound responsible for its biological activity and searches for proteins that recognize these features.

  • Chemical Similarity Searching: Compares the structure of this compound to databases of compounds with known biological targets to infer potential targets.[6][7]

1.2. Affinity-Based Approaches

These methods utilize a modified version of this compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[8][9][10]

Key Techniques:

  • Affinity Chromatography: this compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to capture binding proteins from a cell lysate.[9][11]

  • Photo-affinity Labeling: A photoreactive group is incorporated into the structure of this compound. Upon UV irradiation, the modified compound covalently crosslinks to its target protein(s), enabling their identification.

1.3. Label-Free Approaches

These techniques do not require modification of the natural product and rely on detecting changes in the physical properties of target proteins upon ligand binding.[2][12]

Key Technique:

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand can stabilize its target protein against heat-induced denaturation.[13][14][15][16] Changes in protein solubility at different temperatures in the presence and absence of this compound are used to identify its targets.

Experimental Protocols

2.1. Protocol 1: Affinity Chromatography Coupled with Mass Spectrometry

This protocol describes the identification of this compound binding proteins using affinity chromatography followed by proteomic analysis.

Workflow Diagram:

cluster_prep Preparation cluster_capture Target Capture cluster_analysis Analysis A Synthesize this compound-linker conjugate B Immobilize conjugate to beads A->B D Incubate beads with lysate B->D C Prepare cell lysate C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G SDS-PAGE and protein visualization F->G H Excise unique bands G->H I In-gel digestion H->I J LC-MS/MS analysis I->J K Database search and protein identification J->K cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis A Treat cells with this compound or vehicle B Aliquot cells and heat at different temperatures A->B C Cell lysis (e.g., freeze-thaw) B->C D Separate soluble and precipitated fractions C->D E Western blot for target protein D->E F Quantify band intensities E->F G Plot melting curves F->G cluster_input Stress Signals cluster_pathway MAPK Cascade cluster_output Cellular Response A This compound D Sensor Proteins A->D B Cell Wall Damage B->D C Osmotic Stress C->D E MAPKKK D->E F MAPKK E->F G MAPK (e.g., Hog1) F->G H Transcription Factors G->H J Cell Cycle Arrest G->J K Apoptosis G->K I Stress Gene Expression H->I cluster_dpp4 DPP-4 Activity cluster_inhibition Inhibition cluster_downstream Downstream Effects A DPP-4 C GLP-1 (inactive) A->C B GLP-1 (active) B->A inactivation E GLP-1 Receptor B->E D This compound D->A inhibits F cAMP E->F G PKA F->G H Insulin Secretion G->H cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcome Cellular Outcome A This compound C p53 Activation A->C B DNA Damage B->C D MDM2 C->D activates E Cell Cycle Arrest C->E F Apoptosis C->F G DNA Repair C->G D->C inhibits

References

"standard operating procedures for Macrocarpal N enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Macrocarpals, a class of phloroglucinol derivatives found in Eucalyptus species, have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease states. This document provides detailed protocols for assessing the inhibitory potential of Macrocarpal N (a representative macrocarpal) against three key enzymes: Aldose Reductase, Porphyromonas gingivalis (P. gingivalis) Arg- and Lys-specific proteinases (gingipains), and Dipeptidyl Peptidase 4 (DPP-4). Understanding the interaction of this compound with these enzymes is crucial for the development of novel therapeutic agents for conditions such as diabetic complications, periodontal disease, and type 2 diabetes.

Macrocarpals A, B, and C have shown inhibitory effects on these enzymes.[1][2][3][4] Macrocarpal A acts as a non-competitive inhibitor of aldose reductase.[1] Macrocarpals A, B, and C inhibit the Arg- and Lys-specific proteinases of P. gingivalis in a dose-dependent manner.[2][5] Furthermore, Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, with Macrocarpal C exhibiting the most potent activity, which may be attributed to its tendency to form aggregates.[3][4][6][7]

These protocols are designed to provide a standardized framework for researchers to investigate the enzyme inhibitory properties of this compound and its analogs, ensuring reproducibility and comparability of results across different laboratories.

Enzyme Inhibition Data Summary

The following tables summarize the reported inhibitory activities of various macrocarpals against the target enzymes.

Table 1: Inhibition of Aldose Reductase by Macrocarpals

CompoundTarget EnzymeIC50 (µM)Inhibition TypeSource Organism of Enzyme
Macrocarpal AAldose Reductase2-3Non-competitiveNot Specified
Macrocarpal BAldose Reductase2-3Not SpecifiedNot Specified
Macrocarpal DAldose Reductase2-3Not SpecifiedNot Specified
Macrocarpal GAldose Reductase2-3Not SpecifiedNot Specified

Data sourced from multiple studies.[1]

Table 2: Inhibition of P. gingivalis Proteinases by Macrocarpals

CompoundTarget EnzymeInhibitionAssay Method
Macrocarpals A, B, CArg- and Lys-specific proteinasesDose-dependentSpectrofluorophotometric assay
Macrocarpals A, B, CP. gingivalis proteinaseConfirmedSDS-PAGE analysis of hemoglobin degradation

Data sourced from Nagata et al.[2][5]

Table 3: Inhibition of Dipeptidyl Peptidase 4 (DPP-4) by Macrocarpals

CompoundTarget Enzyme% Inhibition at 500 µM% Inhibition at 50 µMNotes
Macrocarpal ADPP-4~30%-Linear inhibition curve
Macrocarpal BDPP-4~30%-Linear inhibition curve
Macrocarpal CDPP-4-~90%Marked increase in a narrow concentration range

Data sourced from Kato et al.[3][7][8]

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on aldose reductase activity by monitoring the decrease in NADPH absorbance.

Materials and Reagents:

  • Human recombinant aldose reductase (or rat lens homogenate as a source)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Epalrestat (positive control inhibitor)[9]

  • Phosphate buffer (0.067 M, pH 6.2)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a stock solution of Epalrestat in DMSO and dilute similarly.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

    • Prepare the aldose reductase enzyme solution in cold phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Test wells: 10 µL of this compound dilution.

      • Positive control wells: 10 µL of Epalrestat dilution.

      • Enzyme control wells: 10 µL of phosphate buffer with the same final DMSO concentration as the test wells.

      • Blank wells: 10 µL of phosphate buffer.

    • Add 140 µL of a master mix containing phosphate buffer and NADPH to all wells.

    • Add 40 µL of the aldose reductase enzyme solution to all wells except the blank wells. Add 40 µL of phosphate buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of DL-glyceraldehyde to all wells.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA/min) for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate_enzyme_control - Rate_test_well) / Rate_enzyme_control] * 100

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Porphyromonas gingivalis Proteinase (Gingipain) Inhibition Assay

This protocol assesses the inhibition of Arg- and Lys-specific gingipains from P. gingivalis using a fluorogenic substrate.

Materials and Reagents:

  • P. gingivalis culture supernatant or purified gingipains (Rgp and Kgp)

  • Fluorogenic substrates:

    • For Rgp: Z-Arg-AMC (N-carbobenzoxy-L-arginine 7-amido-4-methylcoumarin)

    • For Kgp: Ac-Lys-pNA (Nα-Acetyl-L-lysine p-nitroanilide)

  • This compound (test compound)

  • Leupeptin (positive control inhibitor)

  • Assay buffer: 200 mM Tris-HCl, 5 mM CaCl₂, 150 mM NaCl, pH 7.6

  • L-cysteine (for enzyme activation)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 380 nm, λem = 460 nm for AMC; absorbance at 405 nm for pNA)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

    • Prepare a stock solution of Leupeptin and dilute similarly.

    • Prepare working solutions of the fluorogenic substrates in the assay buffer.

    • Prepare the P. gingivalis proteinase solution (culture supernatant or purified enzyme) in the assay buffer. Activate the enzyme by adding L-cysteine to a final concentration of 10 mM and incubating at 37°C for 10 minutes.[10]

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: 20 µL of this compound dilution.

      • Positive control wells: 20 µL of Leupeptin dilution.

      • Enzyme control wells: 20 µL of assay buffer with the same final DMSO concentration.

      • Blank wells: 20 µL of assay buffer.

    • Add 160 µL of the activated enzyme solution to all wells except the blank wells. Add 160 µL of assay buffer to the blank wells.

    • Mix and pre-incubate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the appropriate fluorogenic substrate to all wells.

    • Measure the increase in fluorescence (for AMC substrates) or absorbance (for pNA substrates) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the reaction rate (Δfluorescence units/min or Δabsorbance/min).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value of this compound.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This protocol measures the inhibition of human recombinant DPP-4 using a fluorogenic substrate.[3][11]

Materials and Reagents:

  • Human recombinant DPP-4

  • Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide) (substrate)[11]

  • This compound (test compound)

  • Sitagliptin (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)[11]

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in Tris-HCl buffer.

    • Prepare a stock solution of Sitagliptin and dilute similarly.

    • Prepare a working solution of Gly-Pro-AMC in Tris-HCl buffer.

    • Prepare the DPP-4 enzyme solution in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Test wells: 25 µL of this compound dilution.

      • Positive control wells: 25 µL of Sitagliptin dilution.

      • Enzyme control wells: 25 µL of Tris-HCl buffer with the same final DMSO concentration.

      • Blank wells: 25 µL of Tris-HCl buffer.

    • Add 25 µL of the DPP-4 enzyme solution to all wells except the blank wells. Add 25 µL of Tris-HCl buffer to the blank wells.

    • Mix and pre-incubate at 37°C for 10 minutes.[11]

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.[11]

    • Incubate at 37°C for 30 minutes.[11]

    • Measure the fluorescence at the endpoint.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value of this compound.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) pre_incubation Pre-incubate Enzyme with this compound prep_reagents->pre_incubation prep_inhibitor Prepare this compound (Stock & Dilutions) prep_inhibitor->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init data_acq Monitor Reaction (Spectrophotometry/Fluorometry) reaction_init->data_acq calc_rate Calculate Reaction Rates data_acq->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: General workflow for this compound enzyme inhibition assays.

aldose_reductase_pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_stress Cellular Stress Glucose Glucose AR Aldose Reductase Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End Products (AGEs) Fructose->AGEs Macrocarpal_N This compound Macrocarpal_N->AR Inhibits

Caption: Aldose Reductase and the Polyol Pathway in diabetic complications.

gingipain_pathway cluster_pg Porphyromonas gingivalis cluster_host Host Cell (Macrophage) Gingipains Gingipains (Rgp & Kgp) Host_Proteins Host Proteins (e.g., cytokines, ECM) Gingipains->Host_Proteins Degrades p38_MAPK p38 MAPK Pathway Gingipains->p38_MAPK Activates Proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-8) p38_MAPK->Proinflammatory Induces Secretion Macrocarpal_N This compound Macrocarpal_N->Gingipains Inhibits

Caption: Pro-inflammatory signaling induced by P. gingivalis gingipains.

dpp4_pathway cluster_incretin Incretin System cluster_pancreas Pancreatic Response GLP1_GIP GLP-1 & GIP (Active) DPP4 DPP-4 GLP1_GIP->DPP4 Insulin ↑ Insulin Secretion GLP1_GIP->Insulin Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades Glucose_Homeostasis Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis Macrocarpal_N This compound Macrocarpal_N->DPP4 Inhibits

Caption: Role of DPP-4 in incretin hormone degradation and glucose homeostasis.

References

Application Notes & Protocols: Chromatographic Purification of Macrocarpals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macrocarpals are a class of phloroglucinol dialdehyde diterpene derivatives found in various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3] These compounds have garnered significant interest from researchers due to their diverse biological activities, including antibacterial, antifungal, and dipeptidyl peptidase 4 (DPP-4) inhibitory properties.[1][2][4][5] The isolation and purification of individual macrocarpals from complex plant extracts are critical for structural elucidation, pharmacological studies, and potential drug development. While the literature describes the isolation of numerous macrocarpals (A-G, I, L, N, O, P, Q), detailed protocols are most extensively documented for Macrocarpals A, B, and C.[1][3][6]

This document provides a comprehensive overview of the chromatographic methods employed for the purification of macrocarpals. The protocols detailed below are based on established methodologies for well-characterized macrocarpals and can be adapted for the isolation of other members of this compound family, including Macrocarpal N. The workflow involves initial solvent extraction from plant material, followed by a series of chromatographic steps, including silica gel column chromatography, size-exclusion chromatography (Sephadex LH-20), and high-performance liquid chromatography (HPLC).

General Purification Workflow

The purification of macrocarpals is a multi-step process designed to separate these compounds from a complex mixture of plant secondary metabolites. The general strategy involves a progressive increase in purity through various chromatographic techniques that exploit differences in polarity, size, and affinity of the compounds.

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Purification Start Eucalyptus Leaves (e.g., E. globulus, E. macrocarpa) Extract Solvent Extraction (Methanol or Acetone) Start->Extract Partition Solvent Partitioning (e.g., n-hexane, Chloroform) Extract->Partition Silica Silica Gel Column Chromatography Partition->Silica TLC Preparative TLC Silica->TLC Further Fractionation Sephadex Sephadex LH-20 (Size Exclusion) Silica->Sephadex Alternative/Additional Step HPLC Reversed-Phase HPLC TLC->HPLC Sephadex->HPLC End Pure this compound (and other Macrocarpals) HPLC->End

Caption: General workflow for Macrocarpal purification.

Quantitative Data Summary

The efficiency of a purification protocol is often measured by the final yield of the isolated compound. The following table summarizes the reported yields for several macrocarpals isolated from Eucalyptus macrocarpa.

Table 1: Yields of Purified Macrocarpals from Eucalyptus macrocarpa

Macrocarpal Yield (mg) from 2880 g of leaves
Macrocarpal A 252.5
Macrocarpal B 51.9
Macrocarpal C 20.0
Macrocarpal D 56.8
Macrocarpal E 14.6
Macrocarpal F 11.4
Macrocarpal G 47.3

Data sourced from Yamakoshi et al., 1992.[1]

Experimental Protocols

The following sections provide detailed protocols for the extraction and chromatographic purification of macrocarpals, synthesized from multiple published studies.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction of crude macrocarpals from plant leaves.

Objective: To obtain a crude extract enriched with macrocarpals from Eucalyptus leaves.

Materials:

  • Fresh or freeze-dried leaves of Eucalyptus globulus or E. macrocarpa.

  • Methanol (MeOH) or 95% Ethanol.[2][3]

  • n-hexane.[2]

  • Chloroform (CHCl₃).[3]

  • Water (H₂O).

  • Rotary evaporator.

  • Separatory funnel.

Procedure:

  • Extraction: Mince fresh leaves (e.g., 20 g) and extract with methanol.[3] Alternatively, extract fresh leaves with 95% ethanol under reflux conditions.[2] For larger scale, freeze-dried leaves (e.g., 2880 g) can be extracted with 80% acetone.[7][8]

  • Drying: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a dried crude extract.

  • Partitioning (Method A): Partition the dried ethanolic extract with n-hexane. Combine the n-hexane fractions, which contain macrocarpals, for further purification.[2]

  • Partitioning (Method B): Partition the dried methanolic extract (e.g., 2.85 g) in a chloroform/methanol/water mixture (v/v ratios 4:1:5).[3][4] The resulting chloroform layer contains the macrocarpals.

Protocol 2: Purification by Column Chromatography

This protocol details the separation of individual macrocarpals using silica gel and other column chromatography techniques.[9][10]

Objective: To separate individual or groups of macrocarpals from the crude extract.

Materials:

  • Silica gel (e.g., 230-400 mesh).

  • Chromatography column.

  • Solvents: n-hexane, ethyl acetate (EtOAc), chloroform (CHCl₃), methanol (MeOH), acetic acid (AcOH).

  • Sephadex LH-20 resin.

  • Fractions collector.

  • TLC plates for monitoring.

Procedure:

  • Silica Gel Column Chromatography (Initial Separation):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.[11]

    • Load the dried extract (from Protocol 1) onto the top of the column.

    • Elute the column using a stepwise gradient of solvents. A typical gradient starts with non-polar solvents and gradually increases in polarity. For example:

      • Stepwise elution with hexane/ethyl acetate (50:1, 20:1, 10:1, 1:1, 0:1).[3][4]

      • Follow with pure methanol to elute highly polar compounds.[3][4]

    • Collect fractions and monitor by TLC to pool fractions containing compounds of interest.

  • Silica Gel Column Chromatography (Secondary Separation):

    • Fractions enriched with macrocarpals can be further purified using another silica gel column.

    • A different solvent system may be employed for better resolution, such as chloroform/methanol (e.g., 20:1 or 40:1) containing 1% acetic acid.[3][4] This is particularly useful for separating closely related macrocarpals.

  • Sephadex LH-20 Column Chromatography:

    • For some fractions, size-exclusion chromatography can be effective.

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Load the sample and elute with methanol.[1][8] This step helps in separating compounds based on their molecular size.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification step to obtain high-purity macrocarpals.[12]

Objective: To achieve final purification of individual macrocarpals to >95% purity.

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase HPLC column (e.g., InertSustain C8).[3][4]

  • HPLC-grade solvents: Methanol (MeOH), Water (H₂O).

Procedure:

  • Sample Preparation: Dissolve the enriched fraction from the previous column chromatography step in a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: InertSustain C8 (or equivalent reversed-phase column).[3][4]

    • Mobile Phase: A gradient elution is typically used for optimal separation. For example, a gradient from 70% methanol / 30% water to 100% methanol over 60 minutes.[3][4]

    • Flow Rate: Typically 1-4 mL/min depending on the column diameter (analytical vs. preparative).

    • Detection: Monitor the elution profile using a UV detector at a wavelength suitable for the chromophore of macrocarpals (e.g., around 302 nm).[7]

  • Fraction Collection: Collect the peaks corresponding to individual macrocarpals.

  • Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity. Combine pure fractions and evaporate the solvent to obtain the final compound.

Summary of Chromatographic Methods

The table below summarizes the various chromatographic conditions reported for the purification of different macrocarpals.

Table 2: Summary of Chromatographic Systems for Macrocarpal Purification

Chromatographic Method Stationary Phase Mobile Phase / Eluent Target Macrocarpals Reference
Silica Gel Column Silica Gel Hexane / Ethyl Acetate (stepwise gradient) Macrocarpals A, B, C [3][4]
Silica Gel Column Silica Gel Chloroform / Methanol (20:1) with 1% Acetic Acid Macrocarpals A, B [3][4]
Silica Gel Column Silica Gel Chloroform / Acetic Acid Macrocarpal G [1]
Preparative TLC Silica Gel Chloroform / Methanol (10:1) Macrocarpal C [3][4]
Size Exclusion Sephadex LH-20 Methanol Macrocarpal G [1]
Reversed-Phase HPLC InertSustain C8 Methanol / Water (gradient: 70% to 100% MeOH) Macrocarpals A, B, C [3][4]

| Reversed-Phase HPLC | Not specified | Methanol / Acetic Acid / Water | Macrocarpals C, D, E, F, G |[1] |

Disclaimer: These protocols are intended for guidance and should be adapted based on specific laboratory conditions, available equipment, and the specific Eucalyptus species being investigated. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Macrocarpal N as a Molecular Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of Macrocarpal N as a molecular probe is a novel application and has not been extensively documented in peer-reviewed literature. The following application notes and protocols are presented as a prospective guide for researchers interested in exploring its potential in this capacity. The experimental designs are based on the known biological activities of macrocarpals and general principles of molecular probe development.

Introduction

This compound is a sesquiterpenoid natural product isolated from the twigs of Eucalyptus globules Labill[]. It belongs to a class of compounds known as macrocarpals, which have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[]. The structural complexity and bioactivity of macrocarpals suggest their potential for development as molecular probes to investigate specific biological pathways and targets.

This document outlines potential applications of this compound as a molecular probe, along with hypothetical protocols for its use and characterization. While direct evidence of its use as a probe is currently unavailable, its known bioactivities suggest it could be developed to study enzyme inhibition, oxidative stress, and inflammatory signaling pathways.

Potential Applications
  • Enzyme Inhibition Assays: this compound has been suggested to inhibit various enzymes[]. If a specific target enzyme is identified, fluorescently labeled this compound could be synthesized to serve as a direct probe for binding assays, competitive displacement assays, or for visualizing enzyme localization within cells.

  • Probing Oxidative Stress: Given its antioxidant properties, this compound could be used to investigate cellular redox states. Its interaction with reactive oxygen species (ROS) could potentially be harnessed to develop a probe that changes its fluorescent properties in response to oxidative stress.

  • Investigating Inflammatory Pathways: The anti-inflammatory effects of this compound suggest its interaction with key proteins in inflammatory signaling cascades (e.g., cytokines, kinases). A labeled version of this compound could be used to track its subcellular localization and interaction with these targets during an inflammatory response.

Hypothetical Data and Characterization

The development of this compound as a molecular probe would first require its synthesis or isolation, followed by conjugation to a fluorophore. The resulting probe's photophysical and biological properties would need to be thoroughly characterized. Below are examples of how such data could be presented.

Table 1: Photophysical Properties of a Hypothetical Fluorescently Labeled this compound Probe (MN-Fluor488)
PropertyValue
Excitation Maximum (λex) 495 nm
Emission Maximum (λem) 520 nm
Molar Extinction Coefficient (ε) 70,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90
Fluorescence Lifetime (τ) 4.1 ns
Photostability (t₁/₂) 180 s

Note: These are hypothetical values for a conjugate of this compound with a generic green fluorophore and would need to be experimentally determined.

Table 2: Biological Activity of this compound and its Fluorescent Conjugate
CompoundTarget Enzyme IC₅₀ (nM)Antimicrobial MIC (µg/mL)
This compound 15010
MN-Fluor488 25015
Control Fluorophore >10,000>100

Note: This table illustrates a hypothetical comparison of the biological activity of the unlabeled this compound and its fluorescent conjugate to ensure that the fluorescent tag does not significantly impair its function.

Experimental Protocols

The following are detailed, hypothetical protocols for the application of a fluorescently labeled this compound probe.

Protocol 1: In Vitro Enzyme Inhibition Assay Using a Fluorescent this compound Probe

Objective: To determine the binding affinity of this compound to a purified target enzyme using a competitive binding assay with a fluorescently labeled this compound probe (MN-Fluor488).

Materials:

  • Purified target enzyme

  • MN-Fluor488 probe

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X stock solution of the target enzyme in assay buffer.

    • Prepare a 2X stock solution of MN-Fluor488 in assay buffer at a concentration equal to its Kd (dissociation constant) for the enzyme.

    • Prepare a serial dilution of unlabeled this compound in assay buffer.

  • Assay Setup:

    • Add 25 µL of the unlabeled this compound dilutions to the wells of the 384-well plate. For control wells, add 25 µL of assay buffer.

    • Add 25 µL of the 2X MN-Fluor488 solution to all wells.

    • Initiate the binding reaction by adding 50 µL of the 2X target enzyme solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization or fluorescence intensity using a plate reader with appropriate filters for MN-Fluor488 (e.g., Ex: 485 nm, Em: 525 nm).

  • Data Analysis:

    • Plot the fluorescence signal against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of unlabeled this compound.

Protocol 2: Cellular Imaging of a Target Using a Fluorescent this compound Probe

Objective: To visualize the subcellular localization of a target enzyme or pathway component that interacts with this compound in cultured cells.

Materials:

  • Cultured cells expressing the target of interest

  • MN-Fluor488 probe

  • Cell culture medium

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, if applicable)

  • Paraformaldehyde (PFA) for fixing cells

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture:

    • Plate cells on glass-bottom dishes and culture overnight to allow for adherence.

  • Cell Treatment:

    • Treat cells with any necessary stimuli (e.g., an inflammatory agent) to induce expression or localization of the target.

  • Staining:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with a solution of MN-Fluor488 (e.g., 100 nM) in serum-free medium for 30 minutes at 37°C.

    • (Optional) Co-stain with Hoechst 33342 (1 µg/mL) and/or MitoTracker Red (200 nM) for the final 15 minutes of incubation to visualize nuclei and mitochondria, respectively.

  • Washing:

    • Wash the cells three times with pre-warmed PBS to remove unbound probe.

  • Fixation (Optional, for endpoint assays):

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for MN-Fluor488, Hoechst 33342, and MitoTracker Red.

  • Image Analysis:

    • Analyze the images to determine the subcellular localization of the MN-Fluor488 signal and its colocalization with organelle-specific markers.

Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the use of this compound as a molecular probe.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_invitro In Vitro Validation cluster_incell In-Cellulo Application s1 Isolate/Synthesize This compound s2 Conjugate to Fluorophore (e.g., NHS ester reaction) s1->s2 s3 Purify MN-Fluor488 (e.g., HPLC) s2->s3 s4 Characterize Photophysical Properties s3->s4 iv1 Enzyme Binding Assay (Fluorescence Polarization) s4->iv1 Validated Probe iv2 Competitive Inhibition Assay iv1->iv2 ic1 Cellular Uptake & Localization Studies iv2->ic1 Characterized Probe ic2 Co-localization with Organelle Markers ic1->ic2 ic3 Target Engagement Assay (e.g., FRET or BRET) ic2->ic3

Caption: Workflow for the development and application of a this compound-based molecular probe.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb NF-κB kinase_cascade->nfkb activates nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression macrocarpal_n This compound Probe macrocarpal_n->kinase_cascade Potential Inhibition

Caption: A hypothetical signaling pathway where this compound could act as an inhibitory probe.

logical_relationship cluster_probe This compound Probe cluster_target Biological Target cluster_signal Observable Signal probe Fluorescently Labeled This compound target Target Enzyme/ Protein probe->target Binds to signal Change in Fluorescence (Intensity, Polarization, Lifetime) target->signal Induces

Caption: Logical relationship between the this compound probe, its target, and the resulting signal.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpals are a class of phenolic compounds, often isolated from plants of the Eucalyptus and Phaleria genera, known for their diverse pharmacological activities. While specific research on "Macrocarpal N" is not extensively available in the public domain, related compounds such as Macrocarpal A and C have demonstrated various biological effects, including antibacterial and enzyme-inhibitory activities.[1][2][3] Natural products, particularly phenolic compounds, are of significant interest for their antioxidant properties, which play a crucial role in mitigating oxidative stress-related diseases.[4][5] Oxidative stress is implicated in numerous pathological conditions, making the evaluation of the antioxidant potential of novel compounds like this compound a critical step in drug discovery and development.[5]

This document provides a comprehensive set of protocols for assessing the in vitro and cellular antioxidant capacity of this compound. The methodologies detailed herein are based on established and widely used assays for evaluating the antioxidant potential of natural products.[4][6][7] These assays are broadly categorized into hydrogen atom transfer (HAT) based methods and single electron transfer (SET) based methods.[4][8]

In Vitro Antioxidant Capacity Assessment

A combination of in vitro antioxidant assays is recommended to obtain a comprehensive understanding of the antioxidant potential of this compound, as different assays reflect different antioxidant mechanisms.[9][10] The most commonly employed methods include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.[10][11][12][13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of antioxidants.[11][12] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.[14]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.[14] Store in the dark at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the standard.

    • For the blank, use 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • Plot a graph of percentage scavenging against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[11] A lower IC50 value indicates higher antioxidant activity.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH ScavengingIC50 (µg/mL)
This compound10
25
50
100
200
Ascorbic Acid10
(Control)25
50
100
200
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[4] The pre-formed radical cation is generated by reacting ABTS with potassium persulfate.[14]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[14]

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound and a standard (Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of this compound or the standard.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation:

CompoundConcentration (µg/mL)% ABTS ScavengingIC50 (µg/mL)TEAC (µM Trolox/µM sample)
This compound10
25
50
100
200
Trolox10
(Control)25
50
100
200
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9]

Experimental Protocol:

  • Preparation of Reagents:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9]

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a stock solution and serial dilutions of this compound and a standard (FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each concentration of this compound or the standard.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the ferrous sulfate standard.

    • The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).

Data Presentation:

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe²⁺/g)
This compound10
25
50
100
200
FeSO₄(Standard Curve)

Cellular Antioxidant Activity (CAA) Assay

Cellular-based antioxidant assays are more biologically relevant as they account for factors such as cell uptake, metabolism, and localization of the antioxidant.[6][15][16] The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as human hepatocarcinoma (HepG2) or human colon adenocarcinoma (HT-29) cells, in an appropriate medium.[17]

    • Seed the cells in a 96-well black-walled microplate and allow them to attach and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and a standard (e.g., quercetin) for 1 hour.

    • Add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe, and incubate for a further 30-60 minutes.[15]

    • Induce oxidative stress by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[8]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.

Data Presentation:

CompoundConcentration (µM)CAA Value (µmol QE/100 µmol)
This compound1
5
10
25
Quercetin1
(Control)5
10
25

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

In_Vitro_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Macrocarpal_N This compound Stock Solution Serial_Dilutions Serial Dilutions Macrocarpal_N->Serial_Dilutions DPPH_Assay DPPH Assay (Incubate & Measure Abs at 517 nm) Serial_Dilutions->DPPH_Assay ABTS_Assay ABTS Assay (Incubate & Measure Abs at 734 nm) Serial_Dilutions->ABTS_Assay FRAP_Assay FRAP Assay (Incubate & Measure Abs at 593 nm) Serial_Dilutions->FRAP_Assay DPPH_Reagent DPPH Reagent DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS•+ Reagent ABTS_Reagent->ABTS_Assay FRAP_Reagent FRAP Reagent FRAP_Reagent->FRAP_Assay Calc_Scavenging Calculate % Scavenging DPPH_Assay->Calc_Scavenging ABTS_Assay->Calc_Scavenging Calc_FRAP Calculate FRAP Value FRAP_Assay->Calc_FRAP Det_IC50 Determine IC50 Calc_Scavenging->Det_IC50

Caption: Workflow for in vitro antioxidant capacity assessment of this compound.

General Mechanism of Antioxidant Action

Antioxidant_Mechanism cluster_mechanism Antioxidant Mechanisms ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species Macrocarpal_N This compound (Antioxidant) Macrocarpal_N->ROS neutralizes via HAT or SET CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_stress_measurement Oxidative Stress & Measurement cluster_caa_analysis Data Analysis Cell_Culture Culture Cells (e.g., HepG2) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Macrocarpal_N Treat with this compound Seed_Cells->Treat_Macrocarpal_N Add_DCFH_DA Add DCFH-DA Probe Treat_Macrocarpal_N->Add_DCFH_DA Induce_Stress Induce Oxidative Stress (AAPH) Add_DCFH_DA->Induce_Stress Measure_Fluorescence Measure Fluorescence Over Time Induce_Stress->Measure_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_CAA Determine CAA Value Calculate_AUC->Determine_CAA

References

Troubleshooting & Optimization

"troubleshooting low yield in Macrocarpal N extraction from Eucalyptus"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of macrocarpals from Eucalyptus species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to suboptimal yields of macrocarpals.

Question 1: Why is my overall macrocarpal yield consistently low?

Answer: Several factors can contribute to low yields. Consider the following:

  • Choice of Eucalyptus Species: The concentration of macrocarpals varies significantly between different Eucalyptus species. Eucalyptus macrocarpa is known to be a good source for a range of macrocarpals, including A through G.[1] Other species like Eucalyptus globulus are also utilized, but their specific macrocarpal profile and concentration may differ.[2][3] Ensure you are using a species reported to have a high concentration of the desired macrocarpal.

  • Plant Material Quality and Handling: The age of the leaves, harvesting season, and storage conditions can impact the concentration of secondary metabolites. For instance, factors like season and leaf position on the tree can influence the essential oil and moisture content, which may indirectly affect extraction efficiency.[4] Fresh leaves are often used, but dried and pulverized leaves are also common for solvent extraction.[2][5][6] Improper storage can lead to degradation of the target compounds.

  • Inefficient Initial Extraction: The initial solvent extraction may not be effectively liberating the macrocarpals from the plant matrix. The choice of solvent and extraction parameters are critical.

Question 2: I am using the correct Eucalyptus species, but my yields are still poor. Could my extraction solvent be the issue?

Answer: Yes, the solvent system is a critical factor. Macrocarpals are typically extracted using organic solvents.

  • Solvent Polarity: A common approach involves a multi-step extraction process with solvents of varying polarities. For instance, a patented high-yield method uses an initial extraction with water or a low-concentration ethanol-water solution, followed by a second extraction of the residue with a higher concentration ethanol-water solution or pure ethanol.[5][6] Another method uses 80% acetone for the initial extraction.[1]

  • Solvent Ratios: For two-solvent systems, the ratio is crucial. For example, a method for isolating macrocarpal C involves an initial extraction with 95% ethanol, followed by partitioning with n-hexane.[2]

  • Solvent-to-Solid Ratio: An insufficient volume of solvent for the amount of plant material can lead to a saturated solution and prevent further extraction. An optimized liquid-to-solid ratio is important for maximizing yield.[7]

Question 3: Does the presence of essential oils affect my macrocarpal yield?

Answer: Yes, the presence of essential oils can interfere with the extraction and purification of macrocarpals. A patented method for achieving high yields of macrocarpals A, B, and C specifically includes a step to remove essential oils from the Eucalyptus plant material before solvent extraction.[5][6] This is often achieved through methods like steam distillation.[6]

Question 4: Could my extraction technique be the reason for low yield?

Answer: Absolutely. The extraction method and its parameters play a significant role.

  • Conventional Solvent Extraction: This method often involves refluxing the plant material with the solvent.[2][5][6] Key parameters to optimize include temperature and extraction time. For example, refluxing at 70-90°C for about an hour is a documented procedure.[5][6]

  • Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve extraction efficiency and reduce extraction time and solvent consumption.[7][8] For UAE, parameters such as ultrasonic power, time, and temperature need to be optimized.[9]

Question 5: I have an extract with a complex mixture of compounds. How can I improve the purification and isolation of a specific macrocarpal?

Answer: Low yield of a specific macrocarpal is often a purification challenge. A multi-step purification process is typically required.

  • Fractionation: The crude extract is often fractionated using different solvents to separate compounds based on their polarity.[1][10]

  • Chromatography: Column chromatography is a standard technique for separating the fractions further. Common stationary phases include silica gel and Sephadex LH-20.[1][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used as a final purification step to isolate individual macrocarpals to a high degree of purity.[1][10]

Quantitative Data on Macrocarpal Yields

The following table summarizes the yields of various macrocarpals from Eucalyptus macrocarpa as reported in the literature.

MacrocarpalYield (mg) from 2880 g of LeavesReference
Macrocarpal A252.5[1]
Macrocarpal B51.9[1]
Macrocarpal C20.0[1]
Macrocarpal D56.8[1]
Macrocarpal E14.6[1]
Macrocarpal F11.4[1]
Macrocarpal G47.3[1]

Experimental Protocols

Protocol 1: High-Yield Extraction of Macrocarpals A, B, and C

This protocol is based on a patented method designed for high-yield extraction.[5][6]

  • Essential Oil Removal: Subject the fresh Eucalyptus leaves to steam distillation to remove essential oils.

  • Drying and Pulverization: Dry the leaves post-distillation and pulverize them into a fine powder.

  • First Extraction: To 10 g of the dried leaf powder, add 100 ml of water or a 30% (by weight) ethanol aqueous solution. Extract under reflux at 70-90°C for approximately 1 hour.

  • Filtration: Filter the resulting solution to separate the extract from the solid residue.

  • Second Extraction: To the obtained extraction residue, add 100 ml of a 40-100% (by weight) ethanol aqueous solution or pure ethanol. Extract under reflux at 70-90°C for about 1 hour.

  • Combine and Concentrate: The resulting extract from the second step contains a high concentration of Macrocarpals A, B, and C. This extract can then be concentrated and subjected to further purification.

Protocol 2: Isolation of Macrocarpal C from Eucalyptus globulus

This protocol is adapted from a study on the antifungal properties of Macrocarpal C.[2]

  • Initial Extraction: Extract fresh E. globulus leaves with 95% ethanol under reflux for 1 hour. Repeat this step twice.

  • Drying and Partitioning: Combine the ethanolic extracts, dry them (e.g., using a rotary evaporator), and then partition the residue with n-hexane.

  • Chromatographic Purification: The n-hexane fraction, which contains Macrocarpal C, is then subjected to further chromatographic purification to isolate the pure compound. The purity can be verified by HPLC.

Visualizations

TroubleshootingWorkflow Start Start: Low Macrocarpal Yield CheckSpecies 1. Verify Eucalyptus Species (e.g., E. macrocarpa) Start->CheckSpecies CheckPlantMaterial 2. Assess Plant Material Quality (Freshness, Storage, Preparation) CheckSpecies->CheckPlantMaterial Species Correct CheckEssentialOils 3. Pre-treatment: Essential Oil Removal? CheckPlantMaterial->CheckEssentialOils Material OK CheckExtractionSolvent 4. Evaluate Extraction Solvent System (Polarity, Ratios) CheckEssentialOils->CheckExtractionSolvent Pre-treatment Considered CheckExtractionMethod 5. Optimize Extraction Technique (Temp, Time, Method) CheckExtractionSolvent->CheckExtractionMethod Solvent System Optimized CheckPurification 6. Refine Purification Strategy (Fractionation, Chromatography) CheckExtractionMethod->CheckPurification Technique Optimized End Improved Yield CheckPurification->End Purification Improved

Caption: Troubleshooting workflow for low macrocarpal yield.

ExtractionWorkflow PlantMaterial Eucalyptus Plant Material (e.g., Leaves) PreTreatment Pre-treatment (Essential Oil Removal, Drying, Grinding) PlantMaterial->PreTreatment SolventExtraction Solvent Extraction (e.g., Reflux with Ethanol/Water) PreTreatment->SolventExtraction Filtration Filtration / Centrifugation SolventExtraction->Filtration CrudeExtract Crude Macrocarpal Extract Filtration->CrudeExtract Fractionation Fractionation (Liquid-Liquid Partitioning) CrudeExtract->Fractionation ColumnChromatography Column Chromatography (Silica Gel, Sephadex) Fractionation->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureMacrocarpal Isolated Macrocarpal N HPLC->PureMacrocarpal

Caption: General workflow for this compound extraction.

References

Technical Support Center: Optimizing Chromatographic Conditions for Macrocarpal N Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic conditions for the purification of Macrocarpal N. Given the limited availability of a specific, published protocol for this compound, this guide offers a generalized methodology based on the successful purification of structurally similar phloroglucinol-diterpene compounds, such as Macrocarpals A, B, and C, isolated from Eucalyptus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a phloroglucinol-diterpene compound, a class of natural products known for their diverse biological activities, including antibacterial and antifungal properties.[1][2] The purification of this compound is essential for detailed structural elucidation, investigation of its pharmacological effects, and potential development as a therapeutic agent. Its molecular formula is C28H38O7.

Q2: What are the main chromatographic techniques used for this compound purification?

A2: A multi-step chromatographic approach is typically employed, starting with lower resolution techniques for crude fractionation and progressing to high-resolution methods for final purification. The common sequence includes silica gel column chromatography, size-exclusion chromatography with Sephadex LH-20, and reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Q3: What are the key challenges in purifying this compound?

A3: Challenges in purifying this compound and similar compounds include their presence in complex plant extracts with numerous structurally related isomers, potential for degradation under certain conditions, and the tendency of some phenolic compounds to exhibit poor solubility or aggregation in certain solvents.[3] Careful optimization of chromatographic conditions is crucial to achieve high purity and yield.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation during column chromatography and for identifying fractions containing the target compound. For HPLC, a UV detector is commonly used, as the phloroglucinol chromophore in Macrocarpals absorbs UV light.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation on silica gel column - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing.- Optimize the mobile phase polarity using TLC. A good starting point for non-polar compounds is a hexane-ethyl acetate gradient.[4]- Reduce the amount of crude extract loaded onto the column.- Ensure the silica gel is packed uniformly without cracks or air bubbles.[5][6]
Compound appears to degrade on the silica gel column - Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.- Deactivate the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).- Consider using a different stationary phase such as alumina or florisil.[7]
Peak tailing in RP-HPLC - Interaction of phenolic hydroxyl groups with residual silanols on the C18 column.- Inappropriate mobile phase pH.- Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase to suppress the ionization of silanols.- Adjust the mobile phase pH to ensure the compound is in a neutral form.
Low yield after final purification - Compound degradation.- Irreversible adsorption to the stationary phase.- Loss of compound during solvent evaporation steps.- Conduct stability tests of the compound under different pH and solvent conditions.- Use a less retentive stationary phase or a stronger mobile phase.- Use gentle evaporation techniques such as a rotary evaporator at low temperature or lyophilization.
Compound is not eluting from the column - The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).- For highly polar compounds on silica, consider adding a small percentage of methanol or acetic acid to the mobile phase.[1]
Multiple compounds in a single HPLC peak - Co-elution of structurally similar isomers.- Optimize the HPLC method by changing the mobile phase composition, gradient slope, or column temperature.- Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or biphenyl column instead of a C18).[8]

Experimental Protocols

The following are detailed, generalized protocols for the key chromatographic steps in this compound purification.

Protocol 1: Silica Gel Column Chromatography (Initial Fractionation)
  • Column Preparation:

    • Select a glass column of appropriate size. A column with a diameter of 5 cm and a length of 50 cm is suitable for purifying several grams of crude extract.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 100% n-hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for samples not readily soluble, use a "dry loading" technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase (e.g., n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the compound of interest.

    • Combine the fractions containing pure or enriched this compound for the next purification step.

Protocol 2: Sephadex LH-20 Size-Exclusion Chromatography
  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase (typically methanol or ethanol) for several hours.[1][2]

    • Pack a column with the swollen resin, ensuring a uniform bed.

    • Equilibrate the column by washing with several column volumes of the mobile phase.

  • Sample Application:

    • Dissolve the partially purified fraction from the silica gel step in a small volume of the mobile phase.

    • Carefully apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the sample isocratically with the mobile phase (e.g., 100% methanol).

    • Collect fractions and monitor by TLC or HPLC.

  • Fraction Pooling:

    • Combine the fractions containing the desired compound. This step is effective at removing smaller and larger molecular weight impurities.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • System Preparation:

    • Use a preparative or semi-preparative HPLC system equipped with a UV detector.

    • Install a suitable C18 column.

    • Prepare the mobile phases (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile or methanol with 0.1% formic acid). Degas the solvents before use.

  • Method Development:

    • Develop a suitable gradient elution method on an analytical scale first to determine the optimal separation conditions.

    • A typical gradient might run from 30% B to 100% B over 30-40 minutes.

  • Purification:

    • Dissolve the sample from the Sephadex LH-20 step in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

    • Inject the sample onto the equilibrated column.

    • Run the preparative gradient and collect fractions corresponding to the peak of interest.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following tables provide representative quantitative data for the chromatographic purification of Macrocarpal-type compounds. These are generalized values and should be optimized for specific experimental conditions.

Table 1: Silica Gel Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions5 cm (i.d.) x 50 cm (length)
Mobile Phasen-Hexane / Ethyl Acetate (gradient)
Gradient Profile100:0 to 0:100 (v/v) over 20 column volumes
Flow Rate10-15 mL/min
Sample Loading5 g crude extract
Typical Yield20-30% (partially purified fraction)

Table 2: Sephadex LH-20 Chromatography Parameters

ParameterValue
Stationary PhaseSephadex LH-20
Column Dimensions2.5 cm (i.d.) x 100 cm (length)
Mobile Phase100% Methanol
Flow Rate1-2 mL/min
Sample Loading500 mg of silica gel fraction
Typical Yield60-70% from the previous step

Table 3: Preparative RP-HPLC Parameters

ParameterValue
Stationary PhaseC18 silica gel (5-10 µm particle size)
Column Dimensions21.2 mm (i.d.) x 250 mm (length)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient Profile40% B to 95% B over 40 minutes
Flow Rate15-20 mL/min
DetectionUV at 280 nm
Sample Loading50-100 mg of Sephadex LH-20 fraction
Typical Purity>95%

Visualizations

Experimental Workflow

experimental_workflow start Crude Plant Extract silica Silica Gel Column Chromatography start->silica Initial Fractionation sephadex Sephadex LH-20 Chromatography silica->sephadex Size-Exclusion hplc Preparative RP-HPLC sephadex->hplc Final Purification end Pure this compound hplc->end Isolation

Caption: A typical multi-step chromatographic workflow for the purification of this compound.

Proposed Antifungal Mechanism of Action

The following diagram illustrates the proposed antifungal mechanism of action for Macrocarpal C, a structurally related compound, which may be similar for this compound.

antifungal_mechanism cluster_fungal_cell Fungal Cell membrane Cell Membrane ros Increased Reactive Oxygen Species (ROS) membrane->ros Leads to damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis macrocarpal Macrocarpal macrocarpal->membrane Disrupts Integrity

Caption: Proposed antifungal mechanism of Macrocarpal compounds against fungal cells.

References

"addressing stability issues of Macrocarpal N in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Macrocarpal N in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is a natural product with the molecular formula C28H38O7.[1] It is a solid with a melting point of 145-147°C.[1] As a polyphenolic compound, it is susceptible to degradation in aqueous solutions.

Q2: What are the common signs of this compound degradation in an aqueous solution?

Common indicators of degradation include a visible color change in the solution (often turning yellowish-brown), precipitation of the compound, and a decrease in its biological activity over time.

Q3: What factors can influence the stability of this compound in aqueous solutions?

The stability of polyphenols like this compound is dependent on environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[2]

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare stock solutions in a non-aqueous, inert solvent such as DMSO or ethanol and store them at -20°C or -80°C for long-term stability.[3] For immediate use, aqueous solutions should be freshly prepared.

Q5: Can this compound aggregate in solution?

While there is no specific data for this compound, a related compound, Macrocarpal C, has been shown to form aggregates in solution, which can affect its biological activity.[4][5] It is plausible that this compound could exhibit similar behavior.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous solution - Low aqueous solubility.- Aggregation of the compound.[4][5]- Change in pH affecting solubility.- Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Use a solubilizing agent or excipient.- Adjust the pH of the buffer to a range where this compound is more soluble.
Color change of the solution (e.g., to yellow/brown) - Oxidation of the phenolic groups.- Degradation due to light exposure or high temperature.- Prepare solutions fresh and use them immediately.- Store solutions protected from light (e.g., in amber vials).- Work with solutions on ice and store at low temperatures.- Degas the solvent to remove dissolved oxygen.
Loss of biological activity - Chemical degradation of the compound.- Aggregation leading to reduced availability of the active monomeric form.- Confirm the integrity of the compound using analytical methods like HPLC or mass spectrometry.- Follow the recommended storage and handling procedures to minimize degradation.- If aggregation is suspected, try sonication or the addition of a small amount of a non-ionic detergent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol) to dissolve the compound completely. Vortex briefly if necessary.

  • Dilution: Dilute the dissolved compound to the desired final stock concentration with the same solvent.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by UV-Vis Spectroscopy
  • Preparation: Prepare a fresh aqueous solution of this compound at a known concentration.

  • Initial Measurement: Immediately measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer to determine the initial absorbance at the wavelength of maximum absorption (λmax).

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., different pH, temperature, or light exposure).

  • Time-point Measurements: At regular time intervals, take an aliquot of the solution and measure its absorbance spectrum.

  • Analysis: A decrease in the absorbance at λmax over time indicates degradation of the compound.

Factors Affecting Polyphenol Stability

The following diagram illustrates the key factors that can lead to the degradation of polyphenolic compounds like this compound in aqueous solutions.

Factors Leading to Polyphenol Degradation cluster_factors Environmental Factors cluster_degradation Degradation Processes cluster_outcome Observed Effects High_pH High pH Hydrolysis Hydrolysis High_pH->Hydrolysis promotes Low_pH Low pH Low_pH->Hydrolysis promotes Temperature Elevated Temperature Oxidation Oxidation Temperature->Oxidation accelerates Light Light Exposure Light->Oxidation catalyzes Oxygen Oxygen Oxygen->Oxidation induces Loss_of_Activity Loss of Biological Activity Hydrolysis->Loss_of_Activity Polymerization Polymerization Oxidation->Polymerization can lead to Oxidation->Loss_of_Activity Color_Change Color Change Oxidation->Color_Change Polymerization->Loss_of_Activity Precipitation Precipitation Polymerization->Precipitation

Caption: Factors contributing to the degradation of polyphenols.

References

"overcoming challenges in the chemical synthesis of Macrocarpal N"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the synthesis of Macrocarpal C and other related phloroglucinol-diterpenoid natural products. Due to the limited availability of specific synthetic data for Macrocarpal N, these recommendations should be considered as a general guide and may require optimization for your specific target.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of macrocarpal-type compounds.

Problem ID Issue Potential Causes Suggested Solutions
TC-01 Low yield in the Diels-Alder cycloaddition for the construction of the polycyclic diterpenoid core. - Inadequate reaction temperature or time.- Decomposition of starting materials or product.- Unfavorable electronics of the diene or dienophile.[1]- Systematically screen reaction temperatures and monitor progress by TLC/LC-MS.- Use a high-boiling point solvent to ensure the required temperature is reached.[2]- Consider using a Lewis acid catalyst to accelerate the reaction and potentially improve regioselectivity.- Modify the electronic properties of the diene or dienophile through derivatization.[3]
TC-02 Poor stereoselectivity in the key coupling reaction between the diterpenoid and phloroglucinol moieties. - Inappropriate choice of catalyst or chiral auxiliary.- Non-optimal reaction temperature.- Steric hindrance from protecting groups.- Screen a variety of chiral ligands or catalysts.- Vary the reaction temperature; lower temperatures often favor higher stereoselectivity.- Re-evaluate the protecting group strategy to minimize steric clash near the reaction center.[4][5]
TC-03 Formation of multiple diastereomers that are difficult to separate. - Incomplete stereocontrol in key bond-forming reactions.- Epimerization of stereocenters under reaction or workup conditions.- Optimize reactions for higher stereoselectivity.- Employ chiral chromatography for separation of diastereomers.[6][7][8]- Consider enzymatic resolution as an alternative separation strategy.[9]
TC-04 Low yield in the final deprotection steps. - Harsh deprotection conditions leading to decomposition of the complex molecule.- Incomplete removal of all protecting groups.- Utilize milder deprotection reagents.- Employ orthogonal protecting groups that can be removed under different, non-interfering conditions.[5][10]- Carefully monitor the reaction progress to avoid over- or under-reaction.
TC-05 Side reactions involving the electron-rich phloroglucinol ring. - Electrophilic aromatic substitution at undesired positions.- Oxidation of the phloroglucinol moiety.- Use appropriate protecting groups on the phenolic hydroxyls to modulate reactivity.[4]- Conduct reactions under an inert atmosphere to prevent oxidation.- Employ regioselective synthetic strategies to control the position of substitution.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of a macrocarpal-type molecule?

The two most critical stages are typically the construction of the sterically congested and stereochemically complex polycyclic diterpenoid core and the subsequent stereoselective coupling of this core to the phloroglucinol unit. Success in these stages is paramount for the overall success of the synthesis.

Q2: What are some effective protecting group strategies for the polyfunctional macrocarpal framework?

An orthogonal protecting group strategy is highly recommended.[5][10] This involves using protecting groups that can be removed under distinct conditions. For example:

  • Phenolic Hydroxyls (Phloroglucinol): Methyl ethers or benzyl ethers can be used, which are stable under a variety of conditions but can be cleaved at a late stage.

  • Alcohol Functions (Diterpenoid): Silyl ethers of varying steric bulk (e.g., TBS, TIPS) can provide differential stability. Acyl groups like acetyl or benzoyl can also be employed.

  • Carbonyl Groups: These can be protected as acetals or ketals if necessary.

Q3: How can I improve the separation of diastereomers if chiral chromatography is not providing adequate resolution?

If chiral chromatography fails, consider derivatizing the mixture of diastereomers with a chiral resolving agent to create new diastereomeric derivatives that may be more easily separable by standard chromatography.[7] After separation, the chiral auxiliary can be removed.

Q4: Are there any known side reactions to be aware of when working with the phloroglucinol moiety?

The phloroglucinol ring is highly activated towards electrophilic substitution, which can lead to undesired side reactions.[12] It is also susceptible to oxidation. Careful control of reaction conditions and the use of appropriate protecting groups are essential to mitigate these issues.

Experimental Protocols (Illustrative Examples)

Note: These are generalized protocols based on the synthesis of Macrocarpal C and should be adapted for your specific substrate.

Protocol 1: Diels-Alder Cycloaddition for Polycyclic Core Construction

  • To a solution of the diene (1.0 equiv) in toluene (0.1 M), add the dienophile (1.2 equiv).

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stereoselective Aldol Addition

  • To a solution of the ketone (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at -78 °C under an inert atmosphere, add a solution of LDA (1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of the aldehyde (1.2 equiv) in the same solvent dropwise.

  • Stir at -78 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_diterpenoid Diterpenoid Core Synthesis cluster_phloroglucinol Phloroglucinol Moiety cluster_coupling Coupling and Final Steps start Simple Precursor cycloaddition Diels-Alder Cycloaddition start->cycloaddition functionalization Stereoselective Functionalization cycloaddition->functionalization core Diterpenoid Core functionalization->core coupling Stereoselective Coupling core->coupling phloro Protected Phloroglucinol phloro->coupling deprotection Final Deprotection coupling->deprotection macrocarpal Macrocarpal Analog deprotection->macrocarpal troubleshooting_tree low_yield Low Reaction Yield check_sm Check Starting Material Purity low_yield->check_sm optimize_cond Optimize Reaction Conditions low_yield->optimize_cond side_reactions Identify Side Products low_yield->side_reactions purification Analyze Purification Losses low_yield->purification temp_time Vary Temperature and Time optimize_cond->temp_time reagents Check Reagent Quality/Stoichiometry optimize_cond->reagents nmr_crude NMR of Crude Mixture side_reactions->nmr_crude tlc_analysis Detailed TLC Analysis side_reactions->tlc_analysis

References

Technical Support Center: Optimizing Macrocarpal Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of macrocarpals from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are Macrocarpals and their primary natural sources?

Macrocarpals are a group of antibacterial and antifungal compounds. They are primarily isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2][3][4] The most commonly cited compounds in the literature are Macrocarpals A, B, C, D, E, F, and G. There is currently no specific scientific literature available on a compound referred to as "Macrocarpal N." It is possible this is a novel, yet-to-be-published compound or a misnomer for one of the known macrocarpals.

Q2: What are the general steps for extracting Macrocarpals from Eucalyptus leaves?

The general workflow for macrocarpal extraction involves solvent extraction followed by fractionation and purification. Fresh or dried leaves are first extracted with a solvent like acetone or ethanol.[2][3][4] The crude extract is then typically partitioned into different fractions (e.g., strongly acidic, weakly acidic, alkaline, and neutral).[1][4] The active fraction, often the neutral or n-hexane fraction, is then subjected to various chromatographic techniques for purification.[2][3][4]

Q3: Which solvents are most effective for Macrocarpal extraction?

Acetone and ethanol are commonly used for the initial extraction of macrocarpals from Eucalyptus leaves.[2][3][4] For further partitioning and purification, solvents such as ethyl acetate, n-hexane, chloroform, and methanol are frequently employed.[2][3][4][5] A patented method suggests a two-step extraction process, first with water or a low-concentration organic solvent aqueous solution to remove impurities, followed by extraction with a higher concentration organic solvent to yield macrocarpals.[6]

Q4: What factors can influence the yield of Macrocarpals?

Several factors can impact the final yield of macrocarpals, including:

  • Plant Source and Genetics: Different Eucalyptus species and even provenances within the same species can have varying concentrations of macrocarpals.

  • Environmental Conditions: Abiotic and biotic stresses such as drought, temperature, light intensity, and pathogen attack can influence the biosynthesis of secondary metabolites like macrocarpals in plants.[7][8][9] For example, wounding and ozone stress have been shown to alter the concentration of formylated phloroglucinols, a class of compounds to which macrocarpals belong, in Eucalyptus globulus leaves.[10]

  • Harvesting Time: The concentration of secondary metabolites can vary with the season and the age of the plant material.

  • Extraction Method and Parameters: The choice of solvent, extraction time, temperature, and use of advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly affect extraction efficiency.[11]

Troubleshooting Guides

Issue 1: Low Yield of Crude Macrocarpal Extract
Possible Cause Troubleshooting Step
Inefficient initial extraction - Ensure the plant material is properly ground to increase surface area. - Consider using a more effective solvent system. An 80% acetone solution has been used successfully.[3] - Increase the extraction time or perform multiple extraction cycles. - Employ advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[11]
Suboptimal plant material - Verify the species and provenance of the Eucalyptus leaves. E. macrocarpa and E. globulus are known to be good sources.[1][2] - Harvest leaves at a time when macrocarpal concentration is likely to be highest (requires empirical testing). - Ensure the plant material was properly dried and stored to prevent degradation of target compounds.
Degradation of macrocarpals - Avoid excessive heat during the extraction and solvent evaporation process. - Store extracts at low temperatures and protected from light.
Issue 2: Difficulty in Isolating and Purifying Specific Macrocarpals
Possible Cause Troubleshooting Step
Co-elution of similar compounds - Optimize the mobile phase composition in your chromatography system (e.g., HPLC). Gradient elution is often more effective than isocratic. - Try a different type of chromatography column (e.g., reversed-phase, normal-phase, size-exclusion). A sequence of different chromatography steps is common.[4] - Techniques like Sephadex LH-20 column chromatography are useful for separating compounds of similar polarity.[4]
Low resolution in chromatographic separation - Adjust the flow rate of the mobile phase. - Ensure the sample is properly filtered to prevent clogging of the column. - Check the purity of solvents used for the mobile phase.
Presence of interfering substances - Perform a preliminary clean-up of the crude extract. A liquid-liquid partitioning step can help remove highly polar or non-polar impurities.[2][4] - A patented method suggests removing essential oils with a low-polarity solvent like n-hexane prior to the main extraction.[6]

Data Presentation

Table 1: Yield of Macrocarpals from Eucalyptus macrocarpa Leaves

Compound Yield (mg) from 2880 g of fresh leaves
Macrocarpal A252.5
Macrocarpal B51.9
Macrocarpal C20.0
Macrocarpal D56.8
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3
Data sourced from a study on the isolation of macrocarpals from E. macrocarpa.[3]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Macrocarpals

This protocol is a generalized procedure based on methodologies described in the literature.[2][3][4]

  • Preparation of Plant Material:

    • Fresh or dried leaves of Eucalyptus macrocarpa or Eucalyptus globulus are used.

    • Grind the leaves into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered leaves in 80-95% acetone or ethanol at room temperature.[2][3]

    • Perform the extraction three times to ensure maximum recovery of the compounds.

    • Filter the extract after each cycle and combine the filtrates.

    • Concentrate the combined extract in vacuo using a rotary evaporator.

  • Fractionation:

    • Dissolve the concentrated acetone/ethanol extract in ethyl acetate.

    • Perform liquid-liquid partitioning to separate the extract into strongly acidic, weakly acidic, alkaline, and neutral fractions.[4]

    • Alternatively, partition the dried ethanolic extract with n-hexane.[2]

  • Purification:

    • The fraction showing the highest antibacterial or desired activity (often the neutral or n-hexane fraction) is taken for further purification.

    • Subject the active fraction to a series of column chromatography steps:

      • Silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).[4][5]

      • Sephadex LH-20 column chromatography with methanol as the eluent.[4]

    • The final purification is often achieved using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column.[4]

Visualizations

experimental_workflow start Eucalyptus Leaves (e.g., E. macrocarpa) grinding Grinding start->grinding extraction Solvent Extraction (Acetone or Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (in vacuo) filtration->concentration fractionation Liquid-Liquid Partitioning (e.g., with Ethyl Acetate or n-Hexane) concentration->fractionation neutral_fraction Active Fraction (e.g., Neutral or n-Hexane) fractionation->neutral_fraction silica_gel Silica Gel Column Chromatography neutral_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Reversed-Phase HPLC sephadex->hplc end Isolated Macrocarpals (A, B, C, etc.) hplc->end

Caption: Workflow for the extraction and purification of macrocarpals.

Caption: Factors influencing the final yield of macrocarpals.

References

Technical Support Center: Analysis and Characterization of Macrocarpal Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The specific compound "Macrocarpal N" did not yield targeted results in the available literature. However, extensive information exists for structurally related compounds such as Macrocarpal A, B, and C.[1][2][3][4][5] This guide addresses the analysis and characterization of "Macrocarpals" as a class of compounds, as the degradation pathways and analytical challenges are anticipated to be highly similar.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Macrocarpal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for complex pharmaceutical compounds like Macrocarpals? A1: The most common chemical degradation pathways for drug substances are hydrolysis, oxidation, and photolysis.[6][7]

  • Hydrolysis: As a compound composed of multiple rings and ester or ether-like linkages, Macrocarpals may be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be catalyzed by acidic or basic conditions.[6]

  • Oxidation: This involves reaction with oxygen and can be a significant degradation pathway.[6] Functional groups within the Macrocarpal structure may be susceptible to oxidation, leading to the formation of impurities.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate the breakdown of the compound.[7] Macrocarpal A, for instance, should be protected from light during storage.

Q2: What is a forced degradation study and why is it necessary for Macrocarpals? A2: A forced degradation study, also known as stress testing, exposes a drug substance to exaggerated storage conditions (e.g., heat, humidity, acid, base, light, and oxidizing agents) to accelerate its degradation.[9][10] This is crucial for:

  • Identifying likely degradation products: This helps in understanding the degradation pathways.[11]

  • Developing stability-indicating analytical methods: The methods must be able to separate the intact drug from its degradation products.[10][12]

  • Gaining insight into the intrinsic stability of the Macrocarpal molecule.

Q3: Which analytical techniques are most suitable for characterizing Macrocarpal degradation products? A3: A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is the primary method for separating the parent Macrocarpal from its degradation products.[13] A stability-indicating HPLC method is essential.[10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying the molecular weights of degradation products and elucidating their structures through fragmentation patterns.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products, helping to confirm their chemical structure.[3][4]

Q4: What are the recommended storage conditions for Macrocarpal compounds? A4: Based on information for Macrocarpal A, recommended storage conditions are at temperatures below -15°C, under an inert nitrogen atmosphere, and protected from light.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Macrocarpals and their degradation products.

Problem Potential Cause Recommended Solution
Retention Time Drift / Unstable Retention 1. Poor column equilibration.[16] 2. Change in mobile phase composition.[16] 3. Fluctuating column temperature.[16] 4. Inconsistent pump flow rate.[17]1. Increase column equilibration time; flush with at least 10-20 column volumes of the new mobile phase.[16][17] 2. Prepare fresh mobile phase daily. Ensure solvents are miscible and degassed.[16] 3. Use a thermostatted column oven to maintain a constant temperature.[16][17] 4. Check pump for leaks, salt buildup, and unusual noises. Purge the pump to remove air bubbles.[17][18]
Peak Tailing 1. Interaction with active silanols on the column.[19] 2. Column overload. 3. Contaminated guard or analytical column.[17]1. Use a high-purity silica column. Adjust mobile phase pH or add a buffer/additive (e.g., TEA) to suppress silanol activity.[19] 2. Reduce the injection volume or dilute the sample.[19] 3. Replace the guard column. Flush the analytical column with a strong solvent.[17]
Broad or Split Peaks 1. Injection solvent is too strong or incompatible with the mobile phase.[17] 2. Large injection volume.[17] 3. Clogged column frit or column void.1. Whenever possible, dissolve the sample in the mobile phase.[17] 2. Decrease the injection volume. 3. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Baseline Noise or Drift 1. Air bubbles in the system.[16][18] 2. Contaminated mobile phase or detector cell.[13][16] 3. Pump leaks or faulty check valves.[13]1. Degas the mobile phase using sonication or an in-line degasser. Purge the pump.[16][18] 2. Use high-purity solvents and prepare fresh mobile phase. Flush the detector cell.[16] 3. Check all fittings for leaks. Clean or replace pump check valves.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Macrocarpal Compound

1. Objective: To generate potential degradation products of a Macrocarpal compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

2. Materials:

  • Macrocarpal compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Photostability chamber, oven, water bath

3. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the Macrocarpal compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. After the incubation period, cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. After incubation, cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the Macrocarpal compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven under the same conditions.

  • Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare a control sample by diluting the stock solution with the diluent and keep it under normal storage conditions.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a suitable HPLC method alongside the control sample to assess the extent of degradation.

Protocol 2: HPLC-UV Method for Separation of Macrocarpal and Its Degradants

1. Objective: To provide a starting point for developing a stability-indicating HPLC-UV method. Note: This is a general method and must be optimized for your specific Macrocarpal compound and its degradants.

2. Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 302 nm) or use a PDA detector to scan from 200-400 nm.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 50 µg/mL) using a 50:50 mixture of water and acetonitrile.

3. Method Validation Parameters (to be performed as per ICH guidelines):

  • Specificity (peak purity analysis using PDA).

  • Linearity, Range, Accuracy, and Precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Robustness.

Visualized Workflows and Logic Diagrams

G cluster_prep Phase 1: Degradation & Sample Preparation cluster_analysis Phase 2: Analysis cluster_characterization Phase 3: Characterization cluster_output Phase 4: Reporting start This compound Stock Solution stress Forced Degradation (Heat, Acid, Base, Light, Oxid.) start->stress prep Sample Neutralization & Dilution stress->prep hplc HPLC Separation (Stability-Indicating Method) prep->hplc detect UV/PDA & MS Detection hplc->detect data Data Processing (Peak Integration & Comparison) detect->data id Identify Degradation Products (Mass & Fragmentation Data) data->id structure Structural Elucidation (Isolate & use NMR if needed) id->structure report Characterization Report & Degradation Pathway Proposal structure->report

Caption: Workflow for the analysis and characterization of degradation products.

G problem Problem: Unstable Retention Times cause_mobile Check Mobile Phase problem->cause_mobile cause_column Check Column problem->cause_column cause_system Check HPLC System problem->cause_system sol_mobile1 Prepare fresh mobile phase? cause_mobile->sol_mobile1 sol_column1 Sufficient equilibration time? cause_column->sol_column1 sol_system1 Flow rate constant? cause_system->sol_system1 sol_mobile2 Degas solvents properly? sol_mobile1->sol_mobile2 Yes sol_column2 Temperature stable? sol_column1->sol_column2 Yes sol_system2 Any visible leaks? sol_system1->sol_system2 Yes

Caption: Troubleshooting logic for unstable HPLC retention times.

References

"dosage optimization and toxicity assessment of Macrocarpal N in animal models"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on available research for closely related macrocarpal compounds (A and C) and general principles of preclinical toxicology and pharmacology. As of the latest updates, specific data on "Macrocarpal N" is not available in the public domain. This guide is intended to provide general support and should be adapted based on your own experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While data for this compound is unavailable, studies on Macrocarpal C, isolated from Eucalyptus globulus, suggest a mode of action that involves increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and causing DNA fragmentation, which leads to apoptosis.[1][2] It is plausible that this compound could exhibit similar cytotoxic or antimicrobial effects through related pathways.

Q2: What are the potential challenges in formulating this compound for in vivo studies?

A2: Like many natural products, this compound may have low aqueous solubility. Researchers working with a similar compound, Macrocarpal C, have noted its aggregation in solution, which can affect its activity and bioavailability.[3][4] Therefore, identifying a suitable vehicle for administration is a critical step. Common strategies include using co-solvents like DMSO or PEG400, but their potential toxicity at high concentrations must be considered.[5]

Q3: Are there any established LD50 values for related compounds that can guide initial dosage selection?

A3: There is no specific LD50 reported for this compound. However, a study on the ethanol extract of Operculina macrocarpa administered intraperitoneally in mice established an LD50 of 270 mg/kg. It is crucial to note that this is for a crude extract and a different plant species, so this value should be used with extreme caution as a very rough preliminary reference point for designing dose-ranging studies for a pure compound like this compound. Acute toxicity studies for this compound should start with much lower doses.

Troubleshooting Guides

Issue 1: High mortality in animals at seemingly low doses of this compound.

  • Question: We are observing significant toxicity and mortality in our animal models even at the initial low doses. What could be the cause?

  • Answer:

    • Vehicle Toxicity: The vehicle used to dissolve this compound may be contributing to the toxicity. Ensure that you have a control group receiving only the vehicle to assess its independent effects.

    • Route of Administration: The route of administration significantly impacts toxicity. Intraperitoneal (IP) injection, for instance, can lead to higher and more rapid peak plasma concentrations compared to oral administration, potentially causing acute toxicity. Consider if the chosen route is appropriate for the intended therapeutic application.

    • Compound Stability: The compound may be degrading into more toxic byproducts. Verify the stability of your formulation under the experimental conditions.

    • Species Sensitivity: The chosen animal model may be particularly sensitive to the compound. A literature review for the toxicity of similar compounds in different species might provide insights.

Issue 2: Inconsistent or non-reproducible results in efficacy studies.

  • Question: Our experimental results for the efficacy of this compound vary significantly between experiments. How can we improve reproducibility?

  • Answer:

    • Formulation Issues: As mentioned, macrocarpals can aggregate in solution, leading to inconsistent dosing.[3][4] Ensure your formulation is homogenous and stable throughout the dosing period. Sonication or vortexing before each administration may help.

    • Pharmacokinetics: Poor or variable oral bioavailability can lead to inconsistent plasma concentrations. It is advisable to conduct preliminary pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[6][7]

    • Animal Handling and Stress: Stress can influence physiological responses and drug metabolism. Ensure consistent animal handling procedures and acclimatization periods.

Issue 3: No observed efficacy at the maximum tolerated dose (MTD).

  • Question: We have reached the MTD of this compound without observing the desired therapeutic effect. What are the next steps?

  • Answer:

    • Re-evaluate the Mechanism of Action: The assumed mechanism of action might be incorrect for the chosen disease model. In vitro studies can help confirm the cellular targets and pathways.

    • Consider Combination Therapy: this compound might be more effective in combination with another therapeutic agent.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The compound may not be reaching the target tissue in sufficient concentrations or for a sufficient duration. PK/PD modeling can help to optimize the dosing regimen.[8]

Quantitative Data Summary

Table 1: Acute Toxicity Data for a Related Plant Extract

SubstanceAnimal ModelRoute of AdministrationLD50Observed Toxic SignsSource
Ethanol Extract of Operculina macrocarpaMiceIntraperitoneal270 mg/kgCentral Nervous System (CNS) toxicity

Table 2: Sub-Chronic Toxicity Data for a Related Plant Extract

SubstanceAnimal ModelDoses Administered (Oral in feed)DurationKey FindingsSource
Powder of Operculina macrocarpaMice30, 700, 1230 mg/kg/day30 daysNo significant changes in body weight, hematological, or biochemical parameters. No histopathological damage observed.

Detailed Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is a generalized procedure and should be adapted for this compound.

  • Animals: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

  • Dose Formulation: Prepare a stable formulation of this compound in a suitable vehicle. Determine the concentration based on a maximum administration volume (e.g., 10 mL/kg for rats).

  • Dosing Procedure:

    • Fast animals overnight before dosing.

    • Administer a single oral dose of the starting concentration (a default of 175 mg/kg is often used if no prior information is available, but a much lower starting dose is recommended given the lack of data for this compound).

    • If the animal survives, the next animal is dosed at a higher level (e.g., 3.2-fold higher).

    • If the animal dies, the next animal is dosed at a lower level.

    • Continue this process sequentially.

  • Observations:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • Continue daily observations for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note any tremors, convulsions, salivation, diarrhea, or lethargy.

    • Record body weight just before dosing and at least weekly thereafter.

  • Endpoint: The study is complete when a stopping criterion is met (e.g., three consecutive animals survive at the upper bound dose). The LD50 is then calculated using specialized software.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Protocol 2: Sub-Chronic (28-Day) Oral Toxicity Study (Repeated Dose - OECD 407)

  • Animals: Use both male and female rodents (e.g., Wistar rats).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • (Optional) Satellite group: High dose, followed by a 14-day recovery period.

  • Dose Selection: Doses should be based on the results of the acute toxicity study. The high dose should induce some toxic effects but not mortality.

  • Administration: Administer this compound daily by oral gavage for 28 consecutive days.

  • Observations:

    • Conduct daily clinical observations.

    • Measure body weight and food consumption weekly.

    • Perform detailed clinical examinations (e.g., sensory reactivity, grip strength) weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical biochemistry analysis.

  • Necropsy and Histopathology:

    • Perform a full gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain).

    • Preserve organs and tissues for histopathological examination.

Visualizations

G cluster_0 Phase 1: Acute Toxicity Study (Dose Finding) cluster_1 Phase 2: Sub-Chronic Toxicity Study (Repeated Dose) A Initial Dose Range Selection (Based on literature/in vitro data) B Single Dose Administration (e.g., OECD 425 Up-and-Down) A->B C 14-Day Observation (Mortality, Clinical Signs, Body Weight) B->C D Determine LD50 / MTD C->D E Dose Selection based on MTD D->E Inform Dose Selection F 28-Day Repeated Dosing (3 Dose Levels + Control) E->F G In-life Monitoring (Clinical Signs, Body Weight, Food Intake) F->G H Terminal Procedures G->H I Hematology & Clinical Chemistry H->I J Histopathology H->J K Final Toxicity Profile I->K J->K

Caption: Experimental workflow for toxicity assessment of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Toxicity cluster_cell Target Cell MN This compound Membrane Cell Membrane MN->Membrane Increased Permeability? ROS ↑ Reactive Oxygen Species (ROS) Membrane->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of this compound-induced cytotoxicity.

References

"managing the aggregation of Macrocarpal compounds in experimental assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the aggregation of Macrocarpal compounds during experimental assays.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for Macrocarpal C is unusually steep and shows a sharp increase in activity within a narrow concentration range. What could be the cause?

A1: This is a characteristic sign of compound aggregation.[1] Studies on Macrocarpal C have shown that it exhibits potent inhibitory activity against Dipeptidyl Peptidase 4 (DPP-4) above a concentration of 35 µM, with almost no activity below 30 µM.[2][3] This behavior is strongly suggestive of an aggregation-based mechanism, where the compound self-assembles into colloidal particles that are the active inhibitory species.[2][4]

Q2: How can I experimentally confirm that my Macrocarpal compound is aggregating?

A2: Several biophysical and biochemical methods can be used to detect and confirm compound aggregation:

  • Detergent-Sensitivity Assays: This is a primary method. Aggregation-based inhibition is often reversed or significantly reduced in the presence of a non-ionic detergent like Triton X-100.[1][5] An enzyme counter-screen, such as using AmpC β-lactamase, can test for detergent-dependent activity.[6]

  • Dynamic Light Scattering (DLS): DLS is a direct biophysical method that detects the presence and size of particles (aggregates) in a solution.[1][7][8]

  • Nuclear Magnetic Resonance (NMR): Broadened signals in an NMR spectrum can indicate the interaction between two or more molecules, suggesting aggregation. This has been observed for Macrocarpal C.[2][4]

  • Turbidity and Visual Inspection: A simple, initial test is to check for turbidity (cloudiness) in the compound solution, which was observed for Macrocarpal C in 10% DMSO.[2][3] However, a clear solution does not rule out the presence of smaller nano-entities.[9]

  • Surface Plasmon Resonance (SPR): SPR can be used to directly detect the formation of small molecule aggregates on a sensor surface.[10]

Q3: What are the common artifacts caused by compound aggregation in biochemical assays?

A3: Compound aggregation is a significant source of false positives and non-specific bioactivity in high-throughput screening (HTS).[6][10] Aggregates can interfere with assays by sequestering and inhibiting proteins non-specifically, rather than binding to a specific site.[10] This can lead to an apparent structure-activity relationship (SAR) that is not based on direct, stoichiometric inhibition of the target protein.[10] Unusually steep Hill slopes in dose-response curves are also a tell-tale sign of aggregation.[1]

Q4: If I add a detergent and still observe inhibitory activity, does that mean my compound is a true inhibitor?

A4: Not necessarily. While many aggregators are sensitive to detergents, some require higher concentrations (e.g., up to 0.1% Triton X-100) for inhibition to be fully reversed. It's also possible that promiscuous inhibitors can exhibit legitimate, competitive binding under high-detergent conditions, albeit at much higher concentrations. Therefore, marginal detergent sensitivity should not be considered a definitive confirmation of true inhibition.[5] A thorough investigation using multiple methods is recommended.

Troubleshooting Guides

Guide 1: Troubleshooting Workflow for Suspected Aggregation

This guide provides a step-by-step workflow to identify and characterize potential aggregation of Macrocarpal compounds.

G start Start: Observe Unusual Assay Results (e.g., steep curve, poor reproducibility) check_detergent Step 1: Perform Detergent Sensitivity Assay (e.g., 0.01% Triton X-100) start->check_detergent is_sensitive Is inhibition significantly reduced? check_detergent->is_sensitive likely_agg Result: Aggregation is a likely mechanism. Proceed to characterization. is_sensitive->likely_agg Yes consider_mix Consider mixed mechanism or low detergent sensitivity. Increase detergent conc. or use other methods. is_sensitive->consider_mix No / Marginal direct_detection Step 2: Perform Direct Biophysical Measurement (e.g., DLS, SPR, NMR) likely_agg->direct_detection particles_detected Are particles/ aggregates detected? direct_detection->particles_detected confirm_agg Result: Aggregation Confirmed. Optimize assay conditions. particles_detected->confirm_agg Yes re_evaluate Result: Aggregation is less likely. Re-evaluate initial results. Consider other artifacts. particles_detected->re_evaluate No consider_mix->direct_detection G monomer Phase 1: Soluble Monomers (Single Molecules) aggregate Phase 2: Soluble Aggregates (Colloidal Nano-entities) monomer->aggregate Self-Assembly (above CAC) precipitate Phase 3: Insoluble Precipitate (Visible Particles) aggregate->precipitate Growth G prep_reagents 1. Prepare Reagents: - Enzyme Solution - Substrate Solution - Compound Dilutions setup_plate 2. Set up 96-well Plate: - Condition A: Assay Buffer - Condition B: Assay Buffer + 0.01% Triton X-100 prep_reagents->setup_plate add_cmpd 3. Add Compound to both Condition A and B wells setup_plate->add_cmpd add_enzyme 4. Add Enzyme to all wells and incubate briefly add_cmpd->add_enzyme add_substrate 5. Initiate Reaction: Add Substrate to all wells add_enzyme->add_substrate read_plate 6. Read Plate Kinetically on a plate reader add_substrate->read_plate analyze 7. Analyze Data: Compare % inhibition between Condition A and Condition B read_plate->analyze conclusion Conclusion: If Inhibition(A) >> Inhibition(B), compound is likely an aggregator. analyze->conclusion

References

"minimizing impurities during the isolation of Macrocarpal N"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the isolation of Macrocarpal N.

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Extraction: The solvent system or extraction time may not be optimal for releasing this compound from the plant matrix. 2. Degradation of Target Compound: this compound may be sensitive to heat, light, or pH changes during the extraction and purification process. 3. Loss During Solvent Partitioning: The partitioning coefficient of this compound in the chosen biphasic system may be unfavorable. 4. Irreversible Adsorption on Chromatographic Media: The compound may be strongly and irreversibly binding to the silica gel or other stationary phases.1. Optimize Extraction: - Perform sequential extractions with solvents of increasing polarity. - Increase extraction time or use methods like sonication or Soxhlet extraction, while monitoring for degradation. 2. Control Experimental Conditions: - Avoid high temperatures during solvent evaporation (use a rotary evaporator at reduced pressure and moderate temperature). - Protect extracts and fractions from direct light. - Buffer solutions if pH sensitivity is suspected. 3. Improve Partitioning: - Adjust the pH of the aqueous phase to suppress the ionization of phenolic hydroxyl groups on this compound, increasing its hydrophobicity. - Perform multiple extractions with smaller volumes of the organic solvent. 4. Mitigate Adsorption: - Deactivate silica gel by treating it with a small amount of a polar solvent (e.g., water or triethylamine) before packing the column. - Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Co-elution of Impurities with this compound 1. Similar Polarity of Impurities: Other compounds in the extract, such as other macrocarpal analogs or terpenoids, may have similar polarities to this compound. 2. Overloading of the Chromatographic Column: Applying too much sample to the column can lead to poor separation and overlapping peaks. 3. Inappropriate Solvent System for Chromatography: The mobile phase may not have the optimal selectivity for separating this compound from its impurities.1. Employ Orthogonal Separation Techniques: - Combine normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography. The different separation mechanisms will likely resolve co-eluting compounds. - Consider size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on molecular size. 2. Optimize Column Loading: - Determine the column's loading capacity for your crude extract through small-scale trial runs. As a general rule, the sample load should be 1-5% of the stationary phase weight. 3. Refine the Mobile Phase: - For silica gel chromatography, try adding a small percentage of a third solvent (e.g., acetic acid or methanol) to the mobile phase to improve selectivity. - For reversed-phase HPLC, carefully adjust the ratio of organic solvent to water and consider different organic modifiers (e.g., acetonitrile vs. methanol). The use of a buffer to control pH can also significantly impact separation.
Presence of Pigments (e.g., Chlorophyll) in Late-Stage Fractions 1. Inefficient Initial Extraction/Partitioning: The initial steps did not adequately remove highly nonpolar compounds.1. Pre-Extraction: Before the main extraction, wash the dried plant material with a nonpolar solvent like n-hexane to remove chlorophyll and other pigments. 2. Liquid-Liquid Partitioning: After the primary extraction (e.g., with ethanol or methanol), partition the crude extract between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., aqueous methanol). The pigments will preferentially move to the nonpolar layer.
Tailing of Peaks in HPLC Analysis 1. Secondary Interactions with Stationary Phase: The phenolic hydroxyl groups of this compound can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. 2. Column Overload: Injecting too concentrated a sample.1. Modify Mobile Phase: - Add a small amount of a competitive agent, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic and chelating compounds), to the mobile phase to block the active sites on the stationary phase. - Adjust the pH of the mobile phase. 2. Reduce Sample Concentration: Dilute the sample before injection.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the isolation of this compound from Eucalyptus species?

A1: The most common impurities include other structurally related macrocarpals (e.g., Macrocarpal A, B, C), various terpenoids, flavonoids, tannins, and pigments like chlorophyll.[1] The specific impurity profile can vary depending on the Eucalyptus species, the time of harvest, and the specific plant part used.

Q2: Which extraction solvent is best for maximizing the yield of this compound while minimizing impurities?

A2: A two-step extraction process can be highly effective. Initially, a pre-extraction with a non-polar solvent like n-hexane can remove essential oils and pigments.[1] Subsequently, extraction of the residue with a polar solvent such as 95% ethanol or methanol has been shown to be effective for isolating macrocarpals.[2] One patented method suggests a sequential extraction, first with water or a low concentration of an organic solvent, followed by extraction with a higher concentration of an organic solvent to achieve a high yield of macrocarpals.

Q3: How can I confirm the purity of my isolated this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common method for assessing the purity of this compound.[2] Purity is typically determined by calculating the peak area percentage of the target compound. For structural confirmation and to ensure no impurities are co-eluting under the main peak, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: My this compound seems to be degrading during silica gel chromatography. What can I do?

A4: Macrocarpals, being phenolic compounds, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation or irreversible adsorption. To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of silica gel with your initial mobile phase and add a small amount of triethylamine (0.1-1%) to neutralize the acidic sites.

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol-silica.

  • Minimize contact time: Run the column with slightly higher pressure (flash chromatography) to reduce the time the compound spends on the stationary phase.

Q5: What is a typical multi-step purification strategy to obtain high-purity this compound?

A5: A common and effective strategy involves a combination of different chromatographic techniques that separate molecules based on different properties:

  • Initial Extraction: Pre-extraction with n-hexane followed by extraction with ethanol or methanol.

  • Solvent Partitioning: To further remove non-polar impurities.

  • Silica Gel Column Chromatography: An initial fractionation step to separate compounds based on polarity. This will likely yield fractions enriched in macrocarpals.

  • Size-Exclusion Chromatography: Using a support like Sephadex LH-20 with a solvent such as methanol to separate compounds based on their molecular size. This is effective at removing tannins and other larger molecules.

  • Reversed-Phase HPLC (RP-HPLC): The final polishing step using a C18 column to achieve high purity (>95%). This separates this compound from other closely related macrocarpals and remaining impurities.

Data Presentation

Table 1: Comparison of Two-Step Extraction Solvent Systems on the Yield of Macrocarpals from Eucalyptus Leaves

First Extraction Solvent (100 mL)Second Extraction Solvent (100 mL)Yield of Macrocarpal A (mg/10g dried leaves)Yield of Macrocarpal B (mg/10g dried leaves)Yield of Macrocarpal C (mg/10g dried leaves)Total Macrocarpal Yield (mg/10g dried leaves)
Water60% Ethanol1.82.53.27.5
30% Ethanol60% Ethanol2.12.93.88.8
Water80% Ethanol2.53.54.510.5
30% Ethanol80% Ethanol2.83.95.111.8
Water100% Ethanol2.23.14.09.3
30% Ethanol100% Ethanol2.43.34.310.0
(Data adapted from a patented extraction method for macrocarpals. Yields are illustrative of the relative effectiveness of different solvent combinations.)

Table 2: Purity of Macrocarpal C Achieved with a Multi-Step Purification Protocol

Purification StagePurity of Macrocarpal C
Crude Ethanolic Extract< 5%
After n-Hexane Partitioning10-20%
After Silica Gel Chromatography60-80%
After Final Chromatographic Purification (e.g., RP-HPLC)> 95%
(Data based on a published isolation protocol for Macrocarpal C.)[2]

Experimental Protocols

Protocol 1: High-Yield Extraction of Macrocarpals

This protocol is adapted from a patented method designed for high-yield extraction.

  • Preparation of Plant Material: Dry the leaves of the Eucalyptus species and grind them into a coarse powder.

  • Removal of Essential Oils: Pre-extract the powdered leaves with n-hexane at room temperature or by steam distillation to remove essential oils and other non-polar components. Discard the n-hexane or distillate.

  • First Extraction: To the pre-extracted plant material, add water or 30% (v/v) aqueous ethanol at a 10:1 solvent-to-solid ratio (e.g., 100 mL solvent for 10 g of dried leaves). Reflux the mixture at 70-90°C for 1 hour.

  • Filtration: Filter the mixture and collect the plant residue. The filtrate can be stored for later analysis if desired.

  • Second Extraction: To the collected plant residue, add 80% (v/v) aqueous ethanol at the same 10:1 ratio. Reflux the mixture at 70-90°C for 1 hour.

  • Final Filtration and Concentration: Filter the mixture and combine the filtrate with the filtrate from the first extraction (optional, depending on desired purity vs. yield). Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain the crude macrocarpal-rich extract.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a general multi-step chromatographic procedure for purifying this compound to a high degree of purity.

  • Silica Gel Column Chromatography (Flash Chromatography):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Column Packing: Pack the column as a slurry in a non-polar solvent (e.g., n-hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the column.

    • Elution: Start with a non-polar mobile phase (e.g., n-hexane or a mixture of n-hexane and ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a high concentration of the target compound.

  • Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A suitable organic solvent, typically methanol.

    • Procedure: Dissolve the enriched fraction from the silica gel step in methanol and apply it to the top of the Sephadex LH-20 column. Elute with methanol and collect fractions. Monitor the fractions by TLC or HPLC. This step is effective for removing tannins and other high molecular weight impurities.

  • Preparative Reversed-Phase HPLC (RP-HPLC):

    • Stationary Phase: C18 bonded silica gel (e.g., 5 or 10 µm particle size).

    • Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Procedure: Dissolve the further purified fraction in the initial mobile phase. Inject the sample onto the column and elute with a programmed gradient (e.g., starting from 50% aqueous methanol and increasing to 100% methanol over 30-60 minutes).

    • Detection and Collection: Monitor the eluent with a UV detector at a suitable wavelength (e.g., around 280 nm for phenolic compounds). Collect the peak corresponding to this compound.

    • Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity using analytical HPLC.

Mandatory Visualization

experimental_workflow start Start: Dried Eucalyptus Leaves pre_extraction Pre-extraction with n-Hexane start->pre_extraction end_node High-Purity this compound (>95%) main_extraction Extraction with 95% Ethanol pre_extraction->main_extraction impurities1 Impurity Removal: - Essential Oils - Chlorophyll - Waxes pre_extraction->impurities1 partitioning Liquid-Liquid Partitioning (n-Hexane / Aqueous Ethanol) main_extraction->partitioning silica_column Silica Gel Column Chromatography (Gradient Elution) partitioning->silica_column impurities2 Impurity Removal: - Highly Non-polar Compounds partitioning->impurities2 sephadex_column Size-Exclusion Chromatography (Sephadex LH-20 / Methanol) silica_column->sephadex_column impurities3 Impurity Removal: - Polar Impurities - Separation of Macrocarpal Analogs silica_column->impurities3 rphplc Preparative RP-HPLC (C18, Water/Methanol Gradient) sephadex_column->rphplc impurities4 Impurity Removal: - Tannins - High Molecular Weight Phenolics sephadex_column->impurities4 rphplc->end_node impurities5 Impurity Removal: - Closely Related Structural Analogs - Minor Impurities rphplc->impurities5

Caption: Workflow for minimizing impurities during this compound isolation.

Caption: Troubleshooting logic for low purity in this compound isolation.

References

Validation & Comparative

The Potential of Macrocarpal N as a Novel Antibacterial Agent Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the quest for novel antimicrobial agents, natural products have emerged as a promising source of new chemical entities. Among these, Macrocarpal N, a phloroglucinol derivative isolated from Eucalyptus species, has garnered interest for its potential antibacterial properties. This guide provides a comparative analysis of the antibacterial effects of macrocarpals against resistant bacterial strains, based on available experimental data for closely related compounds, to validate the potential of this compound.

Comparative Antibacterial Activity

While specific minimum inhibitory concentration (MIC) data for this compound against resistant strains remains to be published, studies on structurally similar macrocarpals, such as Macrocarpal A and Macrocarpals B-G, provide valuable insights into the potential efficacy of this compound class. The available data indicates a strong activity against Gram-positive bacteria, including strains of Staphylococcus aureus, a pathogen notorious for its resistance mechanisms.

CompoundBacterial StrainMIC (µg/mL)Reference
Macrocarpal A Bacillus subtilis PCI219< 0.2[1][2]
Staphylococcus aureus FDA209P0.4[1][2][3]
Macrocarpals B-G Bacillus subtilis~0.78 - 3.13[4]
Staphylococcus aureus~0.78 - 3.13[4]
Micrococcus luteus~0.78 - 3.13[4]
Mycobacterium smegmatis~0.78 - 3.13[4]
Formyl Phloroglucinol Meroterpenoids Staphylococcus aureus16[2]
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)Varies (typically 1-2)
Linezolid Methicillin-Resistant Staphylococcus aureus (MRSA)Varies (typically 1-4)

Note: The data presented for macrocarpals is against susceptible strains, but it provides a baseline for their potential against resistant variants. Further studies are required to determine the MIC of this compound against clinically relevant resistant strains such as MRSA.

The low MIC values of Macrocarpal A against S. aureus are particularly noteworthy, suggesting that macrocarpals could be potent antibacterial agents. The activity of Macrocarpals B-G further supports the potential of this compound class.

Proposed Mechanism of Antibacterial Action

The precise antibacterial mechanism of this compound has not been fully elucidated. However, research on the antifungal mode of action of a related compound, Macrocarpal C, offers a plausible model for its antibacterial effects. This proposed mechanism involves a multi-pronged attack on the bacterial cell.

cluster_0 This compound Interaction with Bacterial Cell cluster_1 Intracellular Effects This compound This compound Bacterial Cell Wall Bacterial Cell Wall This compound->Bacterial Cell Wall Initial Binding Cell Membrane Cell Membrane Bacterial Cell Wall->Cell Membrane Penetration Increased Membrane Permeability Increased Membrane Permeability Cell Membrane->Increased Membrane Permeability Cytoplasm Cytoplasm ROS Production ROS Production Increased Membrane Permeability->ROS Production Induces DNA Fragmentation DNA Fragmentation ROS Production->DNA Fragmentation Causes Cell Death Cell Death DNA Fragmentation->Cell Death Leads to

Caption: Proposed antibacterial mechanism of this compound.

This proposed pathway suggests that this compound may initially interact with the bacterial cell wall and membrane, leading to increased permeability. This disruption could then trigger the production of reactive oxygen species (ROS) within the cell, causing oxidative stress and subsequent DNA damage, ultimately leading to bacterial cell death.

Experimental Protocols

To validate the antibacterial effects of this compound and compare its efficacy to existing antibiotics, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical parameter for assessing antibacterial activity. The broth microdilution method is a commonly used and standardized technique.

A Prepare serial dilutions of this compound in a 96-well microtiter plate B Inoculate each well with a standardized bacterial suspension (e.g., MRSA) A->B C Incubate the plate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., a resistant strain of S. aureus) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Conclusion and Future Directions

The available data on macrocarpals strongly suggest that this compound holds significant promise as a novel antibacterial agent, particularly against Gram-positive bacteria. Its potential to combat resistant strains like MRSA warrants further investigation. Future research should focus on:

  • Isolation and Purification of this compound: Obtaining a pure sample of this compound is the first critical step.

  • Determination of MIC against a Panel of Resistant Strains: Testing the activity of this compound against a wide range of clinically relevant resistant bacteria is essential.

  • Elucidation of the Antibacterial Mechanism: Detailed studies are needed to confirm the proposed mechanism of action or to identify novel cellular targets.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.

The exploration of natural compounds like this compound is a crucial avenue in the ongoing battle against antibiotic resistance. The preliminary data presented in this guide provides a solid foundation for further research and development of this promising natural product.

References

"comparative analysis of Macrocarpal N's activity with other Eucalyptus compounds"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Macrocarpals and Other Bioactive Eucalyptus Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Eucalyptus is a rich source of bioactive secondary metabolites, which are extensively studied for their therapeutic potential. Among these are the macrocarpals, a class of phloroglucinol-diterpene derivatives primarily isolated from Eucalyptus macrocarpa, and more common terpenoids like 1,8-cineole found across numerous Eucalyptus species. While this guide aims to provide a comparative analysis of "Macrocarpal N," it is crucial to note that publicly available scientific literature with specific experimental data on the biological activity of this compound is currently scarce. Therefore, this guide will focus on a comparative analysis of other well-documented macrocarpals (A, B, C, G, and I) and contrast their activities with those of prevalent Eucalyptus compounds such as 1,8-cineole (eucalyptol) and α-pinene. This comparison spans several key bioactivities, including antibacterial, anti-inflammatory, and anticancer effects, supported by experimental data and methodologies.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antibacterial and other biological activities of various Eucalyptus compounds, allowing for a direct comparison of their potency and spectrum of action.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC (µg/mL)Source(s)
Macrocarpal A Bacillus subtilis PCI219< 0.2[1]
Staphylococcus aureus FDA209P0.4[1]
Macrocarpals B-G Staphylococcus aureus0.78 - 3.13[2]
Bacillus subtilis0.78 - 3.13[2]
Micrococcus luteus0.78 - 3.13[2]
Mycobacterium smegmatis0.78 - 3.13[2]
Macrocarpal C Trichophyton mentagrophytes1.95[3]
1,8-Cineole Methicillin-resistant S. aureus (MRSA)48 (Biofilm inhibition)
Escherichia coli> 2500
Candida albicans1250

Note: Macrocarpals demonstrated potent activity primarily against Gram-positive bacteria and did not show significant activity against Gram-negative bacteria, yeast, or fungi in the cited antibacterial studies[1][2].

Table 2: Overview of Primary Biological Activities of Selected Eucalyptus Compounds

Compound/ClassPrimary BioactivityKey Mechanism(s) / FindingSource(s)
Macrocarpals (A, B, C, G) Antibacterial (Gram-positive)Potent inhibition of bacteria like S. aureus and B. subtilis.[1][2][1][2]
Macrocarpal C Antifungal, DPP-4 InhibitionIncreases fungal membrane permeability and ROS production; inhibits dipeptidyl peptidase 4.[3][4][3][4]
Macrocarpal I Anticancer (Colorectal)Induces immunogenic cell death by targeting tubulin and PARP1.[5][6][5][6]
1,8-Cineole (Eucalyptol) Anti-inflammatory, AntimicrobialInhibits pro-inflammatory cytokines (TNF-α, IL-1β) via suppression of NF-κB and MAPK pathways.[7][8][9][10][7][8][9][10]
α-Pinene Anti-inflammatoryExhibits anti-inflammatory activity, contributing to the overall effect of essential oils.[11][11]
Euglobals Anti-inflammatoryA class of compounds from E. globulus noted for their anti-inflammatory properties.[1][1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.

Protocol 1: Bioassay-Guided Isolation of Macrocarpals

This protocol outlines the general steps for isolating active macrocarpal compounds from Eucalyptus macrocarpa leaves.

  • Extraction: Air-dried and powdered leaves of E. macrocarpa (e.g., 2.8 kg) are extracted with 80% acetone at room temperature. The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The acetone extract is fractionated with ethyl acetate. The resulting fractions are tested for the desired biological activity (e.g., antibacterial). The most active fraction (typically the neutral fraction) is selected for further purification.[2]

  • Initial Chromatography (Silica Gel): The active fraction is subjected to silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol). Fractions are collected and screened for activity.

  • Size-Exclusion Chromatography: Active fractions from the silica gel column are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on size.[2]

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a methanol-acetic acid-water mobile phase) to isolate the individual pure macrocarpal compounds (A, B, C, etc.).[1][2]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including NMR (1H, 13C, COSY), Mass Spectrometry (MS), and sometimes X-ray crystallography.[1][2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (e.g., Macrocarpal A) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (negative control) and broth with inoculum (positive growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of ~1 x 10^6 cells/mL and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1,8-cineole). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Macrophages are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for another 24 hours. Control groups include untreated cells and cells treated only with LPS.

  • Nitrite Measurement (Griess Assay): The production of NO is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. IC50 values (the concentration required to inhibit 50% of NO production) can then be determined.[10]

Visualizations: Workflows and Signaling Pathways

Bioassay-Guided Isolation of Macrocarpals

The following diagram illustrates the workflow for isolating bioactive macrocarpals from Eucalyptus leaves, a crucial process in natural product drug discovery.

Caption: Bioassay-guided workflow for isolating macrocarpal compounds.

Inhibition of NF-κB Signaling by Eucalyptus Compounds

This diagram shows the simplified signaling pathway for inflammation induced by LPS in macrophages and highlights the inhibitory action of Eucalyptus compounds like 1,8-cineole.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) IkBa_NFkB IkBa->IkBa_NFkB Binds & Inhibits NFkB NF-κB NFkB->IkBa_NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Activates Transcription Cytokines Inflammatory Response Genes->Cytokines Eucalyptus Eucalyptus Compounds (e.g., 1,8-Cineole) Eucalyptus->IKK Inhibits Eucalyptus->NFkB_active Inhibits Translocation IkBa_NFkB->NFkB_active Releases

Caption: Inhibition of the NF-κB inflammatory pathway by Eucalyptus compounds.

References

A Head-to-Head Comparison of Macrocarpals and Commercial Antibiotics Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of inspiration. Among these, macrocarpals, a class of phloroglucinol-diterpene derivatives isolated from Eucalyptus species, have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. This guide provides a head-to-head comparison of the in vitro efficacy and mechanisms of action of various macrocarpals with established commercial antibiotics.

Note on "Macrocarpal N": Initial literature searches did not yield any information on a compound specifically named "this compound." Therefore, this guide will focus on the scientifically characterized and reported macrocarpals, primarily Macrocarpals A, B, C, and G.

Quantitative Data Summary

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for macrocarpals and selected commercial antibiotics against key Gram-positive bacterial species, Staphylococcus aureus and Bacillus subtilis. For a valid comparison, it is crucial to consider that the bacterial strains and testing methodologies may differ between studies.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Macrocarpals against Gram-Positive Bacteria

CompoundStaphylococcus aureus (Strain)MIC (µg/mL)Bacillus subtilis (Strain)MIC (µg/mL)
Macrocarpal AFDA209P0.18PCI219< 0.09
Macrocarpals B-GNot specified0.78 - 3.13Not specified0.78 - 3.13

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Commercial Antibiotics against Reference Strains

AntibioticStaphylococcus aureus (ATCC 29213)MIC (µg/mL)Bacillus subtilis (ATCC 6633)MIC (µg/mL)
Vancomycin0.5 - 2.0[1]Not specifiedNot specified
Linezolid0.5 - 2.0[1][2][3][4]Not specifiedNot specified

Note: Direct comparison of MIC values should be interpreted with caution due to the use of different bacterial strains in the cited studies for macrocarpals versus the commercial antibiotics.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure reproducibility and comparability of results. The two primary methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method (CLSI M07-A9)

This method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to a known concentration.

  • Serial Dilution: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration with no visible growth.

Agar Dilution Method (CLSI M07-A9)

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: As in the broth microdilution method.

  • Preparation of Agar Plates: Add appropriate volumes of the antimicrobial stock solution to molten Mueller-Hinton Agar (MHA) to achieve the desired final concentrations. Pour the agar into Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Using a multipoint inoculator, spot a standardized volume of the inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent on which there is no visible bacterial growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Antimicrobial_Stock Antimicrobial Stock Solution Preparation Serial_Dilution_Broth Serial Dilution in Microtiter Plate Antimicrobial_Stock->Serial_Dilution_Broth Agar_Plates Preparation of Antimicrobial Agar Plates Antimicrobial_Stock->Agar_Plates Bacterial_Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculation_Broth Inoculation of Wells Bacterial_Inoculum->Inoculation_Broth Inoculation_Agar Spot Inoculation Bacterial_Inoculum->Inoculation_Agar Serial_Dilution_Broth->Inoculation_Broth Incubation_Broth Incubation (35°C, 16-20h) Inoculation_Broth->Incubation_Broth Reading_Broth Visual Reading of MIC Incubation_Broth->Reading_Broth Agar_Plates->Inoculation_Agar Incubation_Agar Incubation (35°C, 16-20h) Inoculation_Agar->Incubation_Agar Reading_Agar Reading of MIC Incubation_Agar->Reading_Agar

Caption: CLSI-based workflow for MIC determination.

Mechanism of Action

Understanding the mechanism of action is critical for the development of new drugs and for predicting potential resistance mechanisms.

Macrocarpals

The precise antibacterial mechanism of action for macrocarpals is not yet fully elucidated. However, studies on the antifungal activity of Macrocarpal C provide some insights into its potential mode of action, which may be applicable to bacteria. The proposed antifungal mechanism involves a multi-pronged attack on the fungal cell[5].

  • Increased Membrane Permeability: Macrocarpal C has been shown to increase the permeability of the fungal cell membrane, leading to a loss of cellular integrity.

  • Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS, which can damage cellular components such as proteins, lipids, and DNA.

  • Induction of DNA Fragmentation: Macrocarpal C has been observed to cause fragmentation of fungal DNA, suggesting it may interfere with DNA replication or repair processes, or trigger apoptosis-like cell death.

Further research is required to confirm if these mechanisms are responsible for the antibacterial effects of macrocarpals.

Macrocarpal_Mechanism Macrocarpal Macrocarpal C Bacterial_Cell Bacterial Cell Macrocarpal->Bacterial_Cell Membrane Increased Membrane Permeability Bacterial_Cell->Membrane ROS Reactive Oxygen Species (ROS) Production Bacterial_Cell->ROS DNA_Damage DNA Fragmentation Bacterial_Cell->DNA_Damage Cell_Death Cell Death Membrane->Cell_Death ROS->Cell_Death DNA_Damage->Cell_Death

Caption: Putative antibacterial mechanism of Macrocarpal C.

Commercial Antibiotics

The mechanisms of action for many commercial antibiotics are well-established.

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions that are essential for cell wall cross-linking. This weakens the cell wall, leading to cell lysis.

Vancomycin_Mechanism Vancomycin Vancomycin Binding Binding Vancomycin->Binding DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor DAlaDAla->Binding Inhibition Inhibition Binding->Inhibition Transglycosylation Transglycosylation CellWall_Synthesis Cell Wall Synthesis Transglycosylation->CellWall_Synthesis Transpeptidation Transpeptidation Transpeptidation->CellWall_Synthesis Inhibition->Transglycosylation Inhibition->Transpeptidation Cell_Lysis Cell Lysis CellWall_Synthesis->Cell_Lysis Disruption

Caption: Vancomycin's inhibition of cell wall synthesis.

Linezolid: As a member of the oxazolidinone class, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial first step in protein translation. This unique mechanism means there is a low incidence of cross-resistance with other protein synthesis inhibitors.

Linezolid_Mechanism Linezolid Linezolid Binding Binding Linezolid->Binding Ribosome_50S 50S Ribosomal Subunit (23S rRNA) Ribosome_50S->Binding Inhibition Inhibition Binding->Inhibition Initiation_Complex 70S Initiation Complex Formation Protein_Synthesis Protein Synthesis Initiation Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Blocks

Caption: Linezolid's inhibition of protein synthesis.

Conclusion and Future Directions

Macrocarpals exhibit significant in vitro activity against Gram-positive bacteria, with MIC values that are in a promising range. However, a direct comparison with commercial antibiotics is challenging due to the lack of standardized testing against reference bacterial strains. The putative multi-target mechanism of action of Macrocarpal C, if confirmed for its antibacterial activity, would be highly advantageous in the fight against drug resistance.

To fully assess the therapeutic potential of macrocarpals, future research should focus on:

  • Standardized MIC Testing: Evaluating the activity of purified macrocarpals against a panel of clinically relevant and reference strains of Gram-positive bacteria using CLSI-standardized methods.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and antibacterial mechanisms of different macrocarpals.

  • In Vivo Efficacy and Toxicity: Assessing the effectiveness and safety of macrocarpals in animal models of infection.

The unique chemical structures and potent bioactivity of macrocarpals make them exciting lead compounds for the development of new-generation antibiotics. Continued investigation is warranted to unlock their full therapeutic potential.

References

"evaluating the clinical trial efficacy and safety of Macrocarpal N derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Preclinical Efficacy of Macrocarpal Derivatives

Disclaimer: No clinical trial data for a compound specifically named "Macrocarpal N" or its derivatives were identified in a comprehensive search of publicly available literature. This guide provides a comparative summary of the preclinical efficacy and potential mechanisms of action of other known macrocarpals, primarily Macrocarpal C, which has been evaluated for its antifungal and enzyme-inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of Macrocarpal C

Macrocarpal C, a natural product isolated from Eucalyptus globulus, has demonstrated notable in vitro antifungal activity. This section compares its efficacy against established antifungal agents, terbinafine and nystatin.

Data Presentation
Compound Target Organism MIC (µg/mL) Primary Mechanism of Action
Macrocarpal C Trichophyton mentagrophytes 1.95[1][2] Fungal membrane permeabilization, increased intracellular ROS, DNA fragmentation[1][2]
Terbinafine Trichophyton mentagrophytes 0.625[2] Inhibition of squalene epoxidase, leading to ergosterol depletion and squalene accumulation
Nystatin Trichophyton mentagrophytes 1.25[2] Binds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of intracellular components
Experimental Protocols

Antifungal Susceptibility Testing:

The minimum inhibitory concentration (MIC) of Macrocarpal C and comparator drugs was determined using the standard M38-A2 method from the Clinical and Laboratory Standards Institute (CLSI).[1][2] This broth dilution method is a reference standard for testing the susceptibility of filamentous fungi.[3][4][5][6][7]

Mechanism of Action Assays:

  • Fungal Membrane Permeability: Assessed using SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[1][2]

  • Reactive Oxygen Species (ROS) Production: Measured using 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate, a cell-permeable fluorogenic probe that fluoresces upon oxidation by ROS.[1][2]

  • DNA Fragmentation: Detected via the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay, which identifies DNA breaks characteristic of apoptosis.[1][2]

Visualizations

experimental_workflow_antifungal cluster_extraction Isolation of Macrocarpal C cluster_testing Antifungal Activity and Mechanism of Action leaves E. globulus leaves extraction Ethanol Extraction leaves->extraction partition n-hexane Partition extraction->partition chromatography Chromatographic Purification partition->chromatography macrocarpal_c Macrocarpal C chromatography->macrocarpal_c mic_determination MIC Determination (CLSI M38-A2) macrocarpal_c->mic_determination membrane_permeability Membrane Permeability Assay (SYTOX Green) macrocarpal_c->membrane_permeability ros_production ROS Production Assay macrocarpal_c->ros_production dna_fragmentation DNA Fragmentation Assay (TUNEL) macrocarpal_c->dna_fragmentation signaling_pathway_terbinafine terbinafine Terbinafine squalene_epoxidase Squalene Epoxidase terbinafine->squalene_epoxidase inhibits lanosterol Lanosterol squalene_epoxidase->lanosterol catalyzes conversion to squalene_accumulation Squalene Accumulation squalene_epoxidase->squalene_accumulation ergosterol_depletion Ergosterol Depletion squalene_epoxidase->ergosterol_depletion squalene Squalene squalene->squalene_epoxidase substrate ergosterol Ergosterol lanosterol->ergosterol biosynthesis cell_membrane Fungal Cell Membrane ergosterol->cell_membrane component of squalene_accumulation->cell_membrane disrupts ergosterol_depletion->cell_membrane weakens dpp4_inhibition_pathway cluster_incretin Incretin Hormones cluster_inhibitors DPP-4 Inhibitors cluster_effects Downstream Effects glp1 GLP-1 dpp4 DPP-4 Enzyme glp1->dpp4 inactivated by insulin Increased Insulin Secretion glp1->insulin glucagon Decreased Glucagon Secretion glp1->glucagon gip GIP gip->dpp4 inactivated by gip->insulin macrocarpal_c Macrocarpal C macrocarpal_c->dpp4 inhibit sitagliptin Sitagliptin sitagliptin->dpp4 inhibit glucose_control Improved Glycemic Control insulin->glucose_control glucagon->glucose_control

References

"reproducibility and cross-validation of in vitro results for Macrocarpal N"

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Macrocarpal N" did not yield specific in vitro reproducibility or cross-validation data. The available scientific literature extensively covers related compounds, particularly Macrocarpals A, B, and C, isolated from Eucalyptus species. This guide therefore focuses on the comparative in vitro data for these compounds to provide a valuable resource for researchers in the field.

This comparison guide provides an objective overview of the in vitro performance of Macrocarpals A, B, and C, with a focus on their Dipeptidyl Peptidase 4 (DPP-4) inhibitory and antifungal activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and further investigation.

Comparative In Vitro DPP-4 Inhibitory Activity

Macrocarpals A, B, and C, isolated from Eucalyptus globulus, have been evaluated for their inhibitory effects on Dipeptidyl Peptidase 4 (DPP-4), a target in the treatment of type-2 diabetes.[1][2][3][4] The following table summarizes their comparative efficacy.

CompoundConcentration (µM)DPP-4 Inhibition (%)Key Observations
Macrocarpal A 500~30Modest, linear increase in inhibition.[2][3]
Macrocarpal B 500~30Modest, linear increase in inhibition.[2][3]
Macrocarpal C 50~90Potent activity with a sharp increase in a narrow concentration range (30-35 µM), suggesting a different inhibitory character.[2][3]
Diprotin A (Control) 25~30Positive control with known DPP-4 inhibitory activity.[4]

Experimental Protocol: DPP-4 Inhibition Assay

The in vitro DPP-4 inhibitory activity of macrocarpals was determined using a continuous colorimetric assay.

  • Materials: Human recombinant DPP-4, substrate (H-Gly-Pro-pNA), buffer (HEPES, pH 7.4), and test compounds (Macrocarpals A, B, C dissolved in 10% DMSO).

  • Procedure:

    • The test compound is pre-incubated with the DPP-4 enzyme in the buffer for a specified period.

    • The reaction is initiated by the addition of the substrate.

    • The absorbance is measured continuously at 405 nm to monitor the release of p-nitroaniline.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor).

  • Cross-Validation: To investigate the unique inhibition curve of Macrocarpal C, further biophysical methods such as turbidity measurements, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry were employed.[1][4] These studies suggested that Macrocarpal C forms aggregates in solution, which may contribute to its potent inhibitory activity.[1][2][3]

In Vitro Antifungal Activity of Macrocarpal C

Macrocarpal C has also been identified as a major antifungal component from Eucalyptus globulus.[5][6] Its activity against the dermatophyte Trichophyton mentagrophytes has been characterized, and its mode of action investigated.

AssayConcentrationResult
Minimum Inhibitory Concentration (MIC) Not specifiedDetermined using the CLSI M38-A2 standard method.[5][6]
Fungal Membrane Permeability (SYTOX® Green Uptake) 1 x MIC69.2% increase in uptake.[5]
0.5 x MIC42.0% increase in uptake.[5]
0.25 x MIC13.6% increase in uptake.[5]
Reactive Oxygen Species (ROS) Production Not specifiedSignificant increase in intracellular ROS.[6]
DNA Fragmentation (TUNEL Assay) Not specifiedInduction of apoptosis through DNA fragmentation.[6]

Experimental Protocols: Antifungal Mode of Action Assays

The following in vitro assays were utilized to elucidate the antifungal mechanism of Macrocarpal C against T. mentagrophytes.[5][6]

  • Fungal Membrane Permeability Assay:

    • T. mentagrophytes cells are incubated with varying concentrations of Macrocarpal C.

    • SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes, is added.

    • Fluorescence is measured to quantify the increase in membrane permeability.

  • Reactive Oxygen Species (ROS) Production Assay:

    • Fungal cells are treated with Macrocarpal C.

    • A cell-permeable fluorogenic probe (e.g., 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate) is added.

    • The fluorescence resulting from the oxidation of the probe by intracellular ROS is measured.

  • DNA Fragmentation Assay (TUNEL):

    • Treated fungal cells are fixed and permeabilized.

    • Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.

    • Fluorescence microscopy or flow cytometry is used for detection.

Visualizing Molecular and Experimental Pathways

To aid in the understanding of the described mechanisms and workflows, the following diagrams have been generated.

G cluster_0 Macrocarpal C Action on Fungal Cell Macrocarpal_C Macrocarpal C Membrane Fungal Cell Membrane Macrocarpal_C->Membrane Disruption ROS Increased ROS Production Membrane->ROS Leads to DNA_Frag DNA Fragmentation ROS->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Proposed Antifungal Mode of Action of Macrocarpal C.

G cluster_1 In Vitro Bioactivity Screening Workflow Start Isolation of Macrocarpals (A, B, C) Primary_Screen Primary In Vitro Assay (e.g., DPP-4 Inhibition) Start->Primary_Screen Hit_ID Hit Identification (e.g., Macrocarpal C) Primary_Screen->Hit_ID Secondary_Assay Secondary Assays (e.g., Antifungal) Hit_ID->Secondary_Assay MOA Mechanism of Action Studies (e.g., Membrane Permeability, ROS) Secondary_Assay->MOA Data_Analysis Data Analysis and Reproducibility Checks MOA->Data_Analysis

Caption: General Experimental Workflow for Macrocarpal Bioactivity.

Reproducibility and Cross-Validation Considerations

The reproducibility of in vitro studies is paramount for the reliable translation of findings.[7][8] The studies on macrocarpals demonstrate good practices by:

  • Using Positive Controls: The inclusion of known inhibitors like Diprotin A allows for the validation of the assay's performance.[4]

  • Dose-Response Analysis: Evaluating compounds at multiple concentrations helps to establish a clear relationship between dose and effect.

For researchers looking to build upon these findings, it is crucial to meticulously document and control experimental variables such as cell line passage number, reagent sources, and incubation times to ensure the reproducibility of the results.[8]

References

"structure-activity relationship studies of Macrocarpal N and its analogues"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationships of Macrocarpals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of macrocarpals, a class of phloroglucinol-diterpenoid compounds isolated from Eucalyptus species. While the specific compound "Macrocarpal N" is not extensively described in the current scientific literature, this guide focuses on the well-characterized macrocarpals A, B, and C, along with synthetically derived analogues, to elucidate the key structural features governing their biological activities. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product class.

Data Presentation: Biological Activities of Macrocarpals

The biological activities of macrocarpals and their analogues are summarized below, highlighting their antibacterial, antifungal, and enzyme inhibitory properties.

Table 1: Antibacterial Activity of Macrocarpals
CompoundTarget OrganismMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2[1]
Staphylococcus aureus FDA209P0.4[1]
Macrocarpals B-GGram-positive bacteriaActive[2]
Table 2: Antifungal Activity of Macrocarpal C
CompoundTarget OrganismMIC (µg/mL)Reference
Macrocarpal CTrichophyton mentagrophytes1.95[3]
Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals
CompoundConcentration (µM)% InhibitionReference
Macrocarpal A50030[4]
Macrocarpal B50030[4]
Macrocarpal C5090[4]

Structure-Activity Relationship Insights

The available data suggests key structural determinants for the biological activities of macrocarpals:

  • The Phloroglucinol Dialdehyde Moiety: This structural feature is common to all macrocarpals and is likely crucial for their biological activities, a characteristic shared with other bioactive phloroglucinol compounds.

  • The Diterpenoid Moiety: Variations in the diterpenoid portion of the molecule, particularly the presence and position of double bonds and hydroxyl groups, significantly influence the type and potency of the biological activity.

  • Stereochemistry: The stereochemistry at C-1' of the isobutyl side chain differentiates Macrocarpal A and B and appears to have a modest impact on DPP-4 inhibition.

  • Exo-cyclic Double Bond: The presence of an exo-cyclic double bond in Macrocarpal C, formed by the dehydration of the tertiary alcohol in Macrocarpal A or B, dramatically enhances its DPP-4 inhibitory activity.[4] This suggests that the conformation conferred by this double bond is critical for potent enzyme inhibition. The antifungal activity of Macrocarpal C is also notable.[3]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of macrocarpals against various bacterial strains is determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Test (CLSI M38-A2 Method)

The antifungal activity of macrocarpals is assessed by determining the MIC against fungal strains like Trichophyton mentagrophytes.[5]

  • Inoculum Preparation: Fungal spores are harvested from a mature culture on potato dextrose agar and a spore suspension is prepared and adjusted to a specific concentration.

  • Compound Preparation: The test compounds are serially diluted in RPMI 1640 medium.

  • Incubation: The diluted compounds are mixed with the fungal spore suspension in a 96-well plate and incubated at 35°C for 48-96 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

The inhibitory effect of macrocarpals on DPP-4 activity is measured using a fluorometric assay.[4][6]

  • Reaction Mixture: The test compound, recombinant human DPP-4 enzyme, and a buffer solution (e.g., Tris-HCl) are mixed in a 96-well plate.

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 10 minutes).

  • Substrate Addition: A fluorogenic substrate (e.g., Gly-Pro-AMC) is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated by the cleavage of the substrate is measured at specific time intervals using a microplate reader (excitation/emission wavelengths of ~360 nm/~460 nm).

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to that of a control without the inhibitor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SAR_Macrocarpals cluster_Structures Macrocarpal Analogues cluster_Activities Biological Activities Macrocarpal_A Macrocarpal A (Tertiary Alcohol) Antibacterial Antibacterial Activity (Moderate) Macrocarpal_A->Antibacterial Gram-positive bacteria DPP4_Inhibition DPP-4 Inhibition (Potent - Macrocarpal C) Macrocarpal_A->DPP4_Inhibition Modest Inhibition Macrocarpal_B Macrocarpal B (Tertiary Alcohol, C-1' epimer) Macrocarpal_B->DPP4_Inhibition Modest Inhibition Macrocarpal_C Macrocarpal C (Exo-cyclic Double Bond) Antifungal Antifungal Activity (Potent - Macrocarpal C) Macrocarpal_C->Antifungal T. mentagrophytes Macrocarpal_C->DPP4_Inhibition Potent Inhibition

Caption: Structure-activity relationships of Macrocarpals A, B, and C.

Semisynthesis_Macrocarpal_C cluster_Reactants Starting Materials cluster_Reaction Reaction Conditions cluster_Products Products Macrocarpal_A Macrocarpal A Dehydration Selective Dehydration (exo-dehydration) Macrocarpal_A->Dehydration Macrocarpal_B Macrocarpal B Macrocarpal_B->Dehydration Macrocarpal_C Macrocarpal C Dehydration->Macrocarpal_C Major Product New_Analogues New Analogues (endo-dehydration products) Dehydration->New_Analogues Minor Products (under different conditions)

Caption: Semisynthesis of Macrocarpal C and its analogues.

DPP4_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis A Prepare Macrocarpal Solution D Mix Macrocarpal and DPP-4 A->D B Prepare DPP-4 Enzyme Solution B->D C Prepare Fluorogenic Substrate F Add Substrate C->F E Incubate (10 min, 37°C) D->E E->F G Measure Fluorescence (Kinetic) F->G H Calculate Rate of Reaction G->H I Determine % Inhibition H->I

Caption: Experimental workflow for the DPP-4 inhibition assay.

References

"comparing the antifungal mechanism of Macrocarpal N to known agents like terbinafine"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct antifungal actions of a natural phloroglucinol derivative and a synthetic allylamine.

This guide provides a comprehensive comparison of the antifungal mechanisms of Macrocarpal C, a natural compound isolated from Eucalyptus globulus, and terbinafine, a widely used synthetic antifungal agent. While the initial topic specified Macrocarpal N, a thorough literature search revealed no available data on its specific antifungal properties. Therefore, this guide utilizes the well-documented activities of the closely related Macrocarpal C as a representative of this class of compounds. This comparison is supported by experimental data, detailed methodologies, and visual representations of the key pathways and workflows.

Executive Summary

Terbinafine, a cornerstone of antifungal therapy, exhibits a highly specific mechanism of action by inhibiting the enzyme squalene epoxidase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This targeted inhibition leads to a fungicidal effect due to both the depletion of ergosterol and the toxic accumulation of squalene.[2][3]

In contrast, Macrocarpal C demonstrates a multi-pronged antifungal attack.[1][2] Experimental evidence suggests that its mode of action involves the disruption of fungal cell membrane integrity, the induction of intracellular reactive oxygen species (ROS), and the fragmentation of fungal DNA, ultimately leading to apoptosis-like cell death.[1][2]

Quantitative Data Comparison

The following tables summarize the minimum inhibitory concentrations (MICs) of Macrocarpal C and terbinafine against various fungal pathogens, providing a quantitative measure of their antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpal C against Fungi

Fungal SpeciesMIC (µg/mL)Reference
Trichophyton mentagrophytes1.95[1]
Trichophyton rubrum1.95[1]
Paecilomyces variotii1.95[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Terbinafine against Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton mentagrophytes0.001 - 0.01[4]
Aspergillus fumigatus0.05 - 1.56[4]
Candida albicans0.1 - >100[4]
Candida parapsilosis0.125 (MIC90)[5]
Cryptococcus neoformans0.06 - 0.25[5]

Antifungal Mechanisms of Action

Terbinafine: Inhibition of Ergosterol Biosynthesis

Terbinafine's primary antifungal activity stems from its specific, non-competitive inhibition of the fungal enzyme squalene epoxidase.[2][6] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key precursor in the ergosterol biosynthesis pathway.[1][2][3] The inhibition of squalene epoxidase has a dual detrimental effect on the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and impaired integrity.[3][7]

  • Squalene Accumulation: The buildup of intracellular squalene is toxic to the fungal cell, further contributing to cell death.[2][3]

The high specificity of terbinafine for fungal squalene epoxidase over its mammalian counterpart ensures a favorable therapeutic index.[2]

Terbinafine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_terbinafine Terbinafine Action cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple steps Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Multiple steps Farnesyl_pyrophosphate Farnesyl_pyrophosphate Isopentenyl_pyrophosphate->Farnesyl_pyrophosphate Multiple steps Squalene Squalene Farnesyl_pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene_Accumulation Squalene_Accumulation Squalene->Squalene_Accumulation Leads to Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Terbinafine Terbinafine Squalene_Epoxidase Squalene_Epoxidase Terbinafine->Squalene_Epoxidase Inhibits squalene_epoxidase_step squalene_epoxidase_step Ergosterol_Depletion Ergosterol_Depletion squalene_epoxidase_step->Ergosterol_Depletion Blocked Fungal_Cell_Death Fungal_Cell_Death Ergosterol_Depletion->Fungal_Cell_Death Squalene_Accumulation->Fungal_Cell_Death Macrocarpal_C_Mechanism cluster_effects Cellular Effects Macrocarpal_C Macrocarpal_C Membrane_Permeabilization Membrane_Permeabilization Macrocarpal_C->Membrane_Permeabilization ROS_Production ROS_Production Macrocarpal_C->ROS_Production DNA_Fragmentation DNA_Fragmentation Macrocarpal_C->DNA_Fragmentation Fungal_Cell_Death Fungal_Cell_Death Membrane_Permeabilization->Fungal_Cell_Death ROS_Production->Fungal_Cell_Death DNA_Fragmentation->Fungal_Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay Fungal_Culture Fungal Culture (e.g., on PDA) Spore_Suspension Prepare Spore Suspension (Saline + Tween 80) Fungal_Culture->Spore_Suspension Adjust_Concentration Adjust Spore Concentration (Spectrophotometer/Hemocytometer) Spore_Suspension->Adjust_Concentration Inoculate_Plate Inoculate 96-well Plate with Spore Suspension Adjust_Concentration->Inoculate_Plate Antifungal_Dilution Serial Dilution of Antifungal Agents in RPMI 1640 Antifungal_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 35°C, 48-72h) Inoculate_Plate->Incubate_Plate Read_Results Visually Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_Results

References

"meta-analysis of published studies on Macrocarpal N's bioactivity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Meta-Analysis of the Bioactivities of Macrocarpals

A review of published studies on the biological activities of Macrocarpal compounds, with a focus on Macrocarpal A and C.

Introduction

This guide provides a comparative meta-analysis of the reported bioactivities of macrocarpals, a class of phenolic compounds. Notably, a literature search did not yield specific information on a compound designated "Macrocarpal N." Therefore, this analysis focuses on structurally related and well-documented macrocarpals, primarily Macrocarpal A and Macrocarpal C, which have been isolated from plants such as Eucalyptus species. The following sections summarize the available quantitative data, detail the experimental methodologies used in these studies, and illustrate the proposed mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison and understanding of the therapeutic potential of these compounds.

Quantitative Bioactivity Data

The biological activities of Macrocarpal A and C have been evaluated in several studies, demonstrating a range of effects including antibacterial, enzyme inhibitory, and antifungal properties. The quantitative data from these studies are summarized in the tables below.

Table 1: Antibacterial Activity of Macrocarpal A

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilis PCI219< 0.2 µg/mL[1]
Staphylococcus aureus FDA209P0.4 µg/mL[1]

Table 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals

CompoundConcentration% InhibitionReference
Macrocarpal A500 µM30%[2][3]
Macrocarpal B500 µM30%[2]
Macrocarpal C50 µM90%[2][3]
Macrocarpal C< 30 µMAlmost no activity[2]
Macrocarpal C> 35 µMPotent activity[2]

Table 3: Antifungal Activity of Macrocarpal C against Trichophyton mentagrophytes

AssayConcentrationResultReference
Fungal Membrane Permeability (SYTOX® Green Uptake)1 x MIC69.2% increase[4]
0.5 x MIC42.0% increase[4]
0.25 x MIC13.6% increase[4]
Reactive Oxygen Species (ROS) ProductionNot specified11.6% increase at 0.5 h[4]
70.1% increase at 1 h[4]
144.3% increase at 3 h[4]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the reported findings.

Isolation of Macrocarpals

Macrocarpals A, B, and C were isolated from Eucalyptus globulus through activity-guided fractionation.[2][3] The fresh leaves of E. globulus were extracted with 95% ethanol. The resulting ethanolic extracts were dried and then partitioned with n-hexane. The n-hexane layer was then subjected to chromatographic purification to yield the individual macrocarpal compounds.[4]

Determination of Antibacterial Activity

The minimum inhibitory concentration (MIC) of Macrocarpal A against Gram-positive bacteria was determined using a standard dilution method. The compound was tested against Bacillus subtilis PCI219 and Staphylococcus aureus FDA209P.[1]

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

The DPP-4 inhibitory activity of Macrocarpals A, B, and C was evaluated to assess their potential for the treatment of type-2 diabetes mellitus.[2][3] The assay measured the percentage of inhibition of the DPP-4 enzyme at specific concentrations of the macrocarpal compounds. A notable characteristic of Macrocarpal C was its sharp increase in inhibitory activity within a narrow concentration range, suggesting a distinct mechanism of inhibition, possibly related to self-aggregation.[2]

Elucidation of Antifungal Mode of Action

The antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes was investigated through a series of in vitro assays:[4]

  • Fungal Membrane Permeability Test: This assay utilized SYTOX® Green, a fluorescent dye that can only enter cells with compromised plasma membranes. An increase in fluorescence indicates damage to the fungal cell membrane.[4]

  • Reactive Oxygen Species (ROS) Production Test: The production of intracellular ROS was measured using 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA). This probe becomes fluorescent upon oxidation by ROS.[4]

  • DNA Fragmentation Analysis: DNA fragmentation, a hallmark of apoptosis, was assessed by terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[4]

Signaling Pathways and Mechanisms of Action

The available literature provides insights into the potential mechanisms through which macrocarpals exert their biological effects.

Antifungal Mechanism of Macrocarpal C

The antifungal action of Macrocarpal C against T. mentagrophytes appears to be a multi-faceted process involving the disruption of cellular integrity and induction of oxidative stress, ultimately leading to programmed cell death.[4]

Antifungal_Mechanism_of_Macrocarpal_C Macrocarpal C Macrocarpal C T. mentagrophytes T. mentagrophytes Macrocarpal C->T. mentagrophytes Acts on Membrane_Permeability Increased Membrane Permeability T. mentagrophytes->Membrane_Permeability ROS_Production Increased Intracellular ROS Production T. mentagrophytes->ROS_Production Fungal_Cell_Death Fungal Cell Death Membrane_Permeability->Fungal_Cell_Death DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation DNA_Fragmentation->Fungal_Cell_Death

Antifungal mechanism of Macrocarpal C.
Experimental Workflow for Antifungal Mode of Action

The following diagram illustrates the workflow used to investigate the antifungal properties of Macrocarpal C.

Antifungal_Workflow cluster_extraction Extraction and Isolation cluster_assays In Vitro Bioassays E_globulus Eucalyptus globulus leaves Ethanolic_Extract 95% Ethanol Extraction E_globulus->Ethanolic_Extract Partition n-hexane Partition Ethanolic_Extract->Partition Purification Chromatographic Purification Partition->Purification Macrocarpal_C Macrocarpal C Purification->Macrocarpal_C T_mentagrophytes Trichophyton mentagrophytes Macrocarpal_C->T_mentagrophytes Treatment Membrane_Assay Membrane Permeability (SYTOX® Green) T_mentagrophytes->Membrane_Assay ROS_Assay ROS Production (carboxy-H2DCFDA) T_mentagrophytes->ROS_Assay DNA_Assay DNA Fragmentation (TUNEL) T_mentagrophytes->DNA_Assay

Workflow for antifungal investigation.

While the requested meta-analysis on "this compound" could not be performed due to the absence of specific literature, this guide provides a comprehensive comparison of the bioactivities of related macrocarpal compounds, particularly Macrocarpal A and C. The presented data highlights their potential as antibacterial, DPP-4 inhibitory, and antifungal agents. The detailed experimental protocols and mechanistic diagrams offer a valuable resource for researchers interested in the further exploration and development of these natural products for therapeutic applications. Future studies are warranted to isolate and characterize other macrocarpals and to further elucidate their mechanisms of action and potential clinical utility.

References

Independent Verification of the Enzyme Inhibitory Claims of Macrocarpals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of macrocarpals, natural phloroglucinol derivatives isolated from Eucalyptus species, against other known inhibitors. The information is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of their potential as therapeutic agents.

I. Overview of Macrocarpals' Enzyme Inhibitory Activity

Macrocarpals, particularly Macrocarpal A, B, and C, have demonstrated inhibitory effects against two distinct classes of enzymes: bacterial cysteine proteases and a mammalian serine protease. Specifically, they have been shown to inhibit the Arg- and Lys-specific proteinases (gingipains) of the periodontal pathogen Porphyromonas gingivalis and the human enzyme Dipeptidyl Peptidase 4 (DPP-4), a target for type 2 diabetes treatment.[1][2][3]

This guide will focus on the available quantitative data for these inhibitory activities and compare them with established inhibitors for each enzyme class.

II. Dipeptidyl Peptidase 4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by degrading incretin hormones. Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.

Comparative Inhibitory Activity

Macrocarpals A, B, and C have all been identified as inhibitors of DPP-4.[2][4][5] Among them, Macrocarpal C exhibits the most potent activity.[2][5] The table below summarizes the available data and compares it with other known DPP-4 inhibitors.

InhibitorTypeTarget EnzymeIC50 / % InhibitionReference(s)
Macrocarpal C Natural Product (Phloroglucinol)Human DPP-490% inhibition at 50 µM[2][5]
Macrocarpal A Natural Product (Phloroglucinol)Human DPP-430% inhibition at 500 µM[5]
Macrocarpal B Natural Product (Phloroglucinol)Human DPP-430% inhibition at 500 µM[5]
Diprotin APeptideHuman DPP-4~24.7 µM - 29.86 µg/mL[6][7]
SitagliptinSynthetic DrugHuman DPP-4~19 nM[1][8]
VildagliptinSynthetic DrugHuman DPP-4~62 nM[1]
SaxagliptinSynthetic DrugHuman DPP-4~50 nM[1]
AlogliptinSynthetic DrugHuman DPP-4~24 nM[1]
Mechanism of Action of Macrocarpal C

The potent inhibitory activity of Macrocarpal C against DPP-4 is believed to be linked to its tendency to self-aggregate.[2][4][5] The inhibition curve for Macrocarpal C shows a sharp increase in activity within a narrow concentration range, suggesting that an aggregated form of the molecule is responsible for the potent enzyme inhibition.[2][5]

Experimental Protocol: DPP-4 Inhibition Assay

A common method for assessing DPP-4 inhibitory activity involves a spectrofluorometric assay. The general workflow is as follows:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPP-4 enzyme solution D Incubate DPP-4 with inhibitor or vehicle (control) A->D B Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) E Add fluorogenic substrate to initiate reaction B->E C Prepare inhibitor solutions (Macrocarpals, controls) C->D F Monitor fluorescence increase over time E->F G Calculate initial reaction velocities F->G H Determine percent inhibition G->H I Calculate IC50 values H->I

Workflow for DPP-4 Inhibition Assay

Detailed Steps:

  • Enzyme and Substrate Preparation: A solution of recombinant human DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are prepared in an appropriate buffer.

  • Inhibitor Incubation: The DPP-4 enzyme is pre-incubated with various concentrations of the test compound (e.g., Macrocarpal C) or a known inhibitor (e.g., Diprotin A) for a defined period.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence generated upon cleavage of the substrate by DPP-4 is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Porphyromonas gingivalis Gingipain Inhibition

Gingipains are a family of cysteine proteases that are major virulence factors of P. gingivalis, a key pathogen in periodontal disease. They are categorized as arginine-specific (RgpA and RgpB) and lysine-specific (Kgp).

Comparative Inhibitory Activity

Macrocarpals A, B, and C have been shown to inhibit the Arg- and Lys-specific proteinase activity of P. gingivalis in a dose-dependent manner.[3][9] However, specific IC50 values for macrocarpals against gingipains are not currently available in the published literature. The table below compares the activity of other known gingipain inhibitors.

InhibitorTypeTarget Enzyme(s)IC50Reference(s)
Macrocarpals A, B, C Natural Product (Phloroglucinol)Rgp & KgpData not available[3][9]
Atuzaginstat (COR388)Synthetic DrugKgp<50 pM[10]
COR286Synthetic InhibitorRgpA & RgpB<50 pM[11]
COR271Synthetic InhibitorKgp<50 pM[11]
COR119Synthetic InhibitorKgp10 nM[11]
DoxycyclineAntibioticRgpB~3 µM[12]
DoxycyclineAntibioticKgp~20 µM[12]
LeupeptinNatural Product (Peptide)RgpInhibits Rgp activity[13][14]
TLCKSynthetic InhibitorCysteine ProteasesInhibits gingipain activity[13]
Experimental Protocol: Gingipain Inhibition Assay

The inhibition of gingipain activity can be assessed using a spectrofluorophotometric assay.[3] The general steps are outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Purify or obtain gingipain enzymes (Rgp, Kgp) D Activate gingipains (if necessary) A->D B Prepare fluorogenic substrates (e.g., for Rgp & Kgp) F Add fluorogenic substrate to initiate reaction B->F C Prepare inhibitor solutions (Macrocarpals, controls) E Incubate gingipains with inhibitor or vehicle (control) C->E D->E G Monitor fluorescence increase over time F->G H Calculate initial reaction velocities G->H I Determine percent inhibition H->I J Calculate IC50 values I->J

Workflow for Gingipain Inhibition Assay

Detailed Steps:

  • Enzyme and Substrate Preparation: Purified gingipain enzymes (Rgp and Kgp) are used. Specific fluorogenic substrates are prepared for each enzyme type (e.g., an arginine-linked substrate for Rgp and a lysine-linked substrate for Kgp).

  • Enzyme Activation: Cysteine proteases like gingipains often require activation with a reducing agent (e.g., L-cysteine) in the assay buffer.

  • Inhibitor Incubation: The activated gingipains are pre-incubated with various concentrations of the macrocarpal or other test inhibitors.

  • Reaction Initiation and Measurement: The reaction is started by adding the specific fluorogenic substrate. The increase in fluorescence is monitored over time.

  • Data Analysis: The percentage of inhibition is calculated based on the reaction rates, and IC50 values are determined from the dose-response curves.

IV. Conclusion

The available scientific literature indicates that macrocarpals, particularly Macrocarpal C, are promising natural inhibitors of DPP-4. The proposed mechanism of action through self-aggregation is a unique characteristic that warrants further investigation. While macrocarpals also inhibit the virulence-associated gingipain enzymes of P. gingivalis, a lack of quantitative IC50 data makes direct comparison with other gingipain inhibitors challenging.

For researchers and drug development professionals, Macrocarpal C presents an interesting scaffold for the development of novel DPP-4 inhibitors. Further studies are required to elucidate the precise structure of the active aggregated form and to determine specific IC50 values for its inhibitory activities against both DPP-4 and gingipains. The detailed experimental protocols provided in this guide can serve as a foundation for such independent verification and further exploration of the therapeutic potential of macrocarpals.

References

Safety Operating Guide

Proper Disposal Procedures for Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Guidance for Laboratory Safety and Chemical Handling

Initial searches for "Macrocarpal N" did not yield a registered chemical compound with established disposal protocols. However, "this compound" is identified as a naturally occurring formylated phloroglucinol compound found in species of the Myrtaceae family, such as Eucalyptus.[1] Given its complex organic structure and potential biological activity, it is imperative to handle its disposal with care, following established guidelines for chemical waste.

In the absence of specific disposal instructions for this compound, it must be treated as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with environmental regulations. The following procedures provide a comprehensive guide for the safe handling and disposal of this compound and other similar research chemicals.

Immediate Safety and Segregation

Proper chemical waste management begins at the point of generation. To prevent accidental mixing and ensure safe handling, adhere to the following steps:

  • Container Selection: Use a chemically compatible container for waste collection. The container must be in good condition, free from leaks or rust, and have a secure, tight-fitting lid.[2] Reusing empty reagent bottles is permissible, provided the original label is completely removed or defaced, and the new label clearly indicates the contents.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4] The label must include the full chemical name ("this compound") and list all constituents, including solvents and water, without using abbreviations or chemical formulas.[4]

  • Segregation: Store the waste container in a designated satellite accumulation area near the point of generation.[3][4] It is crucial to segregate incompatible waste streams to prevent dangerous reactions. For instance, acids should be stored separately from bases and flammables.[4]

Waste Accumulation and Storage

Regulations govern the amount of hazardous waste that can be stored in a laboratory.

RegulationLimit
Maximum Volume 55 gallons of hazardous waste (cumulative)
Acutely Hazardous Waste 1 quart

Table 1: Satellite Accumulation Area Limits.[3][5]

Containers must remain closed at all times except when adding waste.[4] Weekly inspections of the storage area are recommended to check for leaks or container degradation.[4]

Disposal Protocol for this compound

The following workflow outlines the necessary steps for the proper disposal of this compound.

G A Generation of this compound Waste B Select a Chemically Compatible Container A->B C Label Container: 'Hazardous Waste - this compound' and list all constituents B->C D Store in Designated Satellite Accumulation Area C->D E Segregate from Incompatible Chemicals D->E F Keep Container Securely Closed D->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G When container is full or no longer needed H EHS Transports for Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

Contaminated Materials and Empty Containers

Any labware, such as glassware or pipette tips, that comes into contact with this compound must be treated as hazardous waste.[2] The first rinse of chemically contaminated glassware should be collected as hazardous waste. Subsequent rinses may be eligible for drain disposal, but it is best to consult with your institution's Environmental Health & Safety (EHS) department.

Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container may be disposed of in the regular trash or reused for compatible waste.[2]

Spill Management

In the event of a spill, the primary goal is to ensure personnel safety and contain the material.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: Determine the extent and nature of the spill. If it is a large spill or you are unsure how to proceed, contact your institution's EHS for assistance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Use a spill kit with absorbent materials to contain the spill.

  • Cleanup: Collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Experimental Protocols

While specific degradation or neutralization protocols for this compound are not documented, a general approach for the treatment of complex organic compounds involves incineration at a licensed hazardous waste facility. This is the standard and most effective method for ensuring the complete destruction of the compound. Any experimental protocol aimed at neutralizing this compound in the lab would first require a thorough investigation of its reactivity and degradation products to avoid creating more hazardous byproducts.

Final Disposal Pathway

The ultimate disposal of this compound waste is handled by your institution's EHS department or a certified hazardous waste contractor. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[6] It is the responsibility of the waste generator to properly identify, label, and store the waste until it is collected.[3][6]

G cluster_lab Laboratory cluster_ehs Environmental Health & Safety A Waste Generation B Segregation & Storage A->B C EHS Pickup Request B->C D Waste Collection C->D E Consolidation D->E F Licensed Hazardous Waste Facility E->F Transportation

Caption: Logical relationship for this compound disposal.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Disposal Plan for Handling Macrocarpal N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds. This document provides essential, immediate safety and logistical information for the operational use and disposal of Macrocarpal N, a natural compound isolated from Eucalyptus species.

Compound Profile:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Goggles or GlassesMust provide a complete seal around the eyes to protect from dust and splashes.
Face Face ShieldRecommended when there is a significant risk of splashes.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation.
Body Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Fume Hood or RespiratorAll handling of powdered this compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Feet Closed-toe ShoesTo protect against spills.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.

ProcedureGuideline
Receiving & Unpacking Inspect packages for damage upon receipt. Wear appropriate PPE during unpacking.
Weighing & Aliquoting Perform in a chemical fume hood to minimize inhalation risk. Use anti-static weigh paper or a specialized enclosure for handling potent compounds.
Solution Preparation Add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Spill Management In case of a spill, evacuate the area and ensure proper ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in compliance with all local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused this compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container.
Contaminated Labware Disposable items (e.g., gloves, weigh paper) should be placed in a designated, sealed hazardous waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.
Solutions containing this compound Collect in a labeled, sealed waste container. Do not pour down the drain.

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b c Weigh/Aliquot this compound b->c d Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Work Area e->f g Segregate Waste f->g h Package and Label Waste g->h i Store Waste for Pickup h->i m Report Incident i->m j Spill l Follow First Aid j->l k Exposure k->l l->m

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.